Asperfuran
Descripción
This compound has been reported in Penicillium implicatum, Aspergillus flavus, and Aspergillus oryzae with data available.
from Aspergillus oryzae; structure given in first source
Structure
3D Structure
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
(2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol |
InChI |
InChI=1S/C13H14O3/c1-2-3-4-5-11-7-9-6-10(14)8-12(15)13(9)16-11/h2-6,8,11,14-15H,7H2,1H3/b3-2+,5-4+/t11-/m0/s1 |
Clave InChI |
WTFIFQXTQCYJKU-JWVODRKRSA-N |
SMILES isomérico |
C/C=C/C=C/[C@H]1CC2=C(O1)C(=CC(=C2)O)O |
SMILES canónico |
CC=CC=CC1CC2=C(O1)C(=CC(=C2)O)O |
Sinónimos |
asperfuran |
Origen del producto |
United States |
Foundational & Exploratory
Asperfuran: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperfuran is a naturally occurring dihydrobenzofuran derivative first identified from the filamentous fungus Aspergillus oryzae.[1][2] This compound has garnered interest within the scientific community due to its notable antifungal properties.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate further research and development efforts.
Discovery and Source Organism
This compound was first reported in 1990 as a novel secondary metabolite produced by a strain of Aspergillus oryzae.[1][2][5][6] A. oryzae, a fungus with a long history of use in traditional Asian food fermentation, is known to produce a diverse array of bioactive compounds.[5][7] The discovery of this compound highlighted the potential of this organism as a source for novel antifungal agents.
Chemical Properties
This compound is characterized by a dihydrobenzofuran core structure. Its chemical formula is C₁₃H₁₄O₃.[3][4]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₃H₁₄O₃ |
| IUPAC Name | (2R)-2-[(1E,3E)-penta-1,3-dien-1-yl]-2,3-dihydro-1-benzofuran-5,7-diol |
| CAS Number | 129277-10-7 |
Experimental Protocols
While the seminal discovery paper by Pfefferle et al. provides an outline, this guide offers a more generalized, yet detailed, protocol for the isolation of this compound from Aspergillus oryzae, based on established mycological and natural product chemistry techniques.
Fermentation of Aspergillus oryzae
A pure culture of Aspergillus oryzae is required to initiate the fermentation process.
Materials:
-
Aspergillus oryzae strain
-
Potato Dextrose Agar (PDA) for solid culture
-
Liquid fermentation medium (e.g., Yeast Extract Sucrose Broth)
-
Shaker incubator
Procedure:
-
Strain Activation: Aseptically transfer a sample of the Aspergillus oryzae strain onto a PDA plate. Incubate at 28-30°C for 5-7 days until sufficient sporulation is observed.
-
Inoculum Preparation: Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.1% Tween 80) to the mature PDA culture and gently scraping the surface to release the spores. Adjust the spore concentration as needed.
-
Fermentation: Inoculate the liquid fermentation medium with the spore suspension. Incubate in a shaker incubator at 28-30°C with agitation (e.g., 150-200 rpm) for 7-14 days. The optimal fermentation time should be determined by monitoring the production of this compound using analytical techniques like HPLC.
Extraction of this compound
Following fermentation, the fungal biomass and culture broth are separated to extract the secondary metabolites.
Materials:
-
Fermentation culture
-
Filter paper or centrifugation equipment
-
Organic solvents (e.g., ethyl acetate, methanol)
-
Rotary evaporator
Procedure:
-
Biomass Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Mycelial Extraction: The mycelial cake is extracted with a polar organic solvent such as methanol. This can be done by soaking the mycelia in the solvent and agitating for several hours. The process may be repeated to ensure complete extraction.
-
Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with a water-immiscible organic solvent like ethyl acetate. This is typically performed in a separatory funnel. The organic layers are combined.
-
Concentration: The solvent from both the mycelial and broth extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
The crude extract is a complex mixture of compounds and requires chromatographic purification to isolate this compound.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Fractions collector
Procedure:
-
Silica Gel Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative HPLC using a reverse-phase column (e.g., C18) and an appropriate mobile phase (e.g., a methanol-water gradient).
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Quantitative Data
Spectroscopic Data
Table 2: Key Spectroscopic Data for this compound
| Technique | Observed Features |
| ¹H NMR | Signals corresponding to aromatic, olefinic, and aliphatic protons of the dihydrobenzofuran and pentadienyl moieties. |
| ¹³C NMR | Resonances for aromatic, olefinic, and aliphatic carbons consistent with the this compound structure. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₃H₁₄O₃. |
Biological Activity
This compound exhibits a range of biological activities, most notably its antifungal and cytotoxic effects.
Table 3: Biological Activity of this compound
| Activity | Assay | Result | Reference |
| Antifungal | Chitin synthase inhibition (Coprinus cinereus) | Weak inhibition | [1][2] |
| Antifungal | Agar diffusion assay (Mucor miehei) | Morphological changes at 20 ng/disc | [1][2] |
| Antifungal | Disc diffusion assay | Inhibits the growth of 23 fungi at 50 µ g/disc | [3][4] |
| Cytotoxicity | Proliferation of HeLa S3 cells | IC₅₀ = 25 µg/ml | [1][2][3][4] |
| Cytotoxicity | Proliferation of L1210 cells | IC₅₀ = 25 µg/ml | [1][2][3][4] |
| Enzyme Inhibition | Chitin synthase | IC₅₀ = 300 µM | [3][4] |
Visualizations
Experimental Workflow
The overall process for the isolation of this compound from Aspergillus oryzae can be visualized as a sequential workflow.
Caption: Generalized workflow for the isolation of this compound.
Putative Biosynthetic Pathway
The precise biosynthetic pathway for this compound in Aspergillus oryzae has not been fully elucidated. However, based on the biosynthesis of other dihydrobenzofuran natural products in fungi, a putative pathway can be proposed. Fungal dihydrobenzofurans are often derived from polyketide precursors.
Caption: A hypothetical biosynthetic pathway for this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antifungal agents. The information provided in this technical guide serves as a foundational resource for researchers in the field. Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Identifying the specific genes and enzymes involved in this compound biosynthesis in Aspergillus oryzae would enable metabolic engineering approaches to improve yields and generate novel analogs.
-
Comprehensive Biological Profiling: A broader screening of this compound against a panel of clinically relevant fungal pathogens is needed to fully assess its therapeutic potential. Minimum Inhibitory Concentration (MIC) values should be determined.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs and subsequent biological testing will be crucial for optimizing its antifungal activity and drug-like properties.
-
Mechanism of Action Studies: Further investigation into the precise molecular interactions of this compound with chitin synthase and other potential cellular targets will provide valuable insights for drug design.
By addressing these research gaps, the full potential of this compound as a lead compound for the development of new and effective antifungal therapies can be realized.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. glpbio.com [glpbio.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The ancient koji mold (Aspergillus oryzae) as a modern biotechnological tool - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Asperfuran Biosynthetic Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperfuran, a dihydrobenzofuran derivative first isolated from Aspergillus oryzae, has attracted interest for its antifungal properties. Its biosynthesis is intricately linked to the production of the polyketide asperfuranone, a more extensively studied precursor produced by a cryptic gene cluster in Aspergillus nidulans. This technical guide provides a comprehensive overview of the asperfuranone biosynthetic pathway, the corresponding afo gene cluster, and the experimental methodologies used to elucidate them. While the precise enzymatic conversion of asperfuranone to this compound remains to be fully characterized, this document lays the foundational knowledge derived from the study of its immediate precursor, offering a critical resource for researchers aiming to harness this pathway for novel drug development and synthetic biology applications.
Asperfuranone Biosynthetic Gene Cluster (afo)
The biosynthesis of asperfuranone is governed by a contiguous set of genes, designated the afo cluster, identified in Aspergillus nidulans. This cluster is silent under standard laboratory conditions and its activation was initially achieved by placing a key transcriptional activator under the control of an inducible promoter.[1][2] Gene deletion studies have been instrumental in defining the boundaries of the cluster and assigning putative functions to the constituent genes.[1][3]
Table 1: Genes of the Asperfuranone (afo) Biosynthetic Cluster in A. nidulans
| Gene Designation | Locus ID | Proposed Function | Homology |
| afoA | AN1029.3 | Transcriptional activator | Citrinin biosynthesis transcriptional activator (CtnR) |
| afoB | AN1031.3 | Efflux pump | - |
| afoC | AN1032.3 | Oxidoreductase | Citrinin biosynthesis oxidoreductase |
| afoD | AN1033.3 | Salicylate hydroxylase-like monooxygenase | Salicylate hydroxylase |
| afoE | AN1034.3 | Non-reducing polyketide synthase (NR-PKS) | - |
| afoF | AN1035.3 | FAD/FMN-dependent oxygenase | - |
| afoG | AN1036.3 | Highly-reducing polyketide synthase (HR-PKS) | - |
Data compiled from Chiang et al., 2009.[1][3]
The Asperfuranone Biosynthetic Pathway
The proposed biosynthetic pathway for asperfuranone is a complex process involving two distinct polyketide synthases and several tailoring enzymes. The pathway is initiated by the coordinated action of a highly-reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).
Proposed Biosynthetic Steps:
-
Side Chain Synthesis: The HR-PKS, AfoG , is responsible for synthesizing a 3,5-dimethyloctadienoyl side chain from one acetyl-CoA, three malonyl-CoA, and two S-adenosyl methionine (SAM) molecules.[1]
-
Polyketide Assembly: This side chain is then transferred to the NR-PKS, AfoE , which extends it with four molecules of malonyl-CoA and incorporates one methyl group from SAM to form the polyketide backbone.[1]
-
Intermediate Formation: The polyketide is released from AfoE and cyclizes to form the intermediate 2,4-dihydroxy-6-(5,7-dimethyl-2-oxo-trans-3-trans-5-nonadienyl)-3-methylbenzaldehyde. This intermediate has been isolated from an afoD deletion mutant.[1][3]
-
Furan Ring Formation: The enzyme AfoD , a putative salicylate hydroxylase-like monooxygenase, is proposed to hydroxylate the benzylic position of the side chain, leading to the formation of a five-membered hemiacetal which then dehydrates to form the furan ring.[1]
-
Final Tailoring Steps: The final steps are catalyzed by AfoF (an oxygenase) and AfoC (an oxidoreductase), which are thought to be responsible for the oxidation and reduction of the polyketide core to yield the final product, asperfuranone. The precise order of these last two steps has not been definitively established.[1]
Quantitative Data
Table 2: Asperfuranone Production in a Heterologous Host
| Host Strain | Expressed Genes | Product | Yield (mg/L) | Reference |
| A. nidulans | A. terreus afo cluster | Asperfuranone | 6.87 ± 0.85 | [4] |
| A. nidulans | Endogenous afo cluster (induced) | Asperfuranone | 5.63 ± 0.33 | [4] |
Regulation of the afo Gene Cluster
The expression of the afo gene cluster is tightly regulated. The pathway-specific transcription factor, AfoA , is essential for the activation of the entire cluster.[1] Interestingly, the afo cluster can also be activated through regulatory cross-talk. The transcription factor ScpR , from a distant silent nonribosomal peptide synthetase (NRPS) gene cluster, has been shown to induce the expression of afoA, thereby activating asperfuranone biosynthesis.[5] This highlights a complex regulatory network governing secondary metabolite production in Aspergillus.
Experimental Protocols
The elucidation of the asperfuranone biosynthetic pathway has relied on several key molecular biology techniques. Below are summaries of the methodologies for gene knockout via fusion PCR and protoplast transformation, which are fundamental for functional analysis of gene clusters in Aspergillus.
Gene Knockout using Fusion PCR
This technique is used to create a gene replacement cassette in vitro, which is then used to transform Aspergillus.
Methodology:
-
Primer Design: Design primers to amplify three fragments: the 5' flanking region of the target gene, the 3' flanking region of the target gene, and a selectable marker. The primers for the flanking regions should have "tails" that are complementary to the ends of the selectable marker fragment.
-
First Round of PCR: Perform three separate PCR reactions to amplify the 5' flank, the 3' flank, and the selectable marker.
-
Fusion PCR: Combine the three purified PCR products in a second PCR reaction. Use a set of "nested" primers that are internal to the outermost primers used in the first round to amplify a single, fused product.
-
Transformation: The resulting fusion PCR product, which consists of the selectable marker flanked by the homologous regions of the target gene, is used to transform Aspergillus protoplasts.
-
Selection and Screening: Transformants are selected on appropriate media, and successful gene replacement is confirmed by diagnostic PCR and Southern blotting.[6][7]
Protoplast Transformation of Aspergillus
This is a standard method for introducing foreign DNA into Aspergillus.
Methodology:
-
Spore Germination: Inoculate Aspergillus spores in liquid medium and incubate until germlings are formed.
-
Mycelial Harvest: Harvest the mycelia by filtration and wash with an osmotic stabilizer.
-
Protoplasting: Resuspend the mycelia in a solution containing cell wall-degrading enzymes (e.g., Glucanex, Lysing Enzymes) and an osmotic stabilizer. Incubate until protoplasts are released.
-
Protoplast Purification: Separate the protoplasts from mycelial debris by filtration and centrifugation.
-
Transformation: Mix the purified protoplasts with the transforming DNA (e.g., the fusion PCR product) and a solution of polyethylene glycol (PEG) to facilitate DNA uptake.
-
Plating and Regeneration: Plate the transformation mixture onto selective regeneration agar. The osmotic stabilizer in the medium allows the protoplasts to regenerate their cell walls and grow into colonies.
-
Screening: Screen the resulting colonies for the desired genetic modification.
Conclusion and Future Directions
The elucidation of the asperfuranone biosynthetic pathway in Aspergillus nidulans has provided a robust framework for understanding the production of this class of polyketides. The identification of the afo gene cluster and the characterization of its components have paved the way for further research into the biosynthesis of this compound and other related natural products.
Key areas for future investigation include:
-
Elucidation of the Asperfuranone-to-Asperfuran Conversion: Identifying the enzyme(s) and corresponding gene(s) responsible for the final conversion of asperfuranone to this compound is the most critical next step. This will likely involve comparative genomics between asperfuranone-producing and this compound-producing strains, followed by heterologous expression and in vitro enzymatic assays.
-
Characterization of the this compound Gene Cluster in A. oryzae: A detailed analysis of the homologous gene cluster in the native this compound producer, A. oryzae, will provide valuable insights into the evolution of this pathway and may reveal the missing enzymatic link.
-
Enzyme Kinetics and Mechanistic Studies: Detailed biochemical characterization of the afo cluster enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.
-
Metabolic Engineering for Enhanced Production: With the key biosynthetic genes identified, metabolic engineering strategies can be employed to increase the production of this compound or to generate novel derivatives with improved bioactivities.
This technical guide serves as a foundational resource for researchers in mycology, natural product chemistry, and drug discovery, providing the necessary background and methodological insights to explore and exploit the this compound biosynthetic pathway.
References
- 1. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion PCR and gene targeting in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fusion PCR and gene targeting in Aspergillus nidulans | Springer Nature Experiments [experiments.springernature.com]
Chemical structure and properties of Asperfuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperfuran is a naturally occurring dihydrobenzofuran derivative isolated from the fungus Aspergillus oryzae.[1][2] It has garnered interest within the scientific community due to its documented antifungal and cytotoxic activities.[1][2] This technical guide provides a thorough examination of the chemical structure, physicochemical properties, and biological activities of this compound. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts. While this compound shows promise, this guide also highlights areas where further research is needed to fully elucidate its therapeutic potential.
Chemical Structure and Physicochemical Properties
This compound is characterized by a dihydrobenzofuran core substituted with a pentadienyl side chain and two hydroxyl groups on the aromatic ring.
Chemical Structure:
(2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol
Physicochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O₃ | PubChem[3] |
| Molecular Weight | 218.25 g/mol | PubChem[3] |
| IUPAC Name | (2R)-2-[(1E,3E)-penta-1,3-dienyl]-2,3-dihydro-1-benzofuran-5,7-diol | PubChem[3] |
| Computed logP | 2.8 | PubChem[3] |
| Solubility | Soluble in DMSO | Cayman Chemical |
| λmax | 229 nm | Cayman Chemical |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including 1H NMR, 13C NMR, and IR spectra, are not available in the reviewed literature. This lack of foundational data presents a challenge for unambiguous identification and characterization.
Mass Spectrometry: Experimental LC-MS data for this compound is available, providing information on its mass-to-charge ratio and fragmentation pattern.
-
Precursor m/z: 219.101 ([M+H]⁺)[3]
-
Major Fragments (m/z): 139.038879, 111.043686, 121.039604, 145.068268, 163.041550[3]
Biological Activity and Mechanism of Action
This compound exhibits both antifungal and cytotoxic properties. Its primary mechanism of antifungal action is the inhibition of chitin synthase, a crucial enzyme for the synthesis of the fungal cell wall.[1][2]
Antifungal Activity
This compound has demonstrated inhibitory effects against a range of fungi. In agar diffusion assays, it induced morphological changes in Mucor miehei at concentrations as low as 20 ng/disc.[1][2]
Cytotoxic Activity
This compound has shown weak cytotoxicity against mammalian cell lines. The IC₅₀ values for HeLa S3 and L1210 cells were both determined to be 25 µg/mL.[1][2]
Mechanism of Action: Chitin Synthase Inhibition
The antifungal activity of this compound is attributed to its ability to inhibit chitin synthase. The IC₅₀ value for the inhibition of chitin synthase from Coprinus cinereus was reported to be 300 µM. This inhibition disrupts the synthesis of chitin, a vital component of the fungal cell wall, leading to compromised cell integrity and ultimately, fungal cell death. The inhibition was reportedly abolished by the addition of egg lecithin, suggesting a potential interaction with membrane components.[1][2]
The precise signaling cascade initiated by this compound's inhibition of chitin synthase is not fully elucidated. However, it is known that disruption of cell wall integrity in fungi typically activates a compensatory mechanism known as the Cell Wall Integrity (CWI) pathway. A generalized representation of this pathway is provided below.
Biosynthesis
The complete biosynthetic pathway of this compound has not been fully elucidated. However, studies on the closely related compound, asperfuranone, in Aspergillus nidulans suggest a polyketide synthase (PKS) pathway is involved.[4] It is hypothesized that this compound biosynthesis likely follows a similar route, involving the condensation of polyketide precursors to form the core benzofuran structure.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize the biological activity of this compound.
Chitin Synthase Inhibition Assay
This protocol is a generalized method for measuring the inhibition of chitin synthase activity.
Materials:
-
Fungal strain for enzyme preparation (e.g., Coprinus cinereus)
-
Liquid growth medium (e.g., Potato Dextrose Broth)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂
-
N-acetyl-D-glucosamine (GlcNAc)
-
UDP-N-acetylglucosamine (UDP-[³H]GlcNAc or unlabeled)
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10%
-
Glass fiber filters
-
Scintillation fluid and counter (if using radiolabeled substrate)
Procedure:
-
Enzyme Preparation:
-
Culture the fungal strain in liquid medium until sufficient mycelia are produced.
-
Harvest mycelia by filtration or centrifugation.
-
Wash the mycelia with Tris-HCl buffer.
-
Homogenize the mycelia in buffer containing protease inhibitors.
-
Centrifuge the homogenate to obtain a microsomal fraction containing the chitin synthase enzyme.
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, GlcNAc, and various concentrations of this compound.
-
Add the enzyme preparation to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding UDP-N-acetylglucosamine.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Quantification:
-
Stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixture through glass fiber filters to capture the insoluble chitin product.
-
Wash the filters with TCA and ethanol.
-
If using a radiolabeled substrate, place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
-
Antifungal Agar Diffusion Assay
This is a standard method to assess the antifungal activity of a compound.
Materials:
-
Fungal strain (e.g., Mucor miehei)
-
Agar medium (e.g., Potato Dextrose Agar)
-
Sterile petri dishes
-
Sterile paper discs (6 mm diameter)
-
This compound solution at various concentrations
-
Solvent control (e.g., DMSO)
-
Positive control antifungal agent
Procedure:
-
Plate Preparation:
-
Prepare a fungal inoculum and spread it evenly over the surface of the agar plates.
-
-
Disc Application:
-
Impregnate sterile paper discs with a known volume of the this compound solution at different concentrations.
-
Place the discs on the surface of the inoculated agar plates.
-
Include a solvent control disc and a positive control disc.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature for the fungal strain (e.g., 25-30°C) for 24-48 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (clear zone where fungal growth is inhibited) around each disc.
-
Observe any morphological changes in the fungus at the edge of the inhibition zone.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Mammalian cell lines (e.g., HeLa S3, L1210)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR)
Currently, there is a lack of published studies on the synthesis and biological evaluation of a series of this compound derivatives. Therefore, a detailed structure-activity relationship for this compound has not been established. Research in this area would be valuable to identify the key structural motifs responsible for its antifungal and cytotoxic activities and to potentially develop more potent and selective analogs. General studies on other benzofuran derivatives have shown that modifications to the benzofuran core and its substituents can significantly impact antifungal efficacy.[2]
Conclusion and Future Directions
This compound is a fungal metabolite with demonstrated, albeit weak, antifungal and cytotoxic activities. Its mechanism of action through the inhibition of chitin synthase makes it an interesting lead compound for the development of novel antifungal agents. However, a significant lack of fundamental data, including detailed physicochemical properties and comprehensive spectroscopic characterization, hinders its full potential.
Future research should focus on:
-
Complete Physicochemical and Spectroscopic Characterization: Obtaining experimental data for melting point, pKa, solubility, and detailed NMR and IR spectra is crucial.
-
Elucidation of the Biosynthetic Pathway: Identifying the specific genes and enzymes involved in this compound biosynthesis could enable synthetic biology approaches for improved production.
-
Detailed Mechanism of Action Studies: Investigating the specific binding mode of this compound to chitin synthase and the downstream effects on the CWI pathway will provide a more complete understanding of its antifungal activity.
-
Synthesis and SAR Studies of Derivatives: A medicinal chemistry campaign to synthesize and evaluate this compound analogs is essential to improve potency and selectivity and to establish a clear structure-activity relationship.
Addressing these knowledge gaps will be critical in determining the true therapeutic potential of this compound and its derivatives.
References
Investigating the Primary Cellular Targets of Asperfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperfuran, a dihydrobenzofuran derivative isolated from Aspergillus oryzae, has demonstrated notable antifungal properties. Its analogue, Asperfuranone, derived from Aspergillus nidulans, exhibits significant anti-proliferative and pro-apoptotic effects in human cancer cells. This technical guide provides a comprehensive overview of the current understanding of the cellular targets and mechanisms of action of these related compounds. While the direct molecular targets of this compound are still under investigation, this document details the established effects of Asperfuranone on key signaling pathways and cellular processes. Furthermore, it outlines detailed experimental protocols for assays crucial to identifying and characterizing the cellular targets of this compound and similar natural products. This guide is intended to serve as a resource for researchers in mycology, oncology, and drug discovery, facilitating further investigation into the therapeutic potential of the this compound family of compounds.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse therapeutic applications. This compound, a novel antifungal metabolite from Aspergillus oryzae, and its related compound Asperfuranone, have emerged as molecules of interest due to their biological activities.[1][2] this compound has been shown to weakly inhibit chitin synthase, a key enzyme in the fungal cell wall biosynthesis, while Asperfuranone demonstrates potent anticancer activity against human non-small cell lung cancer cells.[1][2][3] Understanding the precise cellular targets and the signaling pathways modulated by these compounds is critical for their development as potential therapeutic agents.
This guide summarizes the known quantitative data on the biological effects of this compound and Asperfuranone, provides detailed experimental methodologies for key assays, and presents visual representations of the implicated signaling pathways and experimental workflows to aid in the design and execution of further research.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Asperfuranone.
Table 1: Cytotoxicity Data for this compound and Asperfuranone
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference(s) |
| This compound | HeLa S3, L1210 | Cytotoxicity | IC50 | 25 µg/mL | [1][2] |
| Asperfuranone | A549 | Proliferation | IC50 | 15.3 µM | [3] |
Table 2: Effect of Asperfuranone on Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference(s) |
| Control | 30.7 | - | - | [3] |
| 15 µM Asperfuranone | 52.6 | - | - | [3] |
| 20 µM Asperfuranone | 72.3 | - | - | [3] |
Table 3: Effect of Asperfuranone on Protein Expression in A549 Cells
| Protein | Treatment Concentration | Time Point | Fold Induction (vs. Control) | Reference(s) |
| p53 | 15 µM, 20 µM | 12 hr (peak) | Dose-dependent increase | [3] |
| p21Waf1/Cip1 | 15 µM, 20 µM | 24 hr | Dose-dependent increase | [3] |
| Fas/APO-1 | 15 µM, 20 µM | 24 hr | Dose-dependent increase | [3] |
| Fas Ligand (sFasL & mFasL) | 15 µM, 20 µM | 24 hr | Dose-dependent increase | [3] |
Known Cellular Targets and Mechanisms of Action
This compound: Targeting the Fungal Cell Wall
The primary reported cellular effect of this compound is the weak inhibition of chitin synthase.[1][2] Chitin is a crucial polysaccharide for the integrity of the fungal cell wall, making its synthesis an attractive target for antifungal drugs. The inhibition of chitin synthase disrupts cell wall formation, leading to osmotic instability and fungal cell death. However, detailed kinetic data, such as the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive), for this compound's interaction with chitin synthase have not been fully elucidated.
Asperfuranone: Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
Asperfuranone has been shown to inhibit the proliferation of human non-small cell lung cancer A549 cells through a multi-faceted mechanism involving cell cycle arrest and apoptosis.[1][3]
-
Cell Cycle Arrest: Asperfuranone induces a significant arrest of A549 cells in the G0/G1 phase of the cell cycle.[3] This arrest is mediated by the upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[3]
-
Induction of Apoptosis: Asperfuranone triggers programmed cell death in A549 cells via the extrinsic apoptosis pathway.[3] This is achieved through the increased expression of the Fas receptor (also known as APO-1 or CD95) and its ligand (FasL).[1][3] The engagement of FasL with its receptor initiates a signaling cascade that culminates in the activation of caspases and subsequent apoptosis.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Asperfuranone-Induced Apoptosis in A549 Cells
Caption: Asperfuranone-induced signaling pathway in A549 cells.
Experimental Workflow for Target Identification using Affinity Chromatography
Caption: Workflow for identifying this compound's cellular targets.
Detailed Experimental Protocols
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from established methods for measuring chitin synthase activity.[4][5][6]
Materials:
-
96-well microtiter plates
-
Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)
-
Bovine Serum Albumin (BSA) blocking buffer (2% w/v in 50 mM Tris-HCl, pH 7.5)
-
Fungal cell lysate (source of chitin synthase)
-
Trypsin solution (for zymogen activation)
-
Soybean trypsin inhibitor
-
Reaction mixture: 50 mM Tris-HCl (pH 7.5), 20 mM N-acetylglucosamine (GlcNAc), 1 mM UDP-N-acetylglucosamine (UDP-GlcNAc), 10 mM MgCl2
-
This compound stock solution (in DMSO)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated WGA
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Discard the WGA solution and wash the wells three times with 200 µL of washing buffer.
-
Blocking: Add 200 µL of BSA blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash three times as in step 2.
-
Enzyme Preparation: Prepare the fungal cell lysate. If the chitin synthase is in a zymogenic form, activate it by incubating with trypsin, followed by the addition of soybean trypsin inhibitor to stop the reaction.
-
Inhibition Reaction: Add 50 µL of the enzyme preparation to each well. Add 2 µL of various concentrations of this compound (or DMSO as a control).
-
Enzyme Reaction: Initiate the reaction by adding 50 µL of the reaction mixture to each well.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 1-3 hours.
-
Washing: Discard the reaction mixture and wash the wells five times with washing buffer to remove unbound reagents.
-
Detection: Add 100 µL of HRP-conjugated WGA to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with washing buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for cell cycle analysis using propidium iodide (PI) staining.[7][8][9]
Materials:
-
A549 cells (or other cell line of interest)
-
Complete cell culture medium
-
Asperfuranone stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Asperfuranone (and a DMSO vehicle control) for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Aspirate the medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Pellet the fixed cells by centrifugation and wash once with PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Affinity Chromatography for Target Identification
This is a generalized protocol for identifying protein targets of a small molecule like this compound using affinity chromatography.[1][3][4]
Materials:
-
This compound (or a derivatized analogue with a linker for immobilization)
-
Activated chromatography resin (e.g., NHS-activated agarose)
-
Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)
-
Cell lysate from the organism of interest
-
Binding/Wash buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., high concentration of free this compound in binding buffer, or a buffer with altered pH or ionic strength)
-
SDS-PAGE reagents
-
Mass spectrometer for protein identification
Procedure:
-
Ligand Immobilization: Covalently couple this compound to the activated resin according to the manufacturer's instructions.
-
Blocking: Block any remaining active sites on the resin using the blocking buffer.
-
Column Packing and Equilibration: Pack the this compound-coupled resin into a chromatography column and equilibrate with binding/wash buffer.
-
Sample Loading: Apply the cell lysate to the column and allow it to flow through. Collect the flow-through.
-
Washing: Wash the column extensively with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins using the elution buffer. Collect fractions.
-
Analysis of Eluted Proteins:
-
Run the eluted fractions on an SDS-PAGE gel and visualize the protein bands (e.g., with Coomassie or silver staining).
-
Excise the protein bands of interest from the gel.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
-
Control Experiment: Perform a parallel experiment with a control resin (without coupled this compound) to identify and subtract non-specifically binding proteins.
Future Directions
The elucidation of the primary cellular targets of this compound remains a key area for future research. The experimental protocols outlined in this guide provide a roadmap for these investigations. Key future research directions include:
-
Quantitative Analysis of Chitin Synthase Inhibition: Determining the Ki and the mode of inhibition of this compound on purified chitin synthase from various fungal species.
-
Target Identification using Unbiased Approaches: Employing affinity chromatography, pull-down assays coupled with mass spectrometry, or chemical proteomics approaches to identify the direct binding partners of this compound in fungal and mammalian cells.
-
Mechanism of Action in Other Fungal Species: Investigating the antifungal spectrum of this compound and elucidating its mechanism of action in other pathogenic fungi.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound and Asperfuranone to identify key structural features responsible for their biological activities and to develop more potent and selective compounds.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound and its derivatives in animal models of fungal infections and cancer.
Conclusion
This compound and Asperfuranone represent promising natural products with distinct biological activities. While Asperfuranone's anticancer effects are beginning to be understood at the molecular level, the primary cellular targets of this compound are yet to be definitively identified. This technical guide provides a consolidated resource of the current knowledge and detailed methodologies to facilitate further research into this intriguing class of compounds. A deeper understanding of their mechanisms of action will be crucial for harnessing their full therapeutic potential.
References
- 1. conductscience.com [conductscience.com]
- 2. Antibody Purification Via Affinity Membrane Chromatography Method Utilizing Nucleotide Binding Site Targeting With A Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.unc.edu [med.unc.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. uniprot.org [uniprot.org]
- 8. Chitin Biosynthesis in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pull-Down Assay-2 - Creative Proteomics [creative-proteomics.com]
Asperfuran: A Dihydrobenzofuran Secondary Metabolite from Aspergillus
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Asperfuran is a dihydrobenzofuran derivative produced by certain species of the genus Aspergillus, notably Aspergillus oryzae. As a secondary metabolite, it is not essential for the primary growth of the fungus but is thought to play a role in ecological interactions. This technical guide provides a comprehensive overview of this compound, focusing on its biological activities, biosynthesis, and the regulatory networks that control its production. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers in mycology, natural product chemistry, and drug development.
Introduction
Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, which are small organic molecules not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, often exhibit potent biological activities and are of significant interest for their potential applications in medicine and agriculture. This compound, a novel antifungal dihydrobenzofuran derivative first isolated from Aspergillus oryzae, is one such metabolite.[1] This guide delves into the current understanding of this compound's role as a secondary metabolite, providing technical details for researchers and professionals in related fields.
Biological Activity of this compound
This compound has been primarily characterized by its antifungal properties. Early studies demonstrated its ability to induce morphological changes in the fungus Mucor miehei at very low concentrations.[1] Additionally, it exhibits weak inhibitory activity against chitin synthase, a key enzyme in fungal cell wall biosynthesis.[1]
Antifungal Activity
The primary reported antifungal effect of this compound is the induction of morphological abnormalities in Mucor miehei at a concentration of 20 ng per disc in agar diffusion assays.[1] While this indicates a potent biological effect, comprehensive data on its minimum inhibitory concentrations (MICs) against a broader range of pathogenic fungi are not extensively available in the current literature.
Cytotoxicity
This compound has been shown to exhibit weak cytotoxicity against mammalian cell lines. The IC50 value, the concentration at which 50% of cell growth is inhibited, has been determined for two cell lines.
| Cell Line | IC50 (µg/mL) | Reference |
| HeLa S3 | 25 | [1] |
| L1210 | 25 | [1] |
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in Aspergillus oryzae has not been fully elucidated. However, significant insights can be drawn from the well-characterized biosynthesis of a structurally related compound, asperfuranone, in Aspergillus nidulans. The asperfuranone biosynthetic gene cluster contains two polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS). This suggests that the biosynthesis of the polyketide backbone of this compound likely involves a similar enzymatic machinery.
The proposed biosynthetic pathway for asperfuranone provides a model for the initial steps of this compound biosynthesis. It is hypothesized that a similar pathway is present in Aspergillus oryzae for the production of this compound.
Regulation of this compound Production
The production of secondary metabolites in Aspergillus is tightly regulated by a complex network of genes and signaling pathways. This regulation occurs at multiple levels, from global regulators that affect multiple secondary metabolite clusters to pathway-specific transcription factors.
Global Regulators: LaeA and the Velvet Complex
Key global regulators in Aspergillus include the methyltransferase LaeA and the components of the velvet complex, such as VeA. These proteins often form a multimeric complex that controls the expression of numerous secondary metabolite gene clusters in response to environmental cues, particularly light.[2][3] Deletion of laeA or veA in various Aspergillus species has been shown to drastically reduce the production of a wide range of secondary metabolites.[4][5]
Signaling Pathways
Mitogen-activated protein kinase (MAPK) signaling cascades are crucial for fungi to respond to environmental stresses and to regulate developmental processes, including secondary metabolism. In Aspergillus, several MAPK pathways have been identified, including the cell wall integrity (CWI) pathway, the high-osmolarity glycerol (HOG) pathway, and a pathway homologous to the yeast pheromone response pathway.[6][7]
The Fus3/Kss1-type MAPK pathway, for instance, has been shown to control development and secondary metabolism in Aspergillus nidulans. The MAPK AnFus3 can phosphorylate VeA, providing a direct link between MAPK signaling and the velvet regulatory complex.[6] This suggests a model where environmental signals are transduced through a MAPK cascade, leading to the phosphorylation of VeA, which in turn modulates the activity of the LaeA/velvet complex to control the expression of secondary metabolite gene clusters, including that of this compound.
Experimental Protocols
Fungal Culture and Metabolite Extraction
Aspergillus species for this compound production are typically grown in liquid or on solid agar media. A general protocol for the extraction of secondary metabolites is as follows:
-
Cultivation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of the Aspergillus strain and incubate for 7-14 days with shaking.
-
Harvesting: Separate the mycelium from the culture broth by filtration.
-
Extraction: The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate. The mycelium can also be extracted separately after homogenization, often with a more polar solvent like methanol.
-
Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.
Purification of this compound
Purification of this compound from the crude extract is typically achieved through chromatographic techniques.
-
Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient).
-
Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassay, are pooled and subjected to further purification. This may involve preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., a methanol-water gradient).[8]
Structural Characterization
The structure of purified this compound is elucidated using a combination of spectroscopic methods.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to determine the purity and molecular weight of the compound.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the chemical structure of the molecule.[9][10][11]
Conclusion and Future Perspectives
This compound represents an intriguing secondary metabolite from Aspergillus with demonstrated antifungal activity. While initial studies have laid the groundwork for understanding its biological effects, significant gaps in our knowledge remain. Future research should focus on a more comprehensive evaluation of its antifungal spectrum through the determination of MIC values against a panel of clinically relevant fungal pathogens. Elucidation of the complete biosynthetic pathway in Aspergillus oryzae and the specific signaling cascades that regulate its production will not only enhance our fundamental understanding of secondary metabolism in this important fungal genus but also open avenues for the biotechnological production of this compound and its derivatives for potential therapeutic applications. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for these future investigations.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LaeA control of velvet family regulatory proteins for light-dependent development and fungal cell-type specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Requirement of LaeA, VeA, and VelB on Asexual Development, Ochratoxin A Biosynthesis, and Fungal Virulence in Aspergillus ochraceus [frontiersin.org]
- 5. The MpkA MAP kinase module regulates cell wall integrity signaling and pyomelanin formation in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Aspergillus nidulans MAPK module AnSte11-Ste50-Ste7-Fus3 controls development and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aspergillus fumigatus Phosphoproteome Reveals Roles of High-Osmolarity Glycerol Mitogen-Activated Protein Kinases in Promoting Cell Wall Damage and Caspofungin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of Asperfuran's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperfuran is a naturally occurring dihydrobenzofuran derivative first isolated from the fungus Aspergillus oryzae.[1] Structurally, it belongs to a class of compounds known for a variety of biological activities. This technical guide provides a comprehensive overview of the initial screening of this compound's biological activities, presenting available quantitative data, detailed experimental protocols for key assays, and a visualization of the implicated biological pathways. Due to the limited specific data on this compound across a wide range of assays, this guide also includes contextual data from related fungal dihydrobenzofuran derivatives to illustrate the potential biological scope of this class of molecules.
Quantitative Biological Activity Data
The following tables summarize the known quantitative data for the biological activities of this compound and related fungal dihydrobenzofuran derivatives.
Table 1: Antifungal and Cytotoxic Activity of this compound
| Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Antifungal | Mucor miehei | Morphological Changes | 20 ng/disc | [1] |
| Cytotoxicity | HeLa S3 | IC50 | 25 µg/mL | [1] |
| Cytotoxicity | L1210 | IC50 | 25 µg/mL | [1] |
Table 2: Biological Activities of Related Fungal Dihydrobenzofuran Derivatives
| Compound Class | Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Dihydrobenzofuran Neolignans | Antifungal | Trichophyton mentagrophytes | MIC | 1000 µg/mL | |
| Aza-benzofurans | Antibacterial | Salmonella typhimurium | MIC | 12.5 µg/mL | [2] |
| Aza-benzofurans | Antibacterial | Staphylococcus aureus | MIC | 12.5 µg/mL | [2] |
| Aza-benzofurans | Anti-inflammatory | RAW 264.7 | IC50 (NO inhibition) | 16.5 - 17.3 µM | [3] |
| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Macrophages | IC50 (PGE2 inhibition) | 1.48 - 1.92 µM | [4] |
| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Macrophages | IC50 (IL-6 inhibition) | 1.23 - 9.04 µM | [4] |
| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Macrophages | IC50 (NO inhibition) | 2.4 - 5.2 µM | [5] |
Experimental Protocols
Detailed methodologies for the initial screening of biological activities are crucial for reproducibility and comparison of results.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungi.
a. Inoculum Preparation:
-
Fungal cultures are grown on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature and duration to obtain sporulating cultures.
-
Spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
The spore suspension is collected, and the concentration is adjusted to a final concentration of 1 x 10^4 to 5 x 10^4 spores/mL in RPMI-1640 medium.
b. Assay Procedure:
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
100 µL of the fungal inoculum is added to each well.
-
The plate is incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. A positive control (a known antifungal agent) and a negative control (medium with solvent) are included.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HeLa S3, L1210) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
b. Assay Procedure:
-
The test compound is dissolved in a suitable solvent and serially diluted in the culture medium.
-
The medium from the seeded wells is replaced with the medium containing different concentrations of the test compound.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to qualitatively assess the antibacterial activity of a compound.
a. Inoculum Preparation:
-
Bacterial strains are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to the 0.5 McFarland standard.
b. Assay Procedure:
-
The standardized bacterial inoculum is uniformly spread onto the surface of a Mueller-Hinton Agar plate using a sterile cotton swab.[6]
-
Wells of 6-8 mm in diameter are punched into the agar using a sterile cork borer.[7]
-
A specific volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent) is added to each well.[7]
-
The plates are incubated at 37°C for 18-24 hours.[8]
-
The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Seeding:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
b. Assay Procedure:
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
LPS (1 µg/mL) is then added to the wells to stimulate NO production, and the plate is incubated for 24 hours.
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[9][10]
-
The absorbance is measured at 540 nm.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
a. Assay Procedure:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[11]
-
Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.[11]
-
The mixture is incubated in the dark at room temperature for 30 minutes.[11]
-
The absorbance is measured at 517 nm.[12]
-
The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration that scavenges 50% of the DPPH radicals) is determined.[11]
Signaling Pathways and Mechanisms of Action
This compound has been reported to be a weak inhibitor of chitin synthase.[1] Chitin is a crucial component of the fungal cell wall, and its synthesis is a key target for antifungal drugs. Inhibition of chitin synthase disrupts the cell wall integrity, leading to osmotic instability and fungal cell death.
The inhibition of chitin synthase can trigger the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that fungi activate in response to cell wall stress.
Figure 1: Postulated signaling pathway activated in response to chitin synthase inhibition by this compound.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key biological activity screening assays.
Figure 2: General workflow for broth microdilution antifungal susceptibility testing.
Figure 3: General workflow for the MTT cytotoxicity assay.
Conclusion
The initial screening of this compound reveals a compound with modest antifungal and cytotoxic activities. Its mechanism of action appears to involve the inhibition of chitin synthase, a validated antifungal target. While the currently available data for this compound is limited, the broader family of fungal dihydrobenzofurans exhibits a range of interesting biological activities, including more potent antifungal, antibacterial, and anti-inflammatory effects. Further comprehensive screening of this compound against a wider panel of microbial strains and cell lines is warranted to fully elucidate its therapeutic potential. The detailed protocols and workflows provided in this guide offer a framework for such future investigations. Moreover, exploring the modulation of the Cell Wall Integrity pathway by this compound could provide deeper insights into its mechanism of action and potential for synergistic combination with other antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hereditybio.in [hereditybio.in]
- 9. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Unraveling the Cytotoxic Mechanisms of Asperfuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic effects of Asperfuran and its derivative, Asperfuranone, on various cell lines. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to facilitate further research and drug development efforts in oncology.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound and Asperfuranone has been evaluated across a limited number of cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound | HeLa S3 | Human Cervical Cancer | 25 µg/mL | [1][2] |
| This compound | L1210 | Murine Leukemia | 25 µg/mL | [1][2] |
| Asperfuranone | A549 | Human Non-Small Cell Lung Cancer | 15.3 µM | [3] |
Impact on Cell Cycle Progression
Asperfuranone has been shown to induce cell cycle arrest in human non-small cell lung cancer A549 cells. Treatment with Asperfuranone leads to a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.[3]
| Treatment | Concentration | % of Cells in G0/G1 Phase | Citation |
| Control (0.1% DMSO) | - | 30.7% | [3] |
| Asperfuranone | 15 µM | 52.6% | [3] |
| Asperfuranone | 20 µM | 72.3% | [3] |
Induction of Apoptosis
The cytotoxic effects of Asperfuranone in A549 cells are mediated through the induction of apoptosis, or programmed cell death. A significant increase in the percentage of apoptotic cells was observed following treatment with Asperfuranone.[3]
| Treatment | Concentration | Time | % of Apoptotic Cells (TUNEL Assay) | Citation |
| Asperfuranone | 20 µM | 48 hr | 36.33% | [3] |
Experimental Protocols
This section details the key experimental methodologies employed in the cited studies to evaluate the cytotoxic effects of this compound and Asperfuranone.
Cell Culture and Treatment
-
Cell Lines: A549 (human non-small cell lung cancer), HeLa S3 (human cervical cancer), and L1210 (murine leukemia) cells were used in the referenced studies.
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Preparation: this compound and Asperfuranone were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then diluted to the desired concentrations in the culture medium for experiments. The final DMSO concentration in the culture medium was typically kept below 0.1%.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Asperfuranone) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[3]
Cell Cycle Analysis
Cell cycle distribution is analyzed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI).
-
Cell Seeding and Treatment: Plate the cells in 60-mm dishes and treat them with the test compound or vehicle control for the desired time (e.g., 24 hours).[3]
-
Cell Harvesting and Fixation: Collect the cells by trypsinization and fix them in cold 70% ethanol.[3]
-
Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and resuspend them in a staining solution containing PI and RNase. Incubate in the dark at room temperature.[3]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI-stained cells is directly proportional to the amount of DNA.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.
Apoptosis Assay (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Treatment: Treat cells with the test compound as described for other assays.
-
Cell Fixation and Permeabilization: Fix the cells and permeabilize them to allow the labeling enzyme to access the nuclear DNA.
-
TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Analyze the fluorescently labeled cells by flow cytometry or fluorescence microscopy.[3]
-
Quantification: Quantify the percentage of TUNEL-positive (apoptotic) cells.[3]
Signaling Pathways and Experimental Workflow
Asperfuranone-Induced Apoptotic Signaling Pathway
Asperfuranone is suggested to induce apoptosis in A549 cells through a p53-dependent pathway that involves the upregulation of p21 and the activation of the Fas/FasL system.[3][4]
Asperfuranone-induced apoptotic pathway in A549 cells.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound on a cell line.
General workflow for assessing cytotoxic effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of p53 tumor suppressor gene and Fas/Apo-1 in induction of apoptosis and differentiation of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperfuranone from Aspergillus nidulans Inhibits Proliferation of Human Non-Small Cell Lung Cancer A549 Cells via Blocking Cell Cycle Progression and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asperfuranone from Aspergillus nidulans inhibits proliferation of human non-small cell lung cancer A549 cells via blocking cell cycle progression and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Asperfuran's Weak Inhibition of Chitin Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperfuran is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae.[1][2] While it exhibits some antifungal and anticancer properties, its activity as an inhibitor of chitin synthase is notably weak.[3] Chitin synthase is a critical enzyme in fungi, responsible for the synthesis of chitin, an essential component of the fungal cell wall.[4][5] As such, it is a prime target for the development of antifungal drugs. This technical guide provides an in-depth analysis of this compound's inhibitory effect on chitin synthase, presenting the available quantitative data, a detailed experimental protocol for assessing this inhibition, and a visualization of the proposed mechanism of action.
Quantitative Data
The inhibitory activity of this compound against chitin synthase is characterized by a relatively high half-maximal inhibitory concentration (IC50), indicating weak inhibition. The available data is summarized in the table below.
| Compound | Enzyme Source | IC50 | Reference |
| This compound | Coprinus cinereus | 300 µM | [1] |
Mechanism of Inhibition and Reversal
The inhibition of chitin synthase by this compound is not only weak but can also be reversed. A key finding is that the addition of egg lecithin can abolish the inhibitory effect of this compound on chitin synthase.[1][3] This suggests a potential mechanism where this compound may not be directly competing with the substrate at the active site but rather interacting with the lipid environment required for optimal enzyme function. Chitin synthase is a membrane-bound enzyme, and its activity is often dependent on specific phospholipids. Lecithin, being a mixture of phospholipids, may restore the necessary lipid microenvironment around the enzyme, thereby displacing this compound or otherwise overcoming its inhibitory effect.
Caption: Proposed interaction between this compound, chitin synthase, and lecithin.
Experimental Protocols
Objective: To determine the in vitro inhibitory effect of this compound on chitin synthase activity.
Materials:
-
Enzyme Source: Chitin synthase preparation from Coprinus cinereus.[8][9]
-
Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Plate: 96-well microtiter plate coated with Wheat Germ Agglutinin (WGA).
-
Detection Reagent: Horseradish peroxidase-conjugated WGA (WGA-HRP).
-
Substrate for HRP: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: e.g., 2N H2SO4.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a protease inhibitor cocktail.
-
Wash Buffer: e.g., Phosphate-buffered saline with 0.05% Tween 20 (PBST).
-
Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen HRP substrate.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations. .
-
Prepare a solution of UDP-GlcNAc in the assay buffer.
-
Prepare the WGA-HRP conjugate and TMB substrate according to the manufacturer's instructions.
-
-
Enzyme Reaction:
-
To the WGA-coated wells, add the following in order:
-
Assay buffer.
-
This compound solution at various concentrations (or DMSO for the control).
-
Chitin synthase enzyme preparation.
-
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at the optimal temperature for the enzyme (e.g., 30°C) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the UDP-GlcNAc solution to all wells.
-
Incubate the plate for a sufficient time (e.g., 1-3 hours) at the optimal temperature with gentle agitation to allow for chitin synthesis.
-
-
Detection of Synthesized Chitin:
-
After incubation, wash the plate multiple times with the wash buffer to remove unbound substrate, enzyme, and inhibitor.
-
Add the WGA-HRP solution to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow the conjugate to bind to the synthesized chitin.
-
Wash the plate again with the wash buffer to remove unbound WGA-HRP.
-
Add the TMB substrate to each well and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength.
-
The absorbance is proportional to the amount of chitin synthesized.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Caption: General experimental workflow for a chitin synthase inhibition assay.
Conclusion
This compound demonstrates weak inhibitory activity against chitin synthase, with an IC50 value of 300 µM against the enzyme from Coprinus cinereus.[1] The reversibility of this inhibition by egg lecithin suggests an indirect mechanism of action, possibly through interference with the enzyme's lipid microenvironment.[1][3] The provided experimental protocol offers a robust framework for further investigation into this compound and other potential chitin synthase inhibitors. For drug development professionals, the weak activity of this compound itself may not be promising, but the dihydrobenzofuran scaffold could serve as a starting point for the synthesis of more potent and specific inhibitors of chitin synthase. Further research is warranted to fully elucidate the precise molecular interactions between this compound, chitin synthase, and the surrounding lipid membrane.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ancient koji mold (Aspergillus oryzae) as a modern biotechnological tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A nonradioactive, high throughput assay for chitin synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolic products of microorganisms. 181. Chitin synthase from fungi, a test model for substances with insecticidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Spectroscopic Blueprint of Asperfuran: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of Asperfuran, a dihydrobenzofuran produced by Aspergillus species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic characteristics, experimental protocols, and analytical workflow for this natural product.
Introduction
This compound is a fungal metabolite first isolated from Aspergillus oryzae.[1] With the molecular formula C₁₃H₁₄O₃, this compound has garnered interest for its biological activities.[1] A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its potential development as a therapeutic agent. This technical guide presents a detailed summary of the available NMR and mass spectrometry data for this compound, outlines generalized experimental protocols for its analysis, and provides a visual workflow for its spectroscopic characterization.
Spectroscopic Data of this compound
The structural elucidation of this compound relies heavily on the interpretation of its NMR and mass spectra. The following tables summarize the key quantitative data obtained from these analytical techniques.
Mass Spectrometry Data
High-resolution mass spectrometry confirms the molecular formula of this compound as C₁₃H₁₄O₃. The experimental LC-MS/MS data reveals a precursor ion and characteristic fragmentation pattern crucial for its identification.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₄O₃ | PubChem |
| Precursor Ion ([M+H]⁺) | m/z 219.101 | PubChem |
| Major Fragment Ions (m/z) | Relative Abundance | PubChem |
| 139.038879 | 100 | PubChem |
| 111.043686 | 50.89 | PubChem |
| 121.039604 | 17.78 | PubChem |
| 145.068268 | 7.08 | PubChem |
| 163.041550 | 6.99 | PubChem |
Nuclear Magnetic Resonance (NMR) Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Atom Number | Chemical Shift (δ) ppm |
| Data not available in a tabulated format in the initial search results. A visual spectrum is available on SpectraBase. |
Table 3: ¹H NMR Spectroscopic Data for this compound
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Detailed ¹H NMR data from the primary literature could not be retrieved in the initial search. |
Experimental Protocols
The following sections describe generalized yet detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for the characterization of fungal metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL).
-
The solution is transferred to a 5 mm NMR tube.
-
For quantitative NMR (qNMR), a known amount of an internal standard may be added.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments:
-
¹H NMR: Standard proton experiment to determine chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR: Proton-decoupled carbon experiment to identify the chemical shifts of all carbon atoms.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for establishing the connectivity of the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of the purified this compound sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is typically introduced into the mass spectrometer via liquid chromatography (LC) or direct infusion.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in positive ion mode is commonly used for this class of compounds to generate the protonated molecule [M+H]⁺.
-
Analysis Mode:
-
Full Scan MS: To determine the accurate mass of the molecular ion and confirm the elemental composition.
-
Tandem MS (MS/MS): The precursor ion ([M+H]⁺) is isolated and fragmented by collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which aids in structural confirmation.
-
Analytical Workflow and Visualization
The logical flow of experiments for the spectroscopic analysis of this compound is a critical component of the structural elucidation process. The following diagrams, generated using the DOT language, illustrate this workflow and the logical relationships in the analysis.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
No specific signaling pathways for this compound were identified in the initial literature search. Therefore, a diagram illustrating a known signaling pathway is not included. The provided workflow diagram outlines the necessary steps from fungal culture to the final structural elucidation of the compound.
References
The Asperfuran Core: A Technical Guide to its Natural Derivatives, Analogs, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asperfuran, a dihydrobenzofuran natural product from Aspergillus oryzae, represents a compelling scaffold for the development of novel antifungal agents. Its unique structure and specific mode of action, targeting the essential fungal enzyme chitin synthase, have garnered interest within the scientific community. This technical guide provides an in-depth overview of this compound, its known natural derivatives, and synthetic analogs. We delve into the biosynthesis of the closely related asperfuranone, elucidate the mechanism of action of this compound, and provide detailed experimental protocols for relevant biological assays. Furthermore, this guide presents quantitative data in structured tables for comparative analysis and utilizes visualizations to illustrate key pathways and workflows, offering a comprehensive resource for researchers engaged in the exploration of this promising class of compounds.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal therapeutics with unique mechanisms of action. This compound, a metabolite isolated from Aspergillus oryzae, is a dihydrobenzofuran derivative that has demonstrated notable antifungal properties.[1] Its primary mechanism of action involves the inhibition of chitin synthase, an enzyme crucial for the integrity of the fungal cell wall and absent in humans, making it an attractive target for selective antifungal therapy.[1] This document serves as a technical guide for researchers, providing a consolidated repository of current knowledge on this compound, its natural congeners, and synthetic analogs.
Natural Derivatives of this compound
The exploration of natural derivatives of this compound is an ongoing area of research. While a wide array of benzofuran-containing compounds have been isolated from fungal sources, true derivatives of the this compound core are less commonly reported. Asperfuranone, a closely related 3(2H)-furanone derivative, has been isolated from an Aspergillus species and its biosynthesis has been elucidated. Other related compounds isolated from Aspergillus species include asperfuranones A-C.
Table 1: Known Natural Derivatives and Related Compounds
| Compound | Producing Organism | Key Structural Features | Biological Activity | Reference |
| This compound | Aspergillus oryzae | Dihydrobenzofuran core | Antifungal, weak cytotoxicity | [1] |
| Asperfuranone | Aspergillus nidulans | 3(2H)-furanone derivative | Not reported | [2] |
| Asperfuranone A | Aspergillus sp. | 3(2H)-furanone derivative | Not reported | [2] |
| Asperfuranone B | Aspergillus sp. | 3(2H)-furanone derivative | Not reported | [2] |
| Asperfuranone C | Aspergillus sp. | 3(2H)-furanone derivative | Not reported | [2] |
Synthetic Analogs of this compound
The synthesis of this compound analogs is a key strategy for exploring the structure-activity relationships (SAR) and optimizing the therapeutic potential of this natural product. Research in this area has focused on modifications of the dihydrobenzofuran core and its substituents to enhance antifungal potency and reduce cytotoxicity. While extensive research exists on the synthesis of various benzofuran and dihydrobenzofuran derivatives with antifungal properties, studies directly building upon the this compound scaffold are limited. The following table summarizes some examples of synthetic benzofuran derivatives with reported antifungal activity, which can inform the design of future this compound analogs.
Table 2: Selected Synthetic Benzofuran Analogs with Antifungal Activity
| Analog Class | General Structure | Target Organism(s) | Key Findings | Reference |
| Benzofuran-triazole hybrids | Benzofuran linked to a triazole moiety | Candida albicans, Cryptococcus neoformans, Trichophyton rubrum, Rhodotorula rubra | Moderate to satisfactory antifungal activity. | [3] |
| 2-Benzofuranylacetic acid amides | Amide derivatives of 2-benzofuranylacetic acid | Fusarium oxysporum | Some derivatives showed inhibitory activity. | |
| Dihydrobenzofuran neolignans | Dimer of two phenylpropanoid units | Dermatophytes | Antifungal activity against selected dermatophytes. | |
| Benzofuran derivatives targeting N-myristoyltransferase | Varied substitutions on the benzofuran ring | Candida albicans | Potent and selective inhibition of CaNmt. | [4][5] |
Biosynthesis of the Asperfuranone Core
The biosynthetic pathway of this compound itself has not been fully elucidated. However, significant progress has been made in understanding the biosynthesis of the structurally similar compound, asperfuranone, in Aspergillus nidulans. The pathway involves a gene cluster containing two polyketide synthases (PKSs), AfoG (a highly reducing PKS) and AfoE (a non-reducing PKS).
The proposed biosynthetic pathway for asperfuranone is as follows:
-
Chain Assembly: The HR-PKS AfoG synthesizes a 3,5-dimethyloctadienone moiety from acetyl-CoA, malonyl-CoA, and S-adenosyl methionine (SAM).
-
Transfer and Extension: This polyketide is then transferred to the NR-PKS AfoE, where it is extended with four molecules of malonyl-CoA and further modified by one molecule of SAM.
-
Cyclization and Release: The resulting polyketide chain undergoes cyclization and is released from AfoE to form the asperfuranone core.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asperfuranones A-C, 3(2H)-furanone derivatives from the fungus Aspergillus sp. and the configuration reassignment of their eighteen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Dihydrobenzofuran Compounds in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, dihydrobenzofuran-containing compounds represent a significant class of polyketides with potential applications in medicine and agriculture. This technical guide provides an in-depth exploration of the biosynthesis of dihydrobenzofuran compounds in fungi, with a focus on the well-characterized pathway of asperfuranone in Aspergillus nidulans. This guide will detail the genetic and enzymatic basis of dihydrobenzofuran ring formation, outline experimental protocols for pathway elucidation, and present a model for the regulatory networks governing their production.
Core Biosynthetic Machinery: The Polyketide Synthase Backbone
The biosynthesis of dihydrobenzofuran compounds in fungi originates from polyketide synthases (PKSs), large multidomain enzymes that catalyze the iterative condensation of small carboxylic acid units. Fungal PKSs are broadly classified into non-reducing (NR-PKS), partially reducing (PR-PKS), and highly reducing (HR-PKS) types, based on the domains they contain for processing the growing polyketide chain.[1]
The biosynthesis of the dihydrobenzofuran-containing molecule asperfuranone in Aspergillus nidulans provides an excellent and well-studied model system. This pathway uniquely employs two distinct PKS enzymes acting in concert: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[2][3]
The Asperfuranone Biosynthetic Gene Cluster (afo)
The genes responsible for asperfuranone biosynthesis are organized into a contiguous biosynthetic gene cluster (BGC), designated as the afo cluster, on chromosome VIII of Aspergillus nidulans.[4] This clustering facilitates the co-regulation of all the genes necessary for the production of the final metabolite. The core of this cluster is comprised of the two PKS genes, afoE (NR-PKS) and afoG (HR-PKS), surrounded by genes encoding tailoring enzymes and a pathway-specific transcription factor.[3]
Table 1: Genes of the Asperfuranone (afo) Biosynthetic Gene Cluster in A. nidulans
| Gene Name | Locus Tag | Proposed Function | Homology |
| afoA | AN1029.3 | Zn(II)2Cys6 transcription factor | Citrinin biosynthesis transcriptional activator (CtnR)[2] |
| afoB | AN1031.3 | Efflux pump (MFS transporter) | Efflux pumps[3] |
| afoC | AN1032.3 | Oxidoreductase | Citrinin biosynthesis oxidoreductase[3] |
| afoD | AN1033.3 | Salicylate hydroxylase-like monooxygenase | Salicylate hydroxylase[3] |
| afoE | AN1034.3 | Non-reducing polyketide synthase (NR-PKS) | Citrinin polyketide synthase[3] |
| afoF | AN1035.3 | FAD/FMN-dependent oxygenase/oxidase | FAD/FMN-dependent oxygenase[3] |
| afoG | AN1036.3 | Highly reducing polyketide synthase (HR-PKS) | Polyketide synthase[3] |
The Asperfuranone Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of asperfuranone is a multi-step process initiated by the coordinated action of the two PKSs, followed by a series of modifications by tailoring enzymes that ultimately lead to the formation of the characteristic dihydrobenzofuran ring.
-
Polyketide Chain Assembly: The HR-PKS, AfoG, initiates the process by synthesizing a 3,5-dimethyloctadienoyl moiety from one molecule of acetyl-CoA and three molecules of malonyl-CoA.[3][5] This highly reduced polyketide chain is then transferred to the NR-PKS, AfoE.[5] AfoE extends this starter unit with four molecules of malonyl-CoA to generate a linear polyketide intermediate.[3][5]
-
Reductive Release and Intermediate Formation: The final domain of AfoE, a reductase domain, catalyzes the reductive release of the polyketide chain, yielding the aldehyde intermediate, asperbenzaldehyde (also referred to as compound 11).[6][7]
-
Dearomatization and Dihydrobenzofuran Ring Formation: The key step in the formation of the dihydrobenzofuran moiety is catalyzed by AfoD, a salicylate hydroxylase-like monooxygenase.[3][7] A revised biosynthetic pathway suggests that AfoD catalyzes the dearomatization of asperbenzaldehyde to generate a reactive intermediate.[7] This dearomatization increases the electrophilicity of the aldehyde group, facilitating a spontaneous intramolecular cyclization to form a five-membered hemiacetal ring.[7] Subsequent dehydration of this cyclic intermediate yields the dihydrobenzofuran ring.[2]
-
Final Tailoring Steps: The final steps in asperfuranone biosynthesis are proposed to be catalyzed by AfoF, an FAD-dependent oxygenase, and AfoC, an oxidoreductase.[3][5] While the exact sequence is not fully elucidated, these enzymes are believed to perform oxidation and reduction reactions on the polyketide backbone to yield the final asperfuranone product.[5]
Regulation of Dihydrobenzofuran Biosynthesis
The production of asperfuranone, like many other fungal secondary metabolites, is tightly regulated at the transcriptional level. The afo gene cluster is typically silent under standard laboratory conditions.[2][3]
Pathway-Specific Regulation
The primary level of regulation is controlled by the pathway-specific Zn(II)2Cys6 transcription factor, AfoA, encoded by the afoA gene within the cluster.[2] Overexpression of afoA is sufficient to activate the entire afo gene cluster and induce the production of asperfuranone.[2][8]
Global and Cross-Pathway Regulation
The expression of afoA itself is subject to higher-level regulatory control. Global regulators of secondary metabolism in Aspergillus, such as LaeA and the velvet complex, are known to influence the expression of numerous biosynthetic gene clusters and likely play a role in the regulation of the afo cluster.[9]
Furthermore, evidence of cross-pathway regulation exists. The transcription factor ScpR, from a distant, unrelated nonribosomal peptide synthetase (NRPS) gene cluster, has been shown to activate the expression of afoA and, consequently, the entire afo cluster, leading to asperfuranone production.[4][10] This highlights the complexity of regulatory networks governing secondary metabolism in fungi.
Environmental and Stress-Responsive Regulation
The production of many fungal secondary metabolites is triggered by environmental cues and stress conditions. In Aspergillus species, the high-osmolarity glycerol (HOG) pathway, culminating in the activation of the MAP kinase SakA, is a key signaling cascade in response to stress. SakA is known to interact with and phosphorylate transcription factors such as AtfA to modulate gene expression.[8] While a direct link to AfoA has not been definitively established, it is plausible that such stress-response pathways influence the expression of the afo gene cluster, potentially through the modulation of AfoA activity or other regulatory factors.
Experimental Protocols for Pathway Elucidation
The characterization of the asperfuranone biosynthetic pathway has relied on a combination of genetic and analytical techniques. The following section outlines the key experimental methodologies.
Fungal Strains, Media, and Culture Conditions
-
Strains: Aspergillus nidulans strains with deletions in the nkuA gene are often used to increase the efficiency of homologous recombination for gene targeting.[11] Strains with deletions of highly expressed endogenous secondary metabolite gene clusters can be used to reduce the background of native compounds, simplifying the detection of heterologously expressed products.[12]
-
Media: Glucose minimal medium (GMM) is a standard growth medium. For induction of the alcA promoter, GMM is modified by replacing glucose with lactose (LMM).[2]
-
Culture Conditions: Liquid cultures are typically grown at 37°C with shaking (e.g., 200 rpm). For induction of gene expression under the alcA promoter, an inducer such as cyclopentanone (e.g., 30 mM final concentration) is added to the culture after an initial growth period (e.g., 18 hours).[2][13]
Gene Deletion and Promoter Replacement
Objective: To determine the function of genes within the BGC by creating knockout mutants or by controlling their expression.
Methodology: Fusion-PCR-Based Gene Replacement [2][11]
-
Construct Generation:
-
Amplify approximately 1 kb of the 5' and 3' flanking regions of the target gene from A. nidulans genomic DNA using PCR.
-
Amplify a selectable marker gene (e.g., Aspergillus fumigatus pyrG) from a plasmid template. The primers for the marker gene should contain overhangs complementary to the 3' end of the 5' flank and the 5' end of the 3' flank of the target gene.
-
Fuse the three PCR products (5' flank, marker, 3' flank) in a second round of PCR using nested primers for the flanking regions.
-
-
Protoplast Transformation:
-
Grow the recipient A. nidulans strain in liquid GMM.
-
Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum and driselase) to generate protoplasts.
-
Transform the protoplasts with the fusion PCR product using a polyethylene glycol (PEG)-mediated method.
-
-
Selection and Verification:
-
Plate the transformed protoplasts on selective medium (e.g., minimal medium lacking uridine and uracil for pyrG selection).
-
Screen transformants by diagnostic PCR using primers that bind outside the integration site and within the marker gene to confirm homologous recombination.
-
For promoter replacement, a similar fusion-PCR strategy is employed, where the native promoter is replaced with an inducible promoter cassette (e.g., the alcA promoter).[2]
Heterologous Expression of Biosynthetic Genes
Objective: To reconstitute the biosynthetic pathway in a clean genetic background and to characterize the function of individual enzymes.[6][14][15]
Methodology:
-
Vector Construction:
-
Amplify the open reading frames (ORFs) of the target genes from the genomic DNA of the producing organism.
-
Clone the ORFs into an Aspergillus expression vector under the control of an inducible promoter (e.g., alcA). Vectors can be designed to integrate at a specific locus (e.g., the pyrG locus) or to be maintained episomally.
-
-
Transformation:
-
Transform the expression vectors into a suitable A. nidulans host strain using the protoplast transformation method described above.
-
-
Expression and Metabolite Analysis:
-
Grow the transformants under inducing conditions.
-
Extract the secondary metabolites from the culture medium and/or mycelia and analyze by LC-MS.[6]
-
Metabolite Extraction and Analysis
Objective: To identify and quantify the production of dihydrobenzofuran compounds and their biosynthetic intermediates.
Methodology:
-
Extraction:
-
Separate the fungal mycelia from the liquid culture by filtration.
-
Extract the culture filtrate twice with an equal volume of an organic solvent such as ethyl acetate.[2]
-
The mycelia can also be extracted with a solvent like methanol or acetone to recover intracellular metabolites.
-
Combine the organic extracts and evaporate to dryness under reduced pressure.[2]
-
-
LC-MS Analysis:
-
Redissolve the dried extract in a suitable solvent (e.g., methanol).[2]
-
Analyze the extract using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Chromatography: A typical setup involves a C18 reversed-phase column with a water/acetonitrile gradient, both containing a small amount of formic acid (e.g., 0.05%) to improve ionization.[2][16]
-
Mass Spectrometry: An ion trap or time-of-flight mass spectrometer can be used to obtain mass spectra of the eluting compounds. Analysis is typically performed in positive ion mode.[2]
-
-
Structure Elucidation:
-
For novel compounds, large-scale fermentation and purification by flash chromatography and preparative HPLC are required to obtain sufficient material for structure elucidation by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[2]
-
Quantitative Data
While detailed enzyme kinetic data for the asperfuranone pathway is not extensively published, the heterologous expression system in A. nidulans has been used to quantify product yields.
Table 2: Asperfuranone Production in A. nidulans
| Strain | Relevant Genotype | Production Titer (mg/L) | Reference |
| Heterologous expression strain | Expressing A. terreus afo cluster genes | 6.87 ± 0.85 | [6] |
| Endogenous induced strain | alcA(p)-afoA | 5.63 ± 0.33 | [6] |
These data demonstrate that heterologous expression can be a viable strategy for producing these compounds, sometimes even exceeding the yields of the induced native pathway.
Conclusion
The biosynthesis of dihydrobenzofuran compounds in fungi is a fascinating example of the intricate chemistry catalyzed by polyketide synthases and their associated tailoring enzymes. The asperfuranone pathway in Aspergillus nidulans serves as a valuable model for understanding the genetic and biochemical basis of dihydrobenzofuran ring formation. The methodologies outlined in this guide provide a framework for the discovery and characterization of novel dihydrobenzofuran biosynthetic pathways from other fungal species. A deeper understanding of these pathways, including their regulation and enzymatic mechanisms, will be crucial for harnessing the full potential of these compounds in drug development and other biotechnological applications. Future research focusing on the detailed kinetic and structural characterization of the tailoring enzymes, as well as the elucidation of the signaling cascades that control their expression, will undoubtedly pave the way for the rational engineering of novel dihydrobenzofuran derivatives with improved or novel biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Functional Analysis of a Salicylic Acid Hydroxylase from Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetics of Polyketide Metabolism in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aspergillus nidulans transcription factor AtfA interacts with the MAPK SakA to regulate general stress responses, development and spore functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activation of a Silent Fungal Polyketide Biosynthesis Pathway through Regulatory Cross Talk with a Cryptic Nonribosomal Peptide Synthetase Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.as.uky.edu [web.as.uky.edu]
- 12. Hybrid Transcription Factor Engineering Activates the Silent Secondary Metabolite Gene Cluster for (+)-Asperlin in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The chemical identification and analysis of Aspergillus nidulans secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Asperfuran Extraction and Purification from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction and purification of asperfuran, a bioactive secondary metabolite, from fungal cultures of Aspergillus oryzae. The described methodology is based on established principles of natural product chemistry and provides a framework for obtaining purified this compound for research and drug development purposes.
Fungal Strain and Culture Conditions
This compound is a known metabolite produced by the filamentous fungus Aspergillus oryzae.[1] For optimal production, a suitable strain of A. oryzae should be cultured in a nutrient-rich medium under controlled fermentation conditions.
Culture Media and Inoculation
A seed culture is first prepared by inoculating a suitable agar medium, such as Potato Dextrose Agar (PDA), with spores of A. oryzae and incubating at 30°C for 7 days to allow for sufficient sporulation. A spore suspension is then prepared using a sterile saline solution containing a wetting agent.
For large-scale fermentation, a liquid medium is inoculated with the spore suspension. The composition of a suitable production medium is detailed in Table 1.
Table 1: Composition of Production Medium for Aspergillus oryzae
| Component | Concentration (g/L) |
| Sucrose | 50 |
| Peptone | 10 |
| Yeast Extract | 5 |
| KH₂PO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| pH | 6.0 |
Fermentation Parameters
The production culture is incubated in a shaker incubator with the parameters outlined in Table 2 to ensure adequate aeration and growth for secondary metabolite production.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value |
| Temperature | 28°C |
| Agitation | 150 rpm |
| Incubation Time | 7-10 days |
| Culture Volume | 1 L in a 2 L Erlenmeyer flask |
Extraction of this compound
Following the incubation period, the fungal biomass and culture broth are separated. This compound is typically extracted from both the mycelium and the culture filtrate using organic solvents.
Separation of Mycelium and Culture Filtrate
The culture broth is filtered through cheesecloth or a similar material to separate the fungal mycelium from the liquid culture filtrate. Both components should be processed for extraction.
Solvent Extraction
A sequential liquid-liquid extraction is performed on the culture filtrate using ethyl acetate. The mycelium is typically macerated and extracted with methanol followed by ethyl acetate to ensure the recovery of intracellular metabolites.
Table 3: Solvent Extraction Parameters
| Step | Procedure | Solvent | Volume Ratio (Solvent:Sample) | Repetitions |
| Culture Filtrate Extraction | Liquid-liquid extraction in a separatory funnel | Ethyl Acetate | 1:1 | 3 |
| Mycelium Extraction | Maceration and sonication | Methanol, followed by Ethyl Acetate | 2:1 (v/w) | 2 for each solvent |
The organic extracts from the filtrate and mycelium are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound from other co-extracted metabolites.
Silica Gel Column Chromatography
The crude extract is first fractionated using silica gel column chromatography. The column is packed with silica gel (60-120 mesh) and eluted with a gradient of n-hexane and ethyl acetate.
Table 4: Silica Gel Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 50 cm length x 5 cm diameter |
| Mobile Phase | n-Hexane:Ethyl Acetate gradient (e.g., 9:1 to 1:1) |
| Fraction Volume | 25 mL |
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled and concentrated.
Preparative High-Performance Liquid Chromatography (HPLC)
The semi-purified fractions from column chromatography are further purified by preparative HPLC to obtain highly pure this compound.
Table 5: Preparative HPLC Parameters for this compound Purification
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 4 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1 mL |
The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound. The purity of the final product should be assessed by analytical HPLC.
Quantitative Data Summary
The following table provides representative quantitative data for the extraction and purification of this compound from a 10 L fermentation culture of Aspergillus oryzae. These values are illustrative and may vary depending on the specific strain, culture conditions, and experimental execution.
Table 6: Representative Yield and Purity at Each Purification Step
| Purification Step | Starting Material (g) | Product Weight (mg) | Yield (%) | Purity (%) |
| Crude Extraction | 10 L Culture | 5,000 | 100 | ~5 |
| Silica Gel Chromatography | 5.0 | 500 | 10 | ~60 |
| Preparative HPLC | 0.5 | 150 | 3 | >98 |
Experimental Workflow and Diagrams
The overall experimental workflow for the extraction and purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound extraction and purification.
References
Application Notes and Protocols: Antifungal Susceptibility Testing of Asperfuran against Candida Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
As an emerging opportunistic fungal pathogen, Candida species are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and evaluation of novel therapeutic agents. Asperfuran, a dihydrobenzofuran derivative isolated from Aspergillus oryzae, has been identified as a novel antifungal metabolite.[1] Preliminary studies suggest that its mechanism of action may involve the weak inhibition of chitin synthase, a critical enzyme in the fungal cell wall synthesis.[1]
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's antifungal activity against various Candida species. The protocols outlined below are based on established methodologies for antifungal susceptibility testing and can be adapted for screening and detailed analysis of novel compounds like this compound.
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound against Candida Species (Example Data Structure)
| Candida Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans | ATCC 90028 | Data to be determined | ||
| C. glabrata | Clinical Isolate 1 | Data to be determined | ||
| C. parapsilosis | Clinical Isolate 2 | Data to be determined | ||
| C. tropicalis | Clinical Isolate 3 | Data to be determined | ||
| C. krusei | ATCC 6258 | Data to be determined |
MIC: Minimum Inhibitory Concentration. This table should be populated with experimentally determined values.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is a standard method for determining the MIC of antifungal agents against yeasts.[2]
Materials:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Candida isolates (e.g., C. albicans, C. glabrata, etc.)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL, but may be adjusted based on the expected potency of the compound.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
Also, include control wells with standard antifungal agents like fluconazole and amphotericin B for comparison.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the drug dilution.
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at 490 nm.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Potential Signaling Pathways Affected by this compound in Candida
While the precise mechanism of this compound is not fully elucidated, its potential as a novel antifungal suggests it may interfere with key signaling pathways essential for Candida growth, virulence, and stress response. Researchers investigating this compound's mechanism of action should consider the following pathways as potential targets.
Cell Wall Integrity Pathway
The cell wall is a crucial structure for fungal viability and is a primary target for many antifungal drugs. The Protein Kinase C (PKC)-MAPK signaling pathway is central to maintaining cell wall integrity, especially in response to stress induced by antifungal agents.[1][3]
Caption: Hypothesized impact of this compound on the Cell Wall Integrity Pathway in Candida.
Ergosterol Biosynthesis Pathway
The ergosterol biosynthesis pathway is a well-established target for azole antifungals. While this compound is not an azole, investigating its potential off-target effects on this pathway could provide valuable insights. A disruption in this pathway compromises the fungal cell membrane integrity.
Caption: The Ergosterol Biosynthesis Pathway, a common antifungal target.
Calcineurin and Hsp90 Signaling
Stress response pathways, such as those mediated by calcineurin and the molecular chaperone Hsp90, are critical for Candida to tolerate antifungal drugs and survive within a host.[3] Inhibition of these pathways can render fungal cells more susceptible to antifungal agents.
Caption: The Hsp90-Calcineurin stress response pathway in Candida.
Concluding Remarks
The provided protocols and pathway diagrams offer a foundational framework for the systematic evaluation of this compound's antifungal properties against Candida species. A thorough investigation, including the determination of MIC values across a panel of clinical isolates and mechanistic studies targeting key signaling pathways, will be crucial in assessing the therapeutic potential of this novel compound. Further studies could also explore synergy with existing antifungal drugs, time-kill kinetics, and the effect on Candida biofilm formation to build a comprehensive profile of this compound's antifungal activity.
References
Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Asperfuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperfuran is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae.[1] Preliminary studies have identified it as a novel antifungal agent that weakly inhibits chitin synthase, a key enzyme in the fungal cell wall synthesis.[1] This property makes this compound a compound of interest for the development of new antifungal therapies. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various pathogenic fungi, outlines its putative mechanism of action, and presents data in a structured format for easy interpretation.
Putative Mechanism of Action: Inhibition of Chitin Synthase and Activation of the Cell Wall Integrity Pathway
This compound has been reported to be a weak inhibitor of chitin synthase.[1] Chitin is a crucial structural component of the fungal cell wall, providing rigidity and osmotic stability. Inhibition of chitin synthase disrupts the synthesis of this vital polymer, leading to a compromised cell wall. This disruption triggers the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response cascade in fungi. The CWI pathway is activated by cell wall stressors and initiates a series of downstream events to remodel the cell wall and mitigate the damage. Key components of this pathway include cell surface sensors, Rho-type GTPases, Protein Kinase C (PKC), and a Mitogen-Activated Protein (MAP) kinase cascade, which ultimately leads to the activation of transcription factors that regulate the expression of cell wall-related genes.
Caption: Putative signaling pathway activated by this compound.
Data Presentation
Disclaimer: The following MIC values are hypothetical and for illustrative purposes only, as comprehensive quantitative data for this compound against a wide range of pathogenic fungi is not currently available in the public domain. These values are presented to demonstrate the proper format for data presentation in a research setting.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 8 - 32 | 16 | 32 |
| Candida glabrata | ATCC 90030 | 16 - 64 | 32 | 64 |
| Candida parapsilosis | ATCC 22019 | 4 - 16 | 8 | 16 |
| Cryptococcus neoformans | ATCC 90112 | 8 - 32 | 16 | 32 |
| Aspergillus fumigatus | ATCC 204305 | 16 - >64 | 32 | >64 |
| Aspergillus flavus | ATCC 204304 | 16 - 64 | 32 | 64 |
| Aspergillus niger | ATCC 16404 | 32 - >64 | 64 | >64 |
MIC₅₀: The concentration at which 50% of the tested isolates are inhibited. MIC₉₀: The concentration at which 90% of the tested isolates are inhibited.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These methods are based on established standards for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Method (CLSI M27/M38-based)
This method is considered the gold standard for determining the MIC of antifungal agents.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar), select several colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for molds) using a spectrophotometer at 530 nm.
-
Prepare a working inoculum suspension by diluting the standardized suspension 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL for yeast or 1:50 to achieve a final concentration of 0.4-5 x 10⁴ CFU/mL for molds.
-
-
Preparation of this compound Dilutions:
-
In the first column of a 96-well plate, add 200 µL of RPMI-1640 medium containing the highest concentration of this compound to be tested (e.g., 128 µg/mL).
-
Add 100 µL of RPMI-1640 medium to wells in columns 2 through 11.
-
Perform serial two-fold dilutions by transferring 100 µL from column 1 to column 2, mixing, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the working inoculum suspension to each well from column 1 to column 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile RPMI-1640 medium to the sterility control wells (column 12).
-
-
Incubation:
-
Cover the plates and incubate at 35°C.
-
Incubation times vary depending on the organism: 24-48 hours for Candida species and Cryptococcus neoformans, and 48-72 hours for Aspergillus species.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
The endpoint can be determined visually or by using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 530 nm).
-
Caption: Experimental workflow for MIC determination.
Protocol 2: Agar Dilution Method (CLSI M38-based for Filamentous Fungi)
This method is an alternative for determining the MIC, particularly for filamentous fungi.
Materials:
-
This compound stock solution
-
RPMI-1640 agar medium with MOPS buffer
-
Petri dishes (100 mm)
-
Fungal isolates
-
Sterile saline or PBS
-
Vortex mixer
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Preparation of Agar Plates:
-
Prepare molten RPMI-1640 agar and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.125, 0.25, 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL).
-
Pour 20 mL of the agar-drug mixture into sterile Petri dishes and allow them to solidify.
-
Prepare a drug-free agar plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare a conidial suspension from a fresh culture as described in the broth microdilution method.
-
Adjust the suspension to a concentration of 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Spot-inoculate 1-10 µL of the conidial suspension onto the surface of the agar plates, including the growth control.
-
Allow the inoculum spots to dry completely before incubation.
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed on the control plate.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.
-
Conclusion
The provided protocols offer standardized methods for determining the MIC of this compound against a variety of pathogenic fungi. While the antifungal activity of this compound has been noted, further quantitative studies are required to establish its precise spectrum and potency. The weak inhibition of chitin synthase suggests a mechanism of action that warrants deeper investigation, particularly concerning the activation of the Cell Wall Integrity pathway. The data and protocols presented here serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
Application Notes and Protocols for Determining the Cytotoxicity of Asperfuran using MTT and XTT Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asperfuran is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae.[1][2] It has been identified as a novel antifungal agent that exhibits weak cytotoxicity in mammalian cell lines.[1][2] This document provides detailed protocols for assessing the cytotoxic effects of this compound using two common colorimetric assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
The MTT assay is a widely used method for evaluating cell viability and proliferation.[3][4] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[5]
The XTT assay is another colorimetric method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Similar to the MTT assay, it relies on the reduction of a tetrazolium salt (XTT) to a colored formazan product by metabolically active cells.[6][7] A key advantage of the XTT assay is that the resulting formazan is water-soluble, eliminating the need for a solubilization step and simplifying the experimental workflow.[7]
These protocols are designed to provide a framework for researchers to reliably and reproducibly determine the cytotoxic potential of this compound in various cell lines.
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from an MTT or XTT assay with this compound. This data should be used for illustrative purposes to guide data presentation.
| This compound Concentration (µg/mL) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability | IC₅₀ (µg/mL) |
| 0 (Control) | 1.250 | 0.085 | 100 | \multirow{6}{*}{25} |
| 5 | 1.125 | 0.070 | 90 | |
| 10 | 0.938 | 0.065 | 75 | |
| 25 | 0.625 | 0.050 | 50 | |
| 50 | 0.313 | 0.040 | 25 | |
| 100 | 0.125 | 0.025 | 10 |
Note: The IC₅₀ value of 25 µg/mL is based on previously published data for HeLa S3 and L1210 cells and should be experimentally determined for the specific cell line being used.[1][2]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[5][8]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of choice (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]
-
96-well clear bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm[8]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should be consistent across all wells and ideally below 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
XTT Assay Protocol for this compound Cytotoxicity
This protocol is adapted from standard XTT assay procedures.[6][7][10]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mammalian cell line of choice
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron coupling reagent[6]
-
96-well clear bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 450-500 nm[6]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
XTT Reagent Preparation:
-
Immediately before use, prepare the XTT labeling mixture. For example, mix 5 mL of XTT labeling reagent with 0.1 mL of electron coupling reagent for one 96-well plate.[6] The exact volumes may vary depending on the manufacturer's instructions.
-
-
XTT Addition:
-
Absorbance Measurement:
Visualizations
Caption: Workflow for MTT and XTT cytotoxicity assays.
Caption: Proposed mechanism of action of this compound.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Method for Assessing Asperfuran's Effect on Fungal Morphology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperfuran is a dihydrobenzofuran derivative produced by Aspergillus oryzae that exhibits antifungal properties.[1] Its primary mechanism of action involves the weak inhibition of chitin synthase, a crucial enzyme for the biosynthesis of chitin, an essential component of the fungal cell wall.[1] This inhibition leads to significant morphological changes in susceptible fungi, such as Mucor miehei, even at very low concentrations.[1] These alterations, which include hyphal swelling and abnormal branching, compromise the structural integrity of the fungal cell wall, ultimately inhibiting growth.
These application notes provide a comprehensive guide for researchers to assess the morphological effects of this compound on filamentous fungi. The protocols outlined below detail methods for observing and quantifying these changes, investigating the integrity of the fungal cell wall and plasma membrane, and exploring the underlying signaling pathways activated in response to cell wall stress.
Data Presentation
The morphological changes induced by this compound can be quantified to provide a clear and comparative analysis of its antifungal activity. The following table presents representative data on the effects of a chitin synthase inhibitor on the morphology of a susceptible filamentous fungus. While specific data for this compound on Mucor miehei is not extensively published, these values illustrate the expected dose-dependent changes.
Table 1: Quantitative Analysis of Morphological Changes in a Filamentous Fungus Treated with a Chitin Synthase Inhibitor
| Concentration (µg/mL) | Average Hyphal Diameter (µm) | Branching Frequency (branches/100 µm) | Percentage of Swollen Hyphal Tips (%) |
| 0 (Control) | 3.5 ± 0.4 | 1.2 ± 0.2 | < 5% |
| 0.1 | 5.8 ± 0.7 | 2.5 ± 0.5 | 35% |
| 1.0 | 8.2 ± 1.1 | 4.1 ± 0.8 | 70% |
| 10 | 12.5 ± 1.5 | 6.8 ± 1.2 | > 90% |
Note: Data are representative and should be generated for specific fungal species and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Fungal Growth and Morphology
This protocol describes the initial screening of this compound's effect on fungal growth and the observation of morphological changes using light microscopy.
Materials:
-
Fungal strain (e.g., Mucor miehei, Aspergillus fumigatus)
-
Appropriate liquid and solid growth media (e.g., Potato Dextrose Broth/Agar)
-
This compound stock solution
-
Sterile microplates (96-well)
-
Incubator
-
Microplate reader
-
Light microscope with imaging capabilities
-
Glass slides and coverslips
-
Lactophenol cotton blue stain
Procedure:
-
Fungal Spore Suspension Preparation:
-
Grow the fungal strain on a solid medium until sporulation.
-
Harvest spores by flooding the plate with a sterile saline solution containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Broth Microdilution Assay:
-
Prepare serial dilutions of this compound in a 96-well microplate using the appropriate liquid medium.
-
Inoculate each well with the fungal spore suspension to a final concentration of 1 x 10^4 spores/mL.
-
Include a drug-free control and a media-only blank.
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes complete visual inhibition of growth.
-
-
Microscopic Examination of Morphology:
-
From the wells of the microdilution plate showing partial or complete growth inhibition, take a small aliquot of the fungal culture.
-
Place a drop on a clean glass slide and add a drop of lactophenol cotton blue stain.
-
Gently place a coverslip over the sample.
-
Observe the fungal hyphae under a light microscope at 100x and 400x magnification.
-
Capture images and quantify morphological parameters such as hyphal diameter, branching frequency, and the presence of swollen tips.
-
Protocol 2: Chitin Staining with Calcofluor White
This protocol utilizes the fluorescent dye Calcofluor White to specifically stain chitin in the fungal cell wall, allowing for a more detailed visualization of morphological abnormalities.
Materials:
-
Fungal culture treated with this compound (from Protocol 1)
-
Calcofluor White M2R solution (1 g/L)
-
10% Potassium Hydroxide (KOH)
-
Fluorescence microscope with a UV excitation filter (around 355 nm)
-
Glass slides and coverslips
Procedure:
-
Place a drop of the this compound-treated fungal culture onto a clean glass slide.
-
Add one drop of 10% KOH to the sample to clear cellular debris.
-
Add one drop of Calcofluor White M2R solution.
-
Gently mix and place a coverslip over the sample.
-
Let the slide stand for 1-2 minutes.
-
Examine the slide under a fluorescence microscope. Chitin-rich structures will fluoresce bright blue or apple-green.
-
Capture images to document changes in chitin distribution, septa formation, and cell wall thickening.
Protocol 3: Assessment of Plasma Membrane Integrity
This protocol uses Propidium Iodide (PI) staining to assess damage to the fungal plasma membrane, a potential secondary effect of cell wall disruption.
Materials:
-
Fungal culture treated with this compound
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters for PI (Excitation/Emission: ~535/617 nm)
-
Glass slides and coverslips
Procedure:
-
Harvest fungal hyphae from the this compound-treated culture by centrifugation.
-
Wash the hyphae twice with PBS.
-
Resuspend the hyphae in PBS and add PI to a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Wash the hyphae with PBS to remove excess PI.
-
Resuspend the hyphae in a small volume of PBS and mount on a glass slide.
-
Observe under a fluorescence microscope. Red fluorescence indicates cells with compromised plasma membranes.
Protocol 4: Detection of Apoptosis-Like Cell Death
This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis, which may be induced by severe cell wall stress.
Materials:
-
Fungal culture treated with this compound
-
TUNEL assay kit (commercially available)
-
Cell wall lysing enzymes (e.g., Glucanex)
-
Fixation and permeabilization buffers (as per kit instructions)
-
Fluorescence microscope
Procedure:
-
Harvest and wash fungal hyphae as described in Protocol 3.
-
(Optional but recommended for filamentous fungi) Protoplast preparation: Incubate hyphae with cell wall lysing enzymes to generate protoplasts, following the enzyme manufacturer's protocol.
-
Fix the hyphae or protoplasts with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization solution (e.g., 0.1% Triton X-100).
-
Follow the specific instructions of the TUNEL assay kit for the labeling reaction with TdT enzyme and fluorescently labeled dUTPs.
-
Wash the cells and mount them on a slide with an anti-fade mounting medium.
-
Observe under a fluorescence microscope. Green fluorescence in the nucleus indicates DNA fragmentation.
Signaling Pathways and Experimental Workflows
The inhibition of chitin synthesis by this compound induces cell wall stress, which in turn activates compensatory signaling pathways, most notably the Cell Wall Integrity (CWI) pathway.[2][3][4] This pathway is a highly conserved MAP kinase cascade that regulates cell wall remodeling and repair.
Caption: Cell Wall Integrity (CWI) pathway activation in response to this compound.
The experimental workflow to investigate the effect of this compound on fungal morphology and the CWI pathway is a multi-step process that integrates the protocols described above.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Profiling of the effects of antifungal agents on yeast cells based on morphometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asperfuran in a Murine Model of Fungal Infection
Disclaimer: As of late 2025, a review of published scientific literature reveals no specific studies detailing the application of asperfuran in a murine model of fungal infection. The following application notes and protocols are therefore proposed based on the known in vitro antifungal properties of this compound and established methodologies for testing novel antifungal agents in murine models of aspergillosis. This document is intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.
Introduction to this compound
This compound is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae.[1][2] It has demonstrated antifungal properties, primarily through the weak inhibition of chitin synthase, an enzyme crucial for the integrity of the fungal cell wall.[1][2] In vitro studies have shown that this compound can induce morphological changes in fungi such as Mucor miehei at very low concentrations.[1][2] Its weak cytotoxicity against mammalian cell lines suggests a potential therapeutic window, making it a candidate for further investigation in preclinical animal models.[1][2]
Quantitative Data Summary (In Vitro)
The following table summarizes the currently available quantitative data for this compound from in vitro assays. No in vivo data is publicly available.
| Parameter | Organism/Cell Line | Result | Citation |
| Antifungal Activity | Mucor miehei | Induces morphological changes | [1][2] |
| Cytotoxicity (IC₅₀) | HeLa S3, L1210 cells | 25 µg/mL | [1][2] |
Proposed Mechanism of Action
This compound's primary antifungal activity is attributed to the inhibition of chitin synthase.[2] This enzyme is responsible for polymerizing UDP-N-acetylglucosamine into chitin, a vital component of the fungal cell wall. By disrupting this process, this compound compromises the structural integrity of the cell wall, leading to morphological abnormalities and inhibition of growth.
Experimental Protocols: Proposed Murine Model of Invasive Aspergillosis
This section outlines a detailed, though hypothetical, protocol for evaluating the efficacy of this compound in a murine model of invasive pulmonary aspergillosis. The methodology is adapted from standard protocols used for testing other antifungal agents.[3][4][5]
4.1. Fungal Strain and Inoculum Preparation
-
Strain: Aspergillus fumigatus (e.g., strain AF293) is a commonly used virulent strain.
-
Culture: Grow the fungus on Sabouraud Dextrose Agar (SDA) plates for 5-7 days at 37°C to allow for adequate conidiation.
-
Conidia Harvest: Flood the agar surface with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80. Gently scrape the surface with a sterile cell scraper to dislodge the conidia.
-
Filtration: Pass the conidial suspension through sterile gauze to remove hyphal fragments.
-
Washing & Centrifugation: Centrifuge the suspension at 3000 x g for 10 minutes. Wash the conidial pellet twice with sterile PBS.
-
Quantification: Resuspend the conidia in sterile PBS and count using a hemocytometer. Adjust the final concentration to 2.5 x 10⁷ conidia/mL for intranasal inoculation.
-
Viability Check: Plate serial dilutions of the inoculum on SDA plates and incubate for 24-48 hours at 37°C to confirm the number of viable colony-forming units (CFUs).
4.2. Animal Model and Immunosuppression
-
Animals: Use 6- to 8-week-old female BALB/c mice (or another appropriate strain).
-
Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment.
-
Immunosuppression: To establish a robust infection, immunosuppression is required. A common regimen involves:
-
Administer cyclophosphamide (150 mg/kg) via intraperitoneal (IP) injection on days -4 and -1 relative to infection.
-
Administer a corticosteroid, such as hydrocortisone acetate (250 mg/kg), via subcutaneous injection on day -1.
-
This regimen induces neutropenia, making the mice susceptible to aspergillosis.[5]
-
4.3. Infection Procedure
-
Anesthesia: Lightly anesthetize the mice using isoflurane or a ketamine/xylazine cocktail.
-
Inoculation: On day 0, administer 20 µL of the prepared conidial suspension (5 x 10⁵ conidia) via the intranasal route. This method delivers the inoculum directly to the lungs.[5]
-
Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, lethargy, and respiratory distress.
4.4. This compound Administration and Efficacy Evaluation
-
Treatment Groups:
-
Group 1: this compound (Dose 1)
-
Group 2: this compound (Dose 2)
-
Group 3: Vehicle control (the solvent used to dissolve this compound)
-
Group 4: Positive control (e.g., Voriconazole or Amphotericin B)
-
-
Dosing: The optimal dose for this compound is unknown and must be determined empirically through dose-ranging studies. Based on its weak cytotoxicity, initial doses might range from 10 to 50 mg/kg.
-
Route of Administration: this compound can be formulated for oral gavage or intraperitoneal injection. The formulation will depend on its solubility and stability.
-
Treatment Schedule: Begin treatment 24 hours post-infection and continue once or twice daily for a predetermined period (e.g., 7 days).
-
Efficacy Endpoints:
-
Survival: Monitor a subset of mice in each group for 14-21 days and record survival.
-
Fungal Burden: On day 4 or 5 post-infection, euthanize a separate subset of mice. Aseptically remove lungs and kidneys. Homogenize the organs in sterile PBS. Plate serial dilutions of the homogenates on SDA plates. Incubate for 24-48 hours at 37°C and count the CFUs. Express the fungal burden as log₁₀ CFU per gram of tissue.[6]
-
Histopathology: Fix portions of the lungs in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Gomori Methenamine Silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.
-
Proposed Experimental Workflow
The following diagram illustrates the proposed workflow for testing this compound efficacy in a murine model.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Murine Model for Chronic A. fumigatus Airway Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols for the study of Coccidioides, Cryptococcus, Fusarium, Histoplasma and combined infection due to Aspergillus-Rhizopus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
Application Notes and Protocols for Asperfuran in High-Throughput Screening for Antifungal Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperfuran is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae.[1] It has demonstrated antifungal properties, positioning it as a potential candidate for the development of novel antifungal agents. The primary proposed mechanism of action for this compound is the inhibition of chitin synthase, a crucial enzyme for the synthesis of the fungal cell wall.[1] As chitin is an essential component of the fungal cell wall and is absent in humans, chitin synthase represents a highly selective target for antifungal drug discovery. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) for the discovery of new antifungal compounds, including detailed protocols and data presentation.
Quantitative Data Summary
| Metric | Organism/Cell Line | Concentration | Reference |
| Morphological Changes | Mucor miehei | 20 ng/disc | [1] |
| IC50 (Cytotoxicity) | HeLa S3 cells | 25 µg/mL | [1] |
| IC50 (Cytotoxicity) | L1210 cells | 25 µg/mL | [1] |
| MIC | Candida albicans | Data not available | |
| MIC | Aspergillus fumigatus | Data not available |
Experimental Protocols
High-Throughput Screening for Chitin Synthase Inhibition
This protocol is adapted for the screening of compounds like this compound that are potential chitin synthase inhibitors.
Objective: To identify and characterize inhibitors of fungal chitin synthase in a high-throughput format.
Principle: This assay measures the activity of chitin synthase by quantifying the amount of chitin produced from its substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). The newly synthesized chitin is captured on a plate coated with Wheat Germ Agglutinin (WGA), a lectin that specifically binds to N-acetylglucosamine polymers. The amount of captured chitin is then determined colorimetrically.
Materials:
-
WGA-coated 96-well microtiter plates
-
Fungal cell lysate containing chitin synthase
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop Reagent
-
Detection Reagent (e.g., Horseradish Peroxidase-conjugated WGA and a suitable substrate like TMB)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations for screening.
-
Enzyme Preparation: Prepare a crude or purified fungal chitin synthase enzyme extract.
-
Assay Reaction:
-
Add a defined volume of the chitin synthase preparation to each well of the WGA-coated microtiter plate.
-
Add the test compound (this compound dilutions) or vehicle control to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Stopping the Reaction: Add a stop reagent to terminate the enzymatic reaction.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated WGA to each well and incubate to allow binding to the newly synthesized chitin.
-
Wash the plate again to remove unbound conjugate.
-
Add the HRP substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the color development with a suitable stop solution.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Broth Microdilution Antifungal Susceptibility Testing
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Objective: To determine the MIC of this compound against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.
Materials:
-
This compound
-
Fungal isolates (Candida albicans, Aspergillus fumigatus)
-
Standardized growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate according to established protocols (e.g., CLSI guidelines).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be determined visually or by measuring the optical density using a plate reader.
Visualizations
Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of chitin synthase. This enzyme is a key component of the fungal cell wall integrity (CWI) pathway. The following diagram illustrates the central role of chitin synthase and the potential impact of its inhibition by this compound.
Caption: Fungal Cell Wall Integrity Pathway and this compound's Target.
Experimental Workflow
The following diagram outlines the high-throughput screening workflow for the discovery of antifungal compounds like this compound.
Caption: High-Throughput Screening Workflow for Antifungal Discovery.
Conclusion
This compound presents an interesting starting point for the discovery of novel antifungal agents targeting the fungal cell wall. The provided protocols for high-throughput screening of chitin synthase inhibitors and standard antifungal susceptibility testing offer a robust framework for researchers to evaluate this compound and its analogs. The visualization of the cell wall integrity pathway highlights the critical role of chitin synthase and the potential consequences of its inhibition. Further investigation is warranted to determine the specific antifungal spectrum and potency of this compound through rigorous quantitative assays.
References
Application Notes and Protocols for Solubilizing Asperfuran in DMSO and Ethanol for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asperfuran is a dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae. It has demonstrated antifungal properties and weak cytotoxicity against certain cancer cell lines. The primary mechanism of its antifungal activity is the inhibition of chitin synthase, an essential enzyme for the synthesis of the fungal cell wall. This document provides detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) and ethanol, as well as its application in standard in vitro antifungal and cytotoxicity assays.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and subsequent dilutions for in vitro experiments.
| Property | Value | Reference |
| Molecular Weight | 218.25 g/mol | |
| Molecular Formula | C₁₃H₁₄O₃ | |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO | - |
| IC₅₀ (HeLa S3, L1210 cells) | 25 µg/mL |
Protocol 1: Preparation of this compound Stock Solutions
The selection of an appropriate solvent is critical for the successful application of this compound in in vitro assays. DMSO is a common choice for dissolving hydrophobic compounds, while ethanol can also be used, though the solubility of this compound in ethanol is not as well characterized. It is crucial to maintain a low final concentration of the organic solvent in the cell culture medium to avoid solvent-induced toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Ethanol (200 proof, absolute), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure for DMSO Stock Solution (Recommended):
-
Preparation of a 10 mg/mL Stock Solution:
-
Aseptically weigh out 1 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 100 µL of sterile DMSO to the tube.
-
Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
This yields a 10 mg/mL stock solution. Based on the molecular weight of this compound (218.25 g/mol ), this corresponds to a molar concentration of approximately 45.8 mM.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Procedure for Ethanol Stock Solution:
-
Preparation of a 1 mg/mL Stock Solution (Starting Concentration):
-
Aseptically weigh out 1 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile absolute ethanol to the tube.
-
Vortex vigorously to dissolve the compound. If solubility is an issue, gentle warming or sonication may be attempted, though caution should be exercised to prevent degradation.
-
-
Storage:
-
Store the ethanol stock solution at -20°C. Due to the higher volatility of ethanol, ensure the storage vials are tightly sealed.
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize cytotoxicity. For ethanol, it is advisable to keep the final concentration below 1% (v/v).
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a model fungal strain (e.g., Candida albicans or Aspergillus fumigatus) using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal strain of interest
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Hemocytometer or spectrophotometer for inoculum counting
Experimental Workflow:
Troubleshooting & Optimization
Troubleshooting low yield in Asperfuran extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Asperfuran during extraction from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produces it?
This compound is an antifungal dihydrobenzofuran derivative. It was first isolated from Aspergillus oryzae.[1][2]
Q2: What are the general steps involved in extracting this compound?
While a specific, detailed protocol for this compound extraction is not widely published, the general workflow for isolating secondary metabolites like this compound from fungal cultures involves:
-
Culturing: Growing the this compound-producing fungal strain (e.g., Aspergillus oryzae) in a suitable liquid or solid medium to promote the biosynthesis of the target compound.
-
Extraction: Separating the fungal biomass (mycelium) from the culture broth and extracting both with an appropriate organic solvent.
-
Purification: Using chromatographic techniques to isolate this compound from the crude extract.
-
Characterization: Confirming the identity and purity of the isolated this compound using spectroscopic methods.
Q3: Which solvents are recommended for the extraction of this compound?
For the extraction of fungal secondary metabolites of intermediate polarity, like dihydrobenzofuran derivatives, solvents such as ethyl acetate, methanol, and chloroform are commonly used.[3] Ethyl acetate is often a preferred choice for extracting a broad range of fungal metabolites.[3] A multi-solvent approach, starting with a non-polar solvent to remove lipids and then using a more polar solvent for the target compound, can also be effective.[3]
Q4: How can I optimize the production of this compound by the fungus before extraction?
Optimizing the fermentation conditions is a critical step to enhance the yield of secondary metabolites.[4] Key parameters to consider include:
-
Culture Medium: The composition of the growth medium, including carbon and nitrogen sources, can significantly influence secondary metabolite production.[5][6]
-
pH: The pH of the culture medium can affect fungal growth and enzyme activity related to this compound biosynthesis.[5][7]
-
Temperature: Aspergillus species have optimal temperature ranges for growth and metabolite production.[7]
-
Aeration: Adequate oxygen supply is often crucial for the production of secondary metabolites.
-
Incubation Time: The production of secondary metabolites is often growth-phase dependent.
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during the extraction process.
Problem 1: Low or no detectable this compound in the crude extract.
| Possible Cause | Suggested Solution |
| Suboptimal Fungal Growth or Metabolism | - Verify the viability and purity of the fungal strain. Contamination can inhibit the growth of the producing organism.[8]- Optimize culture conditions (media composition, pH, temperature, aeration) to enhance this compound production.[4][6] Experiment with different media, as some may favor growth while others stimulate secondary metabolite synthesis.[6] |
| Inefficient Extraction Solvent | - Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, chloroform) to find the most effective one for this compound.[3]- Perform sequential extractions with solvents of increasing polarity. |
| Incomplete Cell Lysis | - For extraction from the mycelium, ensure thorough cell disruption. Methods include grinding with liquid nitrogen, sonication, or bead beating to break the tough fungal cell walls. |
| Degradation of this compound | - Investigate the stability of this compound at different pH values and temperatures, as some secondary metabolites are sensitive to heat and extreme pH.[5][9] Avoid prolonged exposure to harsh conditions during extraction. |
Problem 2: High amount of impurities in the crude extract.
| Possible Cause | Suggested Solution |
| Co-extraction of Primary Metabolites | - If the extract is rich in lipids, a preliminary defatting step using a non-polar solvent like hexane can be beneficial.[6] |
| Extraction from Complex Media | - Simplify the culture medium if possible. Complex media can contribute to a higher diversity of co-extracted compounds. |
Problem 3: Loss of this compound during purification.
| Possible Cause | Suggested Solution |
| Inappropriate Chromatographic Conditions | - Optimize the mobile phase and stationary phase for column chromatography to achieve good separation of this compound from impurities.[10][11][12]- Monitor fractions closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid accidental discarding of the product. |
| Compound Instability on Silica Gel | - Some compounds can degrade on acidic silica gel. If degradation is suspected, consider using neutral alumina or a different stationary phase for chromatography. |
| Irreversible Adsorption to Stationary Phase | - Ensure the polarity of the mobile phase is appropriate to elute the compound of interest from the column. |
Experimental Protocols
Key Experiment: Optimization of Fungal Culture Conditions
A systematic approach to optimizing culture conditions can significantly improve the yield of secondary metabolites.[4]
Methodology:
-
Strain Activation: Revive the Aspergillus oryzae strain from a glycerol stock by culturing it on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Inoculum Preparation: Prepare a spore suspension or a mycelial slurry from the agar plate to inoculate liquid cultures.
-
Experimental Design: Set up a series of small-scale liquid cultures varying one parameter at a time (e.g., different growth media, pH levels, temperatures).
-
Culturing: Incubate the cultures under controlled conditions (e.g., shaking incubator) for a defined period.
-
Extraction and Analysis: At the end of the incubation period, extract a small sample from each culture and analyze the relative amount of this compound produced using methods like HPLC or LC-MS.
-
Selection of Optimal Conditions: Identify the conditions that result in the highest production of this compound for use in larger-scale extractions.
Data Presentation
Table 1: Solvent Polarity and Potential for Secondary Metabolite Extraction
| Solvent | Polarity Index | Typical Fungal Metabolites Extracted |
| n-Hexane | 0.1 | Very non-polar lipids, some terpenes |
| Chloroform | 4.1 | Terpenoids, steroids, some alkaloids |
| Ethyl Acetate | 4.4 | Broad range of intermediate polarity compounds, including polyketides and some alkaloids[3] |
| Methanol | 5.1 | More polar compounds, including some glycosides and polar alkaloids[3] |
| Water | 10.2 | Sugars, amino acids, very polar compounds |
Note: This table provides a general guide. The optimal solvent for this compound should be determined experimentally.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting production and stability of the AcAFP antifungal peptide secreted by Aspergillus clavatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of culture media for the production of secondary metabolites in a natural products screening program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving the stability of Asperfuran in long-term experiments
Welcome to the technical support center for Asperfuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of this compound during long-term experiments. The information provided is based on established principles for the handling of furan-containing natural products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an antifungal dihydrobenzofuran derivative produced by the fungus Aspergillus oryzae.[1] Like many natural products containing a furan moiety, its chemical structure is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and the emergence of unknown compounds in your assays.
Q2: What are the primary factors that can cause this compound to degrade?
Based on the general reactivity of furan and dihydrobenzofuran functional groups, the primary factors contributing to this compound degradation are expected to be:
-
pH: Acidic or alkaline conditions can promote hydrolysis or ring-opening of the furan structure.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.
-
Light: Photodegradation can occur, especially upon exposure to UV light.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
Q3: How should I store my stock solutions of this compound for long-term use?
For long-term storage, it is crucial to minimize exposure to light, heat, and oxygen. While specific data for this compound is limited, the following recommendations are based on best practices for storing purified natural products.[2][3][4][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or preferably -80°C | Low temperatures significantly slow down chemical degradation rates. |
| Solvent | Anhydrous DMSO or Ethanol | Choose a solvent in which this compound is readily soluble and that can be frozen. Using anhydrous solvents minimizes the risk of hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Overlaying the stock solution with an inert gas displaces oxygen, preventing oxidation. |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light and provides a tight seal to prevent solvent evaporation and moisture entry. |
| Aliquoting | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Troubleshooting Guide
Issue 1: Loss of this compound's Biological Activity in an Assay
If you observe a diminished or complete loss of this compound's expected antifungal activity, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | - Prepare a fresh stock solution from solid this compound.- Analyze the old stock solution by HPLC or LC-MS to check for the appearance of degradation peaks. |
| Incompatibility with Assay Buffer | - Assess the pH of your assay buffer. If it is strongly acidic or basic, consider adjusting it to a more neutral pH if your experimental design allows.- Run a time-course experiment to see if the activity decreases over the duration of the assay. |
| Interaction with Media Components | - Some media components may react with this compound. Try a simpler buffer system to see if activity is restored. |
Issue 2: Appearance of Unexpected Peaks in Chromatography (HPLC/LC-MS)
The presence of new peaks in your chromatogram that are not present in a freshly prepared sample is a strong indicator of degradation.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | - Minimize the time between sample preparation and analysis.- Keep samples in an autosampler cooled to 4°C. |
| Mobile Phase pH | - If using an acidic or basic mobile phase, this can cause on-column degradation. If possible, use a mobile phase with a more neutral pH. |
| Photodegradation | - Protect your samples from light during preparation and analysis by using amber vials or covering them with foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7][8][9][10][11]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
C18 reverse-phase column
Methodology:
-
Prepare this compound Stock: Dissolve a known amount of this compound in methanol to a final concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of this compound stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound and 1 mL of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose 1 mL of the this compound stock solution to a UV lamp (254 nm) for 24 hours.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to a control sample (this compound stock diluted with methanol).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.[12][13][14][15]
Instrumentation:
-
HPLC with PDA detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Suggested Starting Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at multiple wavelengths based on the UV spectrum of this compound |
Procedure:
-
Inject the control and forced degradation samples from Protocol 1.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the this compound peak and any degradation peaks.
-
The method is considered "stability-indicating" when all peaks are well-resolved. Peak purity analysis using a PDA detector can further validate the method.
Visualizations
This compound's Mechanism of Action and Fungal Cell Wall Integrity
This compound has been reported to be a weak inhibitor of chitin synthase.[1] Chitin is a critical component of the fungal cell wall. Its synthesis is a key process for fungal viability, making it a target for antifungal drugs. The inhibition of chitin synthase disrupts the cell wall integrity, leading to osmotic instability and cell death.
Caption: this compound's inhibitory action on chitin synthase, disrupting fungal cell wall integrity.
Experimental Workflow for Assessing this compound Stability
This workflow outlines the logical steps for a comprehensive stability assessment of this compound.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. babylebebe.com [babylebebe.com]
- 3. babylebebe.com [babylebebe.com]
- 4. quora.com [quora.com]
- 5. learncanyon.com [learncanyon.com]
- 6. youtube.com [youtube.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. longdom.org [longdom.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. impactfactor.org [impactfactor.org]
How to prevent Asperfuran degradation during storage
This technical support center provides guidance on the proper storage and handling of Asperfuran to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage temperature for this compound?
For long-term stability, this compound should be stored at -20°C. For storage periods exceeding six months, -80°C is recommended to further minimize potential degradation.
Q2: In which solvents is this compound soluble?
This compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, it is advisable to create small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
This compound is a dihydrobenzofuran derivative. This class of compounds can be susceptible to degradation through several pathways, including:
-
Oxidation: The phenolic hydroxyl groups and the dihydrofuran ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or exposure to light.
-
Hydrolysis: While generally more stable than esters or amides, the ether linkage in the dihydrofuran ring can be susceptible to hydrolysis under strong acidic or basic conditions.
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Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: High temperatures can lead to the breakdown of the molecule.
Q4: How can I minimize the degradation of this compound in solution?
To minimize degradation in solution:
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Store stock solutions at -20°C or -80°C in tightly sealed vials.
-
Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
For aqueous solutions, consider using buffers to maintain a pH between 4 and 5, as extreme pH values can catalyze hydrolysis.
-
If possible, purge the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of antifungal activity in experiments | This compound degradation | 1. Verify that this compound has been stored at the recommended temperature (-20°C or -80°C). 2. Check the age of the stock solution. For critical experiments, use freshly prepared solutions or solutions stored for less than a month at -20°C. 3. Perform a stability check of your stock solution using the HPLC method described in the Experimental Protocols section. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound | 1. Review the storage conditions of both the solid compound and the stock solution. Ensure protection from light and appropriate temperature. 2. Consider the possibility of solvent-induced degradation. If using a reactive solvent, switch to a more inert one like DMSO or ethanol for storage. 3. The new peaks may correspond to degradation products. Refer to the Forced Degradation Protocol to understand potential degradation pathways. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles | 1. Prepare small-volume aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles of the main stock. 2. Studies on other compounds stored in DMSO have shown that while some are stable to multiple freeze-thaw cycles, it is best practice to minimize them.[2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile and generate potential degradation products.
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a 60°C oven for 24 hours.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
3. Analysis:
- Analyze the stressed samples using the Stability-Indicating HPLC Method (Protocol 2).
- Compare the chromatograms of the stressed samples to a control sample to identify degradation products and quantify the loss of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
Start with 30% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to 30% acetonitrile over 1 minute and re-equilibrate for 7 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare samples by diluting the stock solution or the solutions from the forced degradation study with the mobile phase.
-
Inject the samples into the HPLC system.
-
Identify the this compound peak based on its retention time in a reference standard.
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Quantitative Data from Hypothetical Stability Study
The following table summarizes expected qualitative outcomes based on the known chemistry of dihydrobenzofurans. Actual quantitative data should be generated using the protocols above.
| Condition | Parameter | Expected Outcome | Recommended Mitigation |
| Temperature | -20°C | Stable for at least 6 months | Standard long-term storage |
| 4°C | Gradual degradation over weeks | Use for short-term storage only | |
| Room Temp (25°C) | Significant degradation within days/weeks | Avoid | |
| Light | Protected from light | Stable | Store in amber vials or wrapped in foil |
| Exposed to UV/daylight | Potential for significant degradation | Avoid exposure to light | |
| pH | Acidic (pH < 4) | Potential for hydrolysis | Use buffered solutions if necessary |
| Neutral (pH 6-8) | Generally stable | Optimal for most applications | |
| Basic (pH > 8) | Increased potential for hydrolysis and oxidation | Use buffered solutions if necessary | |
| Solvent | DMSO, Ethanol, Methanol | Generally stable for short-term at RT, stable long-term when frozen | Aliquot and freeze for long-term storage |
Visualizations
Caption: Recommended workflow for storing and handling this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
Optimizing HPLC parameters for Asperfuran purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing High-Performance Liquid Chromatography (HPLC) parameters for Asperfuran purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to HPLC?
This compound is an antifungal dihydrobenzofuran derivative, often produced by fungal species such as Aspergillus oryzae[1]. For HPLC purification, its key properties include its molecular structure, polarity, and UV absorbance. As a benzofuran, it possesses a chromophore that allows for UV detection. Its chemical formula is C13H14O3, and it has a precursor ion [M+H]+ at m/z 219.101, which is useful for identification via LC-MS[2].
Q2: What are the potential impurities I might encounter during this compound purification?
Impurities can be organic, inorganic, or residual solvents originating from the synthesis or extraction process[3]. Organic impurities are the most common and may include:
-
Starting materials: Unreacted precursors from the fungal metabolic pathway.
-
Intermediates: Compounds formed during the biosynthesis of this compound.
-
By-products: Other secondary metabolites produced by the fungus[4].
-
Degradation products: this compound may degrade due to hydrolysis, oxidation, or photolytic cleavage if samples are not handled properly[4].
Q3: Which HPLC mode is best suited for this compound purification: Reversed-Phase or Normal-Phase?
Reversed-phase HPLC (RP-HPLC) is generally the most suitable starting point for a molecule like this compound. RP-HPLC separates molecules based on their hydrophobicity and is effective for moderately polar compounds[5][6]. A C18 column is the most common initial choice. Normal-phase (NP-HPLC) can be an alternative for achieving different selectivity, especially if RP-HPLC fails to resolve critical impurities[7][8].
Recommended Initial HPLC Parameters & Method Development
Developing a robust HPLC method often starts with a generic screening gradient to determine the approximate elution conditions. The following tables provide recommended starting parameters for an RP-HPLC method for this compound purification.
Table 1: Recommended Starting RP-HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard, versatile column for reversed-phase chromatography suitable for many applications. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water | Acidic modifiers improve peak shape for acidic and neutral compounds by suppressing silanol interactions[9]. |
| Mobile Phase B | Acetonitrile (ACN) | A common organic solvent with low viscosity and good UV transparency. |
| Gradient | 10% to 90% B over 20 minutes | A broad "scouting" gradient to elute compounds with a wide range of polarities and determine the approximate elution percentage of this compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between separation time and efficiency[10][11]. |
| Column Temperature | 30 °C | Elevated temperatures can improve peak efficiency and reduce backpressure. Maintaining a constant temperature ensures reproducibility[10]. |
| Detection | UV, 225 nm and 280 nm | Benzofuran structures typically have UV absorbance. Monitoring multiple wavelengths helps in detecting both the target and impurities[9][11]. |
| Injection Volume | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
Troubleshooting Guide
This guide addresses common issues encountered during HPLC purification in a question-and-answer format.
Peak Shape Problems
Q4: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is drawn out, is a common issue.
-
Possible Cause 1: Secondary Interactions. Active silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing[12].
-
Solution: Add an acidic modifier like 0.1% TFA or formic acid to the mobile phase to suppress silanol activity. Increase the buffer concentration if one is being used[12].
-
-
Possible Cause 2: Column Contamination or Wear. Strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing[9].
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to peak distortion[12].
-
Solution: Reduce the sample concentration or injection volume.
-
Q5: My peaks are broad. What should I do?
Broad peaks indicate poor column efficiency or issues outside the column.
-
Possible Cause 1: Mismatched Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the sample band to spread before it reaches the column[13].
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase[14].
-
-
Possible Cause 2: Low Flow Rate. While reducing flow rate can sometimes improve resolution, an excessively low rate can lead to band broadening due to diffusion[14][15].
-
Solution: Ensure the flow rate is optimized for your column dimensions. For a 4.6 mm ID column, 1.0 mL/min is a typical starting point.
-
-
Possible Cause 3: Extra-Column Volume. Excessive tubing length or large-volume fittings between the injector and detector can contribute to band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible.
-
Retention and Resolution Problems
Q6: My retention times are shifting between runs. Why?
-
Possible Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution[14].
-
Solution: Ensure the equilibration time is sufficient, typically at least 10 column volumes.
-
-
Possible Cause 2: Leaks in the System. A leak in the pump, fittings, or injector can cause flow rate fluctuations, leading to unstable retention times[12][16].
-
Solution: Inspect the system for any signs of leaks, such as salt buildup around fittings, and tighten or replace them as needed[14].
-
-
Possible Cause 3: Mobile Phase Composition Change. Evaporation of the more volatile solvent component (e.g., acetonitrile) can alter the mobile phase composition over time.
-
Solution: Cover solvent reservoirs and prepare fresh mobile phase daily[14].
-
Q7: How can I improve the resolution between this compound and a closely eluting impurity?
-
Solution 1: Optimize Mobile Phase Strength. For RP-HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase retention times and often improve the separation of less retained peaks. Make small, incremental changes.
-
Solution 2: Change the Organic Solvent. Switching from acetonitrile to methanol can alter selectivity because they interact differently with the sample and stationary phase.
-
Solution 3: Adjust pH. If the impurities have acidic or basic properties, adjusting the pH of the mobile phase can change their ionization state and retention, potentially separating them from the neutral this compound peak.
-
Solution 4: Try a Different Column. If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., Phenyl-Hexyl or Cyano) can provide the necessary change in selectivity.
Table 2: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column contamination; Column overload. | Add acidic modifier (TFA, formic acid) to mobile phase; Flush or replace column; Reduce sample concentration[12][13]. |
| Broad Peaks | Sample solvent stronger than mobile phase; Extra-column band broadening. | Dissolve sample in mobile phase; Use shorter, narrower ID tubing[13][14]. |
| Shifting Retention Times | Insufficient column equilibration; System leaks; Mobile phase evaporation. | Increase equilibration time (10-15 column volumes); Check fittings for leaks; Prepare fresh mobile phase daily and keep reservoirs covered[14][16]. |
| High Backpressure | Blockage in guard column, column inlet frit, or tubing. | Replace guard column; Back-flush the analytical column (disconnected from detector); Systematically check components for blockage[13][16]. |
| No Peaks/Low Signal | Incorrect detection wavelength; Sample degradation; Injection issue. | Verify UV absorbance spectrum of this compound; Check sample preparation and storage; Ensure injector is functioning correctly. |
Experimental Protocols
Protocol 1: Crude Extract Sample Preparation
This protocol is a general guide for extracting this compound from a fungal culture broth.
-
Filtration: Separate the fungal biomass from the culture broth by filtering through filter paper or cheesecloth.
-
Solvent Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of a water-immiscible organic solvent like Ethyl Acetate[9].
-
Partitioning: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection: Collect the organic layer (top layer for Ethyl Acetate). Repeat the extraction on the aqueous layer two more times to maximize yield.
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the solvent using a rotary evaporator under reduced pressure.
-
Reconstitution: Dissolve the dried extract in a suitable solvent (e.g., methanol or the initial HPLC mobile phase) to a known concentration.
-
Final Filtration: Filter the reconstituted sample through a 0.22 or 0.45 µm syringe filter before injecting it into the HPLC system to remove particulates[9].
Protocol 2: Column Flushing and Regeneration
Regular column maintenance is critical for performance and longevity.
-
Disconnect Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Buffer Wash: If using a buffered mobile phase, wash the column with 20-30 column volumes of HPLC-grade water to remove all salts.
-
Organic Wash: Flush the column with 20 column volumes of a strong, miscible organic solvent like isopropanol or methanol[16].
-
Re-equilibration: Before the next use, flush the column with the initial mobile phase conditions until the baseline and pressure are stable (at least 10-15 column volumes).
Visual Guides
Workflow for this compound Purification
Caption: Workflow from fungal culture to pure this compound.
Troubleshooting Logic: Poor Peak Resolution
Caption: Decision tree for improving peak resolution.
HPLC Parameter Relationships
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H14O3 | CID 11969970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase separation methods for glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ualberta.ca [ualberta.ca]
- 7. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normal phase high performance liquid chromatography for determination of paclitaxel incorporated in a lipophilic polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 10. ijapbjournal.com [ijapbjournal.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting inconsistent results in Asperfuran bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Asperfuran in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an antifungal dihydrobenzofuran derivative produced by Aspergillus oryzae.[1] Its primary known mechanism of action is the weak inhibition of chitin synthase, a key enzyme in fungal cell wall synthesis.[1] This inhibition can be reversed by the addition of egg lecithin.[1]
Q2: What are the typical readouts for an this compound bioassay?
Typical readouts include determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that prevents visible fungal growth, and the Minimum Effective Concentration (MEC), the lowest concentration that causes significant inhibition of mycelial growth.[2] Morphological changes in the fungi can also be observed.[1] For mechanism-specific assays, the inhibition of chitin synthase activity is measured.[3][4]
Q3: Which fungal species are commonly used in this compound bioassays?
While this compound is derived from Aspergillus oryzae, it has shown activity against other fungi. A common model organism for studying fungal pathogenesis and for antifungal drug screening is Caenorhabditis elegans infected with a fungal pathogen.[5] Assays have also been performed on Mucor miehei.[1]
Q4: What are the optimal storage and handling conditions for this compound?
For optimal stability, store this compound as a dry powder at -20°C. For use in assays, prepare a stock solution in a suitable solvent like DMSO and store it at -20°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final solvent concentration in the assay medium does not affect fungal growth.
Troubleshooting Guides
Issue 1: High Variability in MIC/MEC Readings Across Replicates
Question: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) results for this compound across replicate wells in a 96-well plate. What could be the cause?
Answer: High variability in MIC/MEC readings is a common issue in microplate-based assays and can stem from several factors:
-
Inconsistent Inoculum: An uneven distribution of fungal spores or mycelial fragments in the inoculum can lead to different starting concentrations in each well. Ensure thorough mixing of the fungal suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound solutions, media, or fungal inoculum can introduce significant variability.[7][8] Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Improper Mixing: Inadequate mixing of reagents within the wells can lead to concentration gradients. Gently tap the plate after adding all components to ensure a homogenous mixture.[7]
-
Cellular Aggregation: Fungal cells may clump together, leading to uneven growth. Using a vortex or sonicating the inoculum briefly (if it doesn't affect viability) can help to create a more uniform suspension.
Issue 2: No Fungal Growth Inhibition Observed, Even at High this compound Concentrations
Question: I am not observing any antifungal activity of this compound, even at high concentrations. What should I check?
Answer: A lack of expected activity can be due to several factors related to the compound, the assay conditions, or the fungal strain:
-
This compound Degradation: this compound may have degraded due to improper storage or handling. Ensure it has been stored correctly and that stock solutions are not too old.
-
Inappropriate Solvent: The solvent used to dissolve this compound might interfere with its activity or not be suitable for the assay. DMSO is a common choice, but its final concentration should typically be kept below 1% to avoid toxicity to the fungus.
-
High Inoculum Density: An excessively high concentration of fungal cells in the inoculum can overwhelm the effect of the antifungal agent. Standardize your inoculum preparation to achieve a consistent and appropriate cell density.
-
Resistant Fungal Strain: The fungal strain you are using may be intrinsically resistant to this compound's mechanism of action.
-
Presence of Antagonists: As mentioned in the literature, the presence of substances like egg lecithin can abolish the inhibitory effect of this compound on chitin synthase.[1] Check your media components for any potential antagonists.
Issue 3: Inconsistent Results in Chitin Synthase Inhibition Assay
Question: My chitin synthase inhibition assay with this compound is giving inconsistent or no results. What are the common pitfalls?
Answer: Chitin synthase assays are sensitive enzymatic assays. Inconsistent results can arise from:
-
Inactive Enzyme Preparation: The chitin synthase enzyme extract may have lost activity due to improper preparation or storage. Prepare fresh extracts and keep them on ice.[3]
-
Sub-optimal Assay Conditions: The pH, temperature, and substrate concentration in the assay buffer must be optimal for chitin synthase activity. Refer to established protocols for the specific fungus you are working with.[3][4]
-
Interference from Assay Components: Components of your this compound solution or the assay buffer could be interfering with the enzymatic reaction. Run appropriate controls, including a vehicle control (solvent without this compound).
-
Incorrect Measurement of Product: The method used to quantify the chitin produced (e.g., radiolabel incorporation or a colorimetric assay) may be a source of error. Ensure your detection method is validated and sensitive enough.
Quantitative Data Summary
| Compound | Target Organism/Cell Line | Bioassay Type | Result (IC50) | Reference |
| This compound | HeLa S3 cells | Cytotoxicity Assay | 25 µg/mL | [1] |
| This compound | L1210 cells | Cytotoxicity Assay | 25 µg/mL | [1] |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay for this compound
This protocol is a general guideline and should be optimized for the specific fungal strain being tested.
1. Materials:
- This compound
- DMSO (for stock solution)
- Appropriate sterile liquid growth medium (e.g., RPMI-1640 with MOPS buffer)
- Sterile 96-well flat-bottom microplates
- Fungal strain of interest
- Spectrophotometer or plate reader
2. Procedure:
- Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
- Preparation of Fungal Inoculum: Culture the fungus on an appropriate agar medium. Collect spores or mycelial fragments and suspend them in sterile saline or PBS. Adjust the suspension to the desired concentration (e.g., 1-5 x 10^4 CFU/mL) using a hemocytometer or by spectrophotometric correlation.
- Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve the desired final concentrations.
- Inoculation: Add the standardized fungal inoculum to each well containing the this compound dilutions and control wells (medium only, and medium with solvent).
- Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours, or until sufficient growth is observed in the control wells.
- Reading Results: Determine the MIC visually as the lowest concentration of this compound with no visible growth. Alternatively, use a plate reader to measure absorbance at a suitable wavelength (e.g., 600 nm) and calculate the percentage of growth inhibition.
Protocol 2: Chitin Synthase Inhibition Assay
This protocol is adapted from methodologies for screening chitin synthase inhibitors.[3][4]
1. Materials:
- Fungal strain for enzyme extraction
- Lysis buffer with protease inhibitors
- Reaction buffer (e.g., Tris-HCl with MgCl2)
- Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), which can be radiolabeled ([3H] or [14C])
- This compound
- Glass beads or cell disruptor
- Scintillation counter (if using radiolabeled substrate)
2. Procedure:
- Preparation of Fungal Cell Extract (Enzyme Source):
- Grow the fungal culture to the mid-log phase and harvest the cells by centrifugation.
- Resuspend the cells in ice-cold lysis buffer.
- Disrupt the cells using glass beads or a cell disruptor.
- Centrifuge the homogenate at high speed to pellet cell debris. The supernatant containing the microsomal fraction with chitin synthase is the enzyme source.[3]
- Inhibition Assay:
- In a microfuge tube or 96-well plate, prepare the reaction mixture containing the reaction buffer, the enzyme extract, and different concentrations of this compound (or vehicle control).
- Pre-incubate for a short period.
- Initiate the reaction by adding the UDP-GlcNAc substrate.
- Incubate at the optimal temperature for a defined time (e.g., 30-60 minutes).
- Quantification of Chitin Synthesis:
- Stop the reaction (e.g., by adding a strong acid).
- Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin product.
- Wash the filter to remove unincorporated substrate.
- If using a radiolabeled substrate, measure the radioactivity on the filter using a scintillation counter.
- Data Analysis: Calculate the percentage of chitin synthase inhibition for each this compound concentration compared to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound's inhibitory action.
Caption: Experimental workflow for antifungal screening.
Caption: Troubleshooting decision tree for this compound bioassays.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
Technical Support Center: Enhancing the Antifungal Efficacy of Asperfuran In Vitro
Welcome to the technical support center for Asperfuran. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vitro antifungal efficacy of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dihydrobenzofuran derivative that functions as an antifungal agent by weakly inhibiting chitin synthase.[1] Chitin is an essential polysaccharide component of the fungal cell wall, and its inhibition disrupts cell wall integrity, leading to morphological changes and partial growth inhibition.[1]
Q2: Why is the in vitro activity of this compound sometimes lower than expected?
A2: The weak inhibitory effect on chitin synthase means that this compound alone may not be sufficient to completely inhibit fungal growth.[1] Fungi can activate compensatory mechanisms, such as reinforcing the cell wall with other components like β-glucans, when chitin synthesis is partially blocked.[2] Additionally, experimental conditions such as the pH of the growth medium can significantly impact the apparent activity of some antifungal agents.[3][4][5]
Q3: How can I enhance the antifungal efficacy of this compound in my experiments?
A3: The most promising strategy to enhance the efficacy of this compound is through combination therapy. By simultaneously targeting multiple cellular pathways, you can achieve synergistic or additive effects, leading to greater fungal inhibition. Potential synergistic partners for a chitin synthase inhibitor like this compound include:
-
β(1,3)-glucan synthase inhibitors (e.g., echinocandins like caspofungin): This combination targets two major components of the fungal cell wall, chitin and β-glucan, leading to a more potent antifungal effect.[2][6]
-
Inhibitors of cell wall integrity signaling pathways (e.g., calcineurin inhibitors like cyclosporin A or FK506): These pathways are activated in response to cell wall stress. Inhibiting them can prevent the fungus from compensating for the damage caused by this compound.[2][6]
-
Ergosterol biosynthesis inhibitors (e.g., azoles like itraconazole or polyenes like amphotericin B): While targeting different cellular components, combinations of cell wall active agents and membrane-disrupting agents have shown synergy in some cases.[7][8]
Troubleshooting Guide
Problem 1: High Minimum Inhibitory Concentration (MIC) of this compound Observed.
| Possible Cause | Troubleshooting Suggestion |
| Fungal strain has intrinsic or acquired resistance. | Sequence the target enzyme (chitin synthase) to check for mutations. Perform efflux pump assays to investigate potential overexpression of transporters.[9][10] |
| Inappropriate experimental conditions. | Optimize the pH of your growth medium. The activity of some antifungal agents is pH-dependent.[3][5][11][12] Standard protocols often use RPMI 1640 medium buffered to pH 7.0. |
| This compound has weak intrinsic activity against the tested fungal species. | Consider using this compound in combination with a synergistic agent to enhance its activity.[2] |
Problem 2: Inconsistent or non-reproducible results in synergy assays (e.g., checkerboard assay).
| Possible Cause | Troubleshooting Suggestion |
| Incorrect preparation of drug dilutions. | Ensure accurate serial dilutions of both this compound and the combination drug. Prepare fresh stock solutions for each experiment. |
| Inoculum size is not standardized. | Use a spectrophotometer or hemocytometer to standardize the fungal inoculum to the recommended concentration for your chosen protocol (e.g., CLSI or EUCAST guidelines). |
| Inappropriate incubation time or temperature. | Adhere to standardized incubation parameters for the specific fungal species being tested. |
| Difficulty in reading endpoints. | Use a spectrophotometric plate reader to obtain quantitative growth measurements (OD) in addition to visual inspection. |
Quantitative Data Summary
The following tables provide examples of how to present quantitative data from in vitro synergy experiments. Note that these are illustrative examples based on combinations of other antifungal agents, as specific data for this compound combinations is limited.
Table 1: Example MICs of Antifungal Agents Alone and in Combination
| Fungal Strain | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| Aspergillus fumigatus | This compound (Illustrative) | 16 | 4 |
| Caspofungin | 0.25 | 0.06 | |
| Candida albicans | This compound (Illustrative) | 32 | 8 |
| Cyclosporin A | 8 | 2 |
Table 2: Example Fractional Inhibitory Concentration (FIC) Indices for Antifungal Combinations
| Fungal Strain | Drug Combination | FICI | Interpretation |
| Aspergillus fumigatus | This compound + Caspofungin (Illustrative) | 0.5 | Synergy |
| Candida albicans | This compound + Cyclosporin A (Illustrative) | 0.5 | Synergy |
FIC Index (FICI) Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Indifference; > 4.0 = Antagonism.
Experimental Protocols
Protocol 1: Broth Microdilution Checkerboard Assay for Antifungal Synergy
This method is used to determine the in vitro interaction between two antifungal agents.
Materials:
-
96-well microtiter plates
-
This compound and the second test compound
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fungal inoculum, adjusted to 0.5-2.5 x 10³ CFU/mL
-
Spectrophotometer or microplate reader
Procedure:
-
Drug Dilution:
-
Along the x-axis of the microtiter plate, prepare serial dilutions of this compound in RPMI 1640 medium.
-
Along the y-axis, prepare serial dilutions of the second antifungal agent.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading Results:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the control.
-
-
Calculating the FIC Index:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fungal cell wall stress response pathways.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitin synthesis and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Effect of pH on in vitro susceptibility of Candida glabrata and Candida albicans to 11 antifungal agents and implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 6. Stimulation of Chitin Synthesis Rescues Candida albicans from Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo Efficacy of a Synergistic Combination of Itraconazole and Verapamil Against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Nine Antifungal Drugs and Their Combinations against Phialophora verrucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on In Vitro Susceptibility of Candida glabrata and Candida albicans to 11 Antifungal Agents and Implications for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
Technical Support Center: Refinement of Chitin Synthase Assay to Improve Signal with Weak Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the chitin synthase assay to enhance the signal from weak inhibitors. Below you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting the activity of weak inhibitors in a chitin synthase assay?
A1: The main challenge with weak inhibitors is their low affinity for the enzyme. This results in a minimal reduction of enzyme activity, which can be difficult to distinguish from the background noise of the assay. Consequently, this leads to a low signal-to-noise ratio, making it challenging to obtain reliable and reproducible data.
Q2: How does the concentration of the substrate, UDP-GlcNAc, affect the apparent potency of a weak inhibitor?
A2: The effect of UDP-GlcNAc concentration on the apparent potency (IC50) of an inhibitor depends on the inhibitor's mechanism of action. For competitive inhibitors, which bind to the same site as the substrate, a lower UDP-GlcNAc concentration will reduce competition and make the weak inhibitor appear more potent (lower IC50). Conversely, for uncompetitive inhibitors, which bind to the enzyme-substrate complex, a higher substrate concentration can enhance their apparent potency. The potency of non-competitive inhibitors is generally not affected by substrate concentration.
Q3: What are the key parameters to optimize in a chitin synthase assay to improve the signal from weak inhibitors?
A3: To improve the signal from weak inhibitors, you should focus on optimizing the following parameters:
-
Enzyme Concentration: Increase the enzyme concentration to generate a more robust signal, ensuring the reaction remains in the linear range.
-
Substrate Concentration: Adjust the UDP-GlcNAc concentration relative to its Michaelis-Menten constant (Km) to favor the binding of your specific type of inhibitor.
-
Incubation Time: Optimize the incubation time to allow for sufficient product formation without depleting the substrate.
-
Buffer Conditions: Ensure the pH and any necessary co-factors (e.g., MgCl2) are at optimal concentrations for enzyme activity.
Q4: Can increasing the incubation time with the inhibitor prior to adding the substrate improve the signal?
A4: Yes, pre-incubating the enzyme with the inhibitor before initiating the reaction with the substrate can be beneficial, especially for slow-binding inhibitors. This allows more time for the inhibitor to bind to the enzyme, potentially leading to a greater observed inhibitory effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | 1. Non-specific binding of detection reagents.2. Contamination of reagents.3. Autofluorescence of assay components (for fluorescent assays). | 1. Increase the number and duration of wash steps.2. Use fresh, high-quality reagents.3. Use black microplates for fluorescence assays to minimize background. |
| Low signal-to-noise ratio | 1. Insufficient enzyme activity.2. Suboptimal reagent concentrations.3. Weak inhibitor activity. | 1. Increase the enzyme concentration or extend the reaction time (while ensuring linearity).2. Titrate all reagents (enzyme, substrate, detection molecules) to their optimal concentrations.3. Optimize the substrate concentration to enhance the apparent potency of the inhibitor (see FAQs). |
| High well-to-well variability | 1. Inconsistent pipetting.2. Temperature gradients across the plate.3. Edge effects in the microplate. | 1. Ensure pipettes are calibrated and use proper pipetting techniques.2. Incubate plates in a stable temperature environment and allow them to equilibrate to room temperature before adding reagents.3. Avoid using the outer wells of the plate or fill them with a blank solution. |
| No inhibition observed with a known weak inhibitor | 1. Assay conditions are masking the inhibitory effect.2. The inhibitor is unstable under assay conditions. | 1. Lower the substrate (UDP-GlcNAc) concentration to be near or below the Km for competitive inhibitors.2. Check the stability of the inhibitor in the assay buffer over the time course of the experiment. |
Refined Experimental Protocol for Enhanced Signal with Weak Inhibitors
This protocol is designed to maximize the detection of weak inhibitors of chitin synthase. It is based on a non-radioactive, colorimetric assay that measures the amount of chitin synthesized and captured on a wheat germ agglutinin (WGA)-coated plate.[1][2]
Materials:
-
96-well WGA-coated microtiter plates
-
Crude chitin synthase enzyme extract
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
N-acetylglucosamine (GlcNAc)
-
Cobalt Chloride (CoCl₂)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compounds (weak inhibitors) and a known inhibitor (e.g., Polyoxin B) as a positive control.[3]
-
DMSO (for dissolving compounds)
-
WGA-HRP conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a crude extract of chitin synthase from a suitable fungal source. The zymogen form of the enzyme can be activated by a brief treatment with trypsin.[4]
-
Compound Preparation: Dissolve test compounds and controls in DMSO to create stock solutions. Prepare serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Assay Setup (Optimized for Weak Competitive Inhibitors): a. To each well of the WGA-coated plate, add 2 µL of the test compound dilution or DMSO (for control). b. Add 48 µL of the crude chitin synthase enzyme extract. c. Pre-incubate the plate for 15-30 minutes at 30°C to allow for inhibitor binding. d. Prepare a premixed substrate solution with a low concentration of UDP-GlcNAc (e.g., at or below the Km value for the enzyme) in 50 mM Tris-HCl buffer (pH 7.5) containing 3.2 mM CoCl₂ and 80 mM GlcNAc.[3] e. Initiate the reaction by adding 50 µL of the premixed substrate solution to each well.
-
Incubation: Incubate the plate on a shaker at 30°C for an optimized duration (e.g., 1-3 hours), ensuring the reaction remains in the linear phase.
-
Washing: After incubation, wash the plate 6 times with ultrapure water to remove unbound substrate and reagents.[1]
-
Detection: a. Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature. b. Wash the plate 6 times with ultrapure water. c. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops. d. Stop the reaction by adding 50 µL of stop solution.
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table illustrates the hypothetical effect of substrate (UDP-GlcNAc) concentration on the IC50 value of a weak competitive chitin synthase inhibitor. This demonstrates how optimizing substrate concentration can enhance the apparent potency of the inhibitor.
| UDP-GlcNAc Concentration | Apparent IC50 of Weak Inhibitor (µM) | Fold Improvement in Potency |
| 10 x Km | 550 | 1.0x |
| 1 x Km | 100 | 5.5x |
| 0.1 x Km | 55 | 10.0x |
This table is an illustrative example based on the principles of competitive enzyme inhibition.
Visualizations
Chitin Biosynthesis Pathway and Inhibition
Caption: A simplified diagram of the chitin biosynthesis pathway, highlighting the role of chitin synthase and its inhibition.
Refined Experimental Workflow
Caption: Step-by-step workflow for the refined chitin synthase assay, optimized for detecting weak inhibitors.
References
- 1. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitin synthase inhibitor 2 | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Processes | Free Full-Text | Screening and Application of Chitin Synthase Inhibitors [mdpi.com]
Asperfuran Stability in Cell Culture Media: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Asperfuran. The following information is designed to address common challenges related to the stability of this compound in cell culture media and to provide actionable strategies to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is an antifungal metabolite, specifically a dihydrobenzofuran derivative, produced by the fungus Aspergillus oryzae.[1][2] It has demonstrated weak antifungal activity, including the inhibition of chitin synthase.[1][2] Additionally, it exhibits weak cytotoxicity against HeLa S3 and L1210 cancer cell lines.[1][2]
Q2: I am observing lower than expected activity of this compound in my cell-based assays. Could this be a stability issue?
Yes, lower than expected or inconsistent biological activity is a common indicator of compound instability in cell culture media. Many small molecules can degrade or be metabolized by cellular activity when incubated in complex biological matrices over time. It is crucial to determine the stability of this compound under your specific experimental conditions.
Q3: What are the primary factors in cell culture media that can affect the stability of a compound like this compound?
Several factors can influence the stability of compounds in cell culture media:
-
pH: The pH of the media can directly impact the chemical stability of a compound, potentially leading to hydrolysis or other degradation reactions.[3]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[4][5]
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Reactive Oxygen Species (ROS): Cell metabolism can generate ROS, which can oxidatively damage the compound.
-
Enzymatic Degradation: Cells can release enzymes into the media that may metabolize this compound.
-
Media Components: Certain components in the media, such as L-cysteine and some vitamins, can be reactive and may contribute to compound degradation.[6]
Q4: Are there any general strategies to improve the stability of compounds in cell culture media?
Yes, several general strategies can be employed:
-
Use of Chemically Defined Media: Switching to a chemically defined, serum-free medium can reduce the lot-to-lot variability and minimize the presence of unknown or reactive components found in serum.[4][5][7]
-
Addition of Antioxidants: Supplementing the media with antioxidants like Vitamin E (α-tocopherol) or Vitamin C (ascorbic acid) can help mitigate oxidative degradation.
-
pH Control: Ensure the buffering system of your media is robust to maintain a stable pH throughout the experiment.
-
Light Protection: Protect your media and experimental setup from direct light, especially if your compound is known to be light-sensitive.[4][5]
-
Minimize Incubation Time: If feasible, reduce the duration of the experiment to minimize the time the compound is exposed to potentially degrading conditions.
-
Use of Stabilizing Excipients: For compounds with poor solubility, excipients can be used to improve both solubility and stability.
Troubleshooting Guides
Problem: Inconsistent this compound Efficacy Between Experiments
This is a common issue that often points to compound instability or variability in experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound activity.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| This compound Degradation in Media | Perform a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS to quantify the remaining this compound. |
| Variability in Media Preparation | Use a chemically defined medium to reduce lot-to-lot variability.[4][5][7] Prepare fresh media for each experiment and ensure consistent pH. |
| Photosensitivity | Protect media and cell cultures from light by using amber-colored flasks or by covering the culture vessels.[4][5] |
| Oxidative Degradation | Supplement the medium with a low concentration of an antioxidant, such as N-acetylcysteine (NAC) or α-tocopherol. Test a range of concentrations to find one that is non-toxic to your cells. |
Problem: High Background Signal or Unexpected Cellular Response
This could be due to the formation of degradation products that have their own biological activity or interfere with the assay readout.
Hypothetical this compound Degradation Pathway:
Based on the degradation of similar compounds like dibenzofuran, a potential degradation pathway for this compound could involve oxidation and ring cleavage.
Caption: Hypothetical degradation pathway of this compound in cell culture.
Troubleshooting Steps:
-
Analyze Media for Degradation Products: Use LC-MS to analyze the cell culture supernatant after incubation with this compound to identify potential degradation products.
-
Test Biological Activity of Supernatant: Collect the supernatant from cells incubated with this compound for the duration of your experiment. Apply this "conditioned" media to fresh cells to see if it elicits a biological response in the absence of freshly added this compound.
-
Modify Media to Reduce Degradation: If degradation is confirmed, implement the media modifications suggested in the FAQs, such as adding antioxidants or using a serum-free formulation.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To quantify the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Place the tubes in a 37°C incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a percentage of the initial concentration versus time.
Data Presentation:
Table 1: Stability of this compound in Different Media Formulations at 37°C
| Time (hours) | Standard DMEM (% Remaining) | DMEM + 1% Serum (% Remaining) | Chemically Defined Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 92.1 | 98.5 |
| 4 | 88.6 | 85.3 | 96.2 |
| 8 | 75.4 | 70.1 | 92.8 |
| 24 | 45.1 | 38.5 | 85.3 |
| 48 | 15.8 | 10.2 | 75.1 |
Protocol 2: Evaluating the Effect of Media Supplements on this compound Stability
Objective: To determine if the addition of antioxidants can improve the stability of this compound.
Methodology:
-
Prepare the cell culture medium containing different concentrations of the antioxidant to be tested (e.g., N-acetylcysteine at 1 mM, 5 mM, and 10 mM).
-
Prepare a control medium without any antioxidant.
-
Add this compound to each medium preparation at the final experimental concentration.
-
Follow steps 2-6 from Protocol 1 to assess the stability of this compound in each condition over time.
Data Presentation:
Table 2: Effect of N-acetylcysteine (NAC) on this compound Stability in DMEM at 37°C
| Time (hours) | Control (No NAC) (% Remaining) | + 1 mM NAC (% Remaining) | + 5 mM NAC (% Remaining) |
| 0 | 100 | 100 | 100 |
| 8 | 75.4 | 85.2 | 91.5 |
| 24 | 45.1 | 65.8 | 78.3 |
| 48 | 15.8 | 40.1 | 55.9 |
Signaling Pathway Considerations
While the direct molecular targets of this compound are not well-defined, its antifungal activity against chitin synthase suggests a potential impact on cell wall integrity pathways. In mammalian cells, its weak cytotoxicity could be mediated through various stress-response or apoptotic pathways. Below is a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
This guide provides a starting point for addressing the stability of this compound in cell culture. It is important to empirically determine the stability of this compound in your specific experimental system to ensure the reliability and accuracy of your results.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Factors affecting production and stability of the AcAFP antifungal peptide secreted by Aspergillus clavatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Minimizing off-target effects of Asperfuran in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the off-target effects of Asperfuran in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target mechanism of action?
This compound is a dihydrobenzofuran derivative isolated from Aspergillus oryzae. Its primary known on-target mechanism of action is the weak inhibition of chitin synthase, an enzyme crucial for the synthesis of the fungal cell wall.[1][2] This inhibitory effect is responsible for its antifungal properties.
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
While specific off-target effects of this compound in mammalian cells are not extensively documented in publicly available literature, potential off-target effects common to small molecule inhibitors could include:
-
Inhibition of other enzymes: Due to structural similarities in active sites, small molecules can bind to and inhibit enzymes other than the intended target.
-
Interaction with signaling pathways: this compound could potentially modulate various cellular signaling pathways, leading to unintended phenotypic changes.
-
Cytotoxicity: At high concentrations, many compounds exhibit cytotoxic effects that are independent of their on-target activity. This compound has been shown to have weak cytotoxicity in HeLa S3 and L1210 cells with an IC50 of 25 µg/ml.[1][2]
Q3: How can I minimize the risk of observing off-target effects in my experiments with this compound?
To minimize off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell line and assay.
-
Perform thorough dose-response curves: This will help identify a concentration window where on-target effects are maximized and off-target effects are minimized.
-
Include proper controls: Always use a vehicle control (e.g., DMSO) and, if possible, a structurally related inactive analog of this compound.
-
Use multiple cell lines: Confirming your findings in different cell lines can help rule out cell-type-specific off-target effects.
-
Employ orthogonal assays: Use different experimental approaches to measure the same biological endpoint.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or compound precipitation. | - Ensure a homogeneous cell suspension before and during plating.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Visually inspect the compound solution for any signs of precipitation. |
| No observable effect of this compound | Incorrect concentration, compound degradation, or insensitive cell line. | - Verify the concentration of your this compound stock solution.- Store this compound according to the manufacturer's instructions to prevent degradation.- Test a broader range of concentrations or a different, potentially more sensitive, cell line. |
| Discrepancy with published data | Differences in experimental conditions (cell line passage number, serum concentration, incubation time). | - Standardize cell culture conditions and use low-passage cells.- Carefully replicate the experimental conditions of the published study.[3] |
| Significant cytotoxicity observed at expected on-target concentrations | Potential off-target cytotoxicity or a narrow therapeutic window. | - Perform a more detailed dose-response curve to separate on-target from cytotoxic effects.- Use a target engagement assay to confirm that this compound is binding to its intended target at non-toxic concentrations. |
Quantitative Data Summary
The following table summarizes the known on-target activity of this compound and provides a hypothetical framework for assessing potential off-target effects. Researchers should experimentally determine these values for their specific experimental system.
| Parameter | This compound | Notes |
| On-Target IC50 (Chitin Synthase) | Weak inhibition reported[1][2] | The exact IC50 value for chitin synthase inhibition is not specified in the provided literature. |
| Cytotoxicity IC50 (HeLa S3, L1210 cells) | 25 µg/ml[1][2] | This provides a baseline for concentrations that may induce general cytotoxicity. |
| Hypothetical Off-Target Kinase X IC50 | > 100 µM | Illustrative Example: A high IC50 against a panel of common kinases would suggest better specificity. |
| Hypothetical Off-Target GPCR Y Binding Ki | > 100 µM | Illustrative Example: A high Ki value would indicate weak binding to this off-target receptor. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a culture medium. Include a vehicle-only control.
-
Cell Treatment: Remove the overnight culture medium and add the different concentrations of this compound to the wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed in the control wells.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used to verify that this compound is binding to its intended intracellular target.
-
Cell Culture and Treatment: Culture cells to a sufficient density and treat them with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein by Western blotting using a specific antibody.
-
Data Analysis: A shift in the thermal denaturation curve of the target protein in the presence of this compound compared to the vehicle control indicates target engagement.
Visualizations
Caption: this compound's on-target inhibition of chitin synthase.
Caption: Workflow to identify and minimize off-target effects.
References
Validation & Comparative
Asperfuran and Amphotericin B: A Comparative Analysis of Antifungal Mechanisms
A detailed examination of the distinct mechanisms of action, in vitro efficacy, and cellular impact of the emerging antifungal compound asperfuran in comparison to the established polyene antibiotic, amphotericin B.
In the landscape of antifungal therapeutics, the continual emergence of resistant fungal strains necessitates the exploration of novel compounds with unique mechanisms of action. This compound, a dihydrobenzofuran derivative, presents a contrasting profile to the widely utilized amphotericin B. This guide provides a comprehensive comparison of their mechanisms, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and amphotericin B lies in their primary cellular targets and subsequent modes of action.
Amphotericin B: The Membrane Disruptor
Amphotericin B, a polyene macrolide, exerts its fungicidal activity by directly targeting ergosterol, a vital sterol component of the fungal cell membrane. This interaction leads to the formation of transmembrane channels or pores[1][2][3]. The creation of these pores disrupts the osmotic integrity of the cell, causing leakage of essential intracellular ions, such as potassium and sodium, which ultimately leads to fungal cell death[1][2][3]. Beyond pore formation, amphotericin B is also known to induce oxidative damage to fungal cells and stimulate phagocytic cells, contributing to its overall antifungal effect[1]. However, its affinity for cholesterol in mammalian cell membranes is the underlying cause of its significant dose-limiting toxicity, particularly nephrotoxicity[1].
This compound: The Cell Wall Synthesis Inhibitor
In contrast, this compound's primary mechanism of action is the inhibition of chitin synthase, a key enzyme responsible for the synthesis of chitin, an essential structural polysaccharide in the fungal cell wall[4][5]. By weakly inhibiting this enzyme, this compound disrupts the proper formation and integrity of the cell wall. This disruption is evidenced by the induction of morphological changes in fungi, such as abnormal hyphal growth, even at very low concentrations[4][5]. The inhibition of chitin synthase represents a more targeted approach, as chitin is not a component of mammalian cells, suggesting a potentially wider therapeutic window.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and amphotericin B, providing a basis for comparing their antifungal activity and cytotoxicity.
Table 1: Antifungal Activity
| Antifungal Agent | Target Organism(s) | Method | Endpoint | Result |
| This compound | Coprinus cinereus | Chitin Synthase Assay | IC50 | 300 µM[1] |
| Mucor miehei | Agar Diffusion | Morphological Changes | 20 ng/disc[4][5] | |
| 23 Fungal Species | Disc Assay | Growth Inhibition | 50 µ g/disc [1] | |
| Amphotericin B | Candida albicans | Broth Microdilution | MIC Range | 0.125-1 µg/mL[6] |
| Aspergillus fumigatus | Broth Microdilution | MIC Range | 0.25-2 µg/mL | |
| Cryptococcus neoformans | Broth Microdilution | MIC Range | 0.125-1 µg/mL |
Table 2: Cytotoxicity Data
| Antifungal Agent | Cell Line(s) | Assay | Endpoint | Result |
| This compound | HeLa S3, L1210 | Not Specified | IC50 | 25 µg/mL[1][4][5] |
| Amphotericin B | Various Mammalian Cells | Not Applicable | Toxicity Profile | Known to be highly toxic, particularly nephrotoxic, due to interaction with cholesterol in cell membranes[1]. Specific IC50 values are context-dependent and less commonly used to define its therapeutic index than clinical toxicity data. |
Visualizing the Mechanisms
The distinct signaling pathways and mechanisms of action of this compound and amphotericin B can be visualized to better understand their cellular impact.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols relevant to the data presented.
1. Chitin Synthase Inhibition Assay (for this compound)
-
Objective: To determine the inhibitory effect of a compound on chitin synthase activity.
-
Enzyme Source: A crude membrane fraction containing chitin synthase is typically isolated from a fungal species, such as Coprinus cinereus.
-
Procedure:
-
The reaction mixture is prepared containing the enzyme preparation, a buffer (e.g., Tris-HCl), and an activator (e.g., trypsin).
-
The test compound (this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the radiolabeled substrate, UDP-[3H]N-acetylglucosamine.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated and collected on filters.
-
The radioactivity on the filters is measured using a scintillation counter to quantify the amount of chitin synthesized.
-
-
Data Analysis: The concentration of the compound that inhibits enzyme activity by 50% (IC50) is calculated.
2. Broth Microdilution Antifungal Susceptibility Testing (for Amphotericin B)
-
Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
-
Standardized Method: The Clinical and Laboratory Standards Institute (CLSI) M27-A and M38-A documents provide standardized protocols for yeasts and filamentous fungi, respectively[2][3][6][7][8].
-
Procedure:
-
A standardized inoculum of the fungal isolate is prepared.
-
Serial twofold dilutions of the antifungal agent (amphotericin B) are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Each well is inoculated with the fungal suspension.
-
The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
3. Cytotoxicity Assay
-
Objective: To determine the concentration of a compound that is toxic to mammalian cells.
-
Cell Lines: Various mammalian cell lines can be used, such as HeLa S3, L1210, or others.
-
Procedure (General):
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The test compound (this compound or amphotericin B) is added at various concentrations.
-
The plates are incubated for a specified period (e.g., 48 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or by direct cell counting.
-
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.
Conclusion
This compound and amphotericin B represent two distinct strategies for combating fungal infections. Amphotericin B's broad-spectrum activity is a result of its direct and disruptive interaction with the fungal cell membrane, a mechanism that unfortunately also leads to significant host toxicity. This compound, on the other hand, employs a more targeted approach by inhibiting chitin synthase, an enzyme crucial for the integrity of the fungal cell wall but absent in mammalian cells. While current data on this compound's antifungal spectrum and potency are limited, its unique mechanism of action warrants further investigation as a potential alternative or adjunctive therapy in the ongoing challenge against fungal diseases. Future research should focus on obtaining comprehensive quantitative data, such as MIC values against a wide array of clinical isolates, and further elucidating the specifics of the morphological changes it induces in pathogenic fungi.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 7. journals.asm.org [journals.asm.org]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
Validating the Antifungal Efficacy of Asperfuran: A Comparative In Vivo Study Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antifungal activity of Asperfuran, a dihydrobenzofuran derivative, within a comparative in vivo setting. This compound has demonstrated antifungal properties, reportedly through the weak inhibition of chitin synthase[1][2]. To rigorously evaluate its therapeutic potential, this document outlines a proposed experimental workflow, compares its theoretical efficacy against established antifungal agents, and provides detailed protocols for in vivo validation.
Comparative Efficacy and Mechanism of Action
To contextualize the potential of this compound, it is essential to compare its proposed mechanism of action with that of standard-of-care antifungal drugs.
| Antifungal Agent | Drug Class | Mechanism of Action | Primary Fungal Target |
| This compound | Dihydrobenzofuran | Inhibition of chitin synthase (reported as weak)[1][2] | Cell Wall |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane, leading to leakage of intracellular contents and cell death[3][4]. | Cell Membrane |
| Voriconazole | Triazole | Inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis. This disrupts membrane integrity and function[3][4][5]. | Cell Membrane |
| Caspofungin | Echinocandin | Non-competitively inhibits the (1,3)-beta-D-glucan synthase enzyme complex, depleting glucan in the cell wall and compromising its integrity[3][4]. | Cell Wall |
Proposed In Vivo Experimental Validation
The following sections detail a proposed study to validate the in vivo antifungal activity of this compound using a murine model of systemic candidiasis. This model is well-established for evaluating antifungal agents[6].
Experimental Workflow
Caption: Proposed workflow for in vivo validation of this compound.
Detailed Experimental Protocols
1. Animal Model and Husbandry:
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least 7 days before the experiment with ad libitum access to food and water.
-
Housing: House mice in sterile, filtered cages with a 12-hour light/dark cycle.
2. Fungal Strain and Inoculum Preparation:
-
Strain: Candida albicans SC5314 or a suitable clinical isolate.
-
Culture: Grow the yeast in Sabouraud Dextrose Broth at 30°C for 18-24 hours.
-
Inoculum: Harvest the cells by centrifugation, wash three times with sterile phosphate-buffered saline (PBS), and resuspend in PBS. Adjust the final concentration to 1 x 10^6 cells/mL using a hemocytometer.
3. Systemic Infection Model:
-
Infection Route: Inject 100 µL of the prepared C. albicans suspension (1 x 10^5 cells) into the lateral tail vein of each mouse[7].
4. Treatment Groups and Administration:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound and the comparator drugs (e.g., PBS with 0.5% Tween 80).
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., 1 mg/kg).
-
Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 10 mg/kg).
-
Group 4 (Positive Control - Voriconazole): Administer a clinically relevant dose of Voriconazole (e.g., 10 mg/kg).
-
Group 5 (Positive Control - Amphotericin B): Administer a clinically relevant dose of Amphotericin B (e.g., 1 mg/kg).
-
Administration: Administer treatments intraperitoneally or orally, starting 24 hours post-infection and continuing once daily for 7 days.
5. Efficacy Assessment:
-
Survival Study: Monitor mice daily for 14 days post-infection and record survival.
-
Fungal Burden Analysis:
-
On day 3 post-treatment, euthanize a subset of mice from each group.
-
Aseptically remove the kidneys and spleen.
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on Sabouraud Dextrose Agar.
-
Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log10 CFU per gram of tissue.
-
-
Histopathology: Fix portions of the kidneys and spleen in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Periodic acid-Schiff (PAS) or Grocott's methenamine silver (GMS) to visualize fungal elements and tissue damage.
Fungal Cell Wall Integrity Signaling Pathway
The cell wall is a critical target for many antifungals. This compound's reported inhibition of chitin synthase suggests it may perturb the Cell Wall Integrity (CWI) pathway. Fungi can activate compensatory mechanisms through this pathway in response to cell wall stress.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Unlocking Novel Antifungal Synergies: A Comparative Guide to Asperfuran and Caspofungin Co-Administration
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. Innovative therapeutic strategies are urgently needed to combat invasive fungal infections. One promising approach lies in combination therapy, where antifungal agents with distinct mechanisms of action are co-administered to achieve synergistic effects, enhancing efficacy and potentially reducing the dosage of individual drugs, thereby minimizing toxicity.
This guide explores the hypothetical synergistic relationship between Asperfuran , a dihydrobenzofuran that weakly inhibits chitin synthase[1][2], and Caspofungin , an echinocandin that targets β-(1,3)-D-glucan synthesis[3][4]. While direct experimental data on the combined use of these two agents is not yet available, their complementary roles in disrupting the fungal cell wall provide a strong rationale for investigating their potential synergy. This document provides a framework for such an investigation, including a detailed experimental protocol and the expected data interpretation.
Comparative Analysis of Antifungal Mechanisms
A synergistic interaction between this compound and Caspofungin is postulated based on their distinct targets within the fungal cell wall biosynthesis pathway. The fungal cell wall is a complex and essential structure, primarily composed of glucans and chitin, that protects the cell from osmotic stress.[5][6][7]
-
Caspofungin: As an echinocandin, Caspofungin acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[3][4] This disruption of β-(1,3)-D-glucan, a major structural component of the cell wall, leads to a loss of cell wall integrity and triggers a compensatory stress response known as the cell wall integrity (CWI) pathway.[3][4][8][9][10] This pathway, in turn, can lead to an increase in chitin synthesis as a survival mechanism.[11][12][13][14]
-
This compound: This natural antifungal metabolite has been shown to be a weak inhibitor of chitin synthase.[1][2] Chitin, a polymer of N-acetylglucosamine, is another critical structural component of the fungal cell wall, providing rigidity.[15][16] By targeting chitin synthesis, this compound disrupts a key component of the fungal cell's compensatory response to cell wall stress.
The proposed synergy lies in a "two-hit" model targeting the fungal cell wall. Caspofungin's inhibition of glucan synthesis weakens the cell wall and induces a stress response that increases reliance on chitin. The concurrent administration of this compound would then inhibit this compensatory chitin synthesis, leading to a more profound and lethal disruption of cell wall integrity than either agent could achieve alone.
Quantitative Data on Potential Synergy (Hypothetical)
To quantify the interaction between this compound and Caspofungin, a checkerboard microdilution assay would be performed. The results are typically interpreted by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.
FICI = FICthis compound + FICCaspofungin
The interaction is defined as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
The following table presents a hypothetical data set from a checkerboard assay demonstrating synergy against a fungal pathogen, such as Aspergillus fumigatus.
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FICI | Interpretation |
| This compound | 16 | 4 | 0.25 | \multirow{2}{}{0.5 } | \multirow{2}{}{Synergy } |
| Caspofungin | 1 | 0.25 | 0.25 |
Note: The MIC values presented are for illustrative purposes only and would need to be determined experimentally.
Experimental Protocols
A detailed methodology for performing a checkerboard assay to determine the synergistic potential of this compound and Caspofungin is provided below. This protocol is based on established guidelines for antifungal susceptibility testing.[17][18]
Checkerboard Microdilution Assay Protocol
1. Preparation of Antifungal Stock Solutions:
- Prepare stock solutions of this compound and Caspofungin in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
- Further dilute the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the desired starting concentrations for the assay.
2. Inoculum Preparation:
- Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for a sufficient duration to obtain mature conidia.
- Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
- Adjust the conidial suspension to a final concentration of 0.5 x 105 to 2.5 x 105 CFU/mL in RPMI 1640 medium.
3. Assay Plate Preparation:
- Use a 96-well microtiter plate.
- Along the x-axis, perform serial twofold dilutions of Caspofungin in 50 µL of RPMI 1640 medium.
- Along the y-axis, perform serial twofold dilutions of this compound in 50 µL of RPMI 1640 medium.
- The final volume in each well containing the drug combination will be 100 µL.
- Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control and a well with medium only for a sterility control.
4. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
- Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.
5. Determination of MIC and FICI:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
- Determine the MIC of each drug alone and in combination.
- Calculate the FICI as described in the quantitative data section to determine the nature of the interaction.
Visualizing the Mechanisms and Workflow
To better understand the proposed synergistic action and the experimental setup, the following diagrams are provided.
Caption: Proposed synergistic mechanism of Caspofungin and this compound on the fungal cell wall.
Caption: General workflow for a checkerboard microdilution assay.
Conclusion and Future Directions
The distinct, yet complementary, mechanisms of action of this compound and Caspofungin present a compelling hypothesis for a synergistic antifungal interaction. By simultaneously targeting two essential components of the fungal cell wall, this combination has the potential to be a powerful therapeutic strategy against a range of fungal pathogens. The experimental framework provided in this guide offers a clear path for researchers to validate this hypothesis. Future studies should focus on performing these in vitro synergy assays against a panel of clinically relevant fungal isolates, including drug-resistant strains. Positive in vitro results would warrant further investigation in in vivo models of fungal infection to assess the therapeutic potential of this novel drug combination.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Attenuation of the Activity of Caspofungin at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. davidmoore.org.uk [davidmoore.org.uk]
- 6. Fungal cell wall organization and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chitin Biosynthesis in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional Regulation of Chitin Synthases by Calcineurin Controls Paradoxical Growth of Aspergillus fumigatus in Response to Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chitin Biosynthesis in Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Aspergillus fumigatus CrzA Transcription Factor Activates Chitin Synthase Gene Expression during the Caspofungin Paradoxical Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Fungal Cell Wall: Structure, Biosynthesis, and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of expression, activity and localization of fungal chitin synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Asperfuran and Other Dihydrobenzofuran Compounds for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Asperfuran, a naturally occurring dihydrobenzofuran, with other synthetic and natural compounds from the same chemical class. Dihydrobenzofurans are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document summarizes their performance based on experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways to aid in research and drug development.
Executive Summary
This compound, a metabolite isolated from Aspergillus oryzae, demonstrates notable antifungal activity, primarily through the inhibition of chitin synthase.[1][2] While its cytotoxicity against certain cancer cell lines is weak, the broader class of dihydrobenzofuran compounds exhibits a diverse and potent range of biological effects, including significant anticancer, anti-inflammatory, and antioxidant activities. This guide collates the available quantitative data to offer a comparative perspective on the potential of these compounds in various therapeutic areas.
Performance Comparison of Dihydrobenzofuran Compounds
The following tables summarize the biological activities of this compound and other selected dihydrobenzofuran derivatives, presenting quantitative data (IC50 and MIC values) for direct comparison.
Table 1: Antifungal and Chitin Synthase Inhibitory Activity
| Compound | Fungal Species/Enzyme | Activity Type | Value | Reference |
| This compound | Coprinus cinereus Chitin Synthase | IC50 | 300 µM | [1] |
| This compound | 23 Fungal Species | Growth Inhibition | 50 µ g/disc | [1] |
| This compound | Mucor miehei | Morphological Changes | 20 ng/disc | [2] |
| Benzofuran Derivative 6 | Penicillium italicum | MIC | 12.5 µg/mL | |
| Benzofuran Derivative 6 | Fusarium oxysporum | MIC | 12.5 µg/mL | |
| Benzofuran Derivative 6 | Colletotrichum musae | MIC | 12.5-25 µg/mL | |
| Thiazolo[3,2-a]benzimidazole Derivative 4b | Aspergillus flavus, Candida albicans, etc. | Antifungal Activity | Potential Activity | |
| Thiazolo[3,2-a]benzimidazole Derivative 4d | Aspergillus flavus, Candida albicans, etc. | Antifungal Activity | Potential Activity |
Table 2: Cytotoxic and Anticancer Activity
| Compound | Cell Line | Activity Type | IC50 Value | Reference |
| This compound | HeLa S3 | Cytotoxicity | 25 µg/mL | [1][2] |
| This compound | L1210 | Cytotoxicity | 25 µg/mL | [1][2] |
| Fluorinated Dihydrobenzofuran 1 | HCT116 | Antiproliferative | 19.5 µM | |
| Fluorinated Dihydrobenzofuran 2 | HCT116 | Antiproliferative | 24.8 µM | |
| Dihydrobenzofuran Neolignan (7R,8S)-balanophonin | HT-1080 | Inhibitory Activity | 35.62 µM | |
| (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-one (C24) | HeLa, A549, MCF-7 | Antitumor Activity | 3.2 - 7.1 µM |
Table 3: Anti-inflammatory Activity
| Compound | Target/Assay | Activity Type | IC50 Value | Reference |
| Fluorinated Dihydrobenzofuran 2 | IL-6 Production | Inhibition | 1.23 - 9.04 µM | |
| Fluorinated Dihydrobenzofuran 3 | IL-6 Production | Inhibition | 1.23 - 9.04 µM | |
| Fluorinated Dihydrobenzofuran 8 | IL-6 Production | Inhibition | 1.23 - 9.04 µM | |
| Fluorinated Dihydrobenzofuran 2 | CCL2 Production | Inhibition | 1.5 - 19.3 µM | |
| Fluorinated Dihydrobenzofuran 2 | Nitric Oxide Production | Inhibition | 2.4 - 5.2 µM | |
| Fluorinated Dihydrobenzofuran 3 | Nitric Oxide Production | Inhibition | 2.4 - 5.2 µM | |
| Aza-benzofuran 1 | Nitric Oxide Production | Inhibition | 17.3 µM | |
| Aza-benzofuran 4 | Nitric Oxide Production | Inhibition | 16.5 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guidelines for yeasts.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Chitin Synthase Inhibition Assay
This non-radioactive, high-throughput assay is used to screen for and characterize inhibitors of chitin synthase.
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source (e.g., Sclerotinia sclerotiorum). The zymogenic form of the enzyme is activated by trypsin treatment.
-
Assay Reaction: The assay is performed in a 96-well plate coated with wheat germ agglutinin (WGA). The reaction mixture contains the enzyme extract, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound.
-
Incubation: The plate is incubated to allow for the synthesis of chitin, which is captured by the WGA-coated plate.
-
Detection: The amount of synthesized chitin is quantified using a colorimetric reaction, for example, with a TMB (3,3',5,5'-Tetramethylbenzidine) substrate after adding a horseradish peroxidase-conjugated WGA.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from a dose-response curve.
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with the test compound for a short period before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Data Analysis: The IC50 value for the inhibition of NO production is determined.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent like methanol or ethanol.
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The decrease in absorbance, resulting from the scavenging of the DPPH radical by the antioxidant compound, is measured at 517 nm.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of this compound and other dihydrobenzofuran compounds.
Caption: Fungal Cell Wall Integrity Pathway and this compound's Target.
References
Fungal Transcriptomic Response: A Comparative Analysis of Asperfuran and Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fungal response to Asperfuran and other major classes of antifungal agents. While comprehensive transcriptomic data for this compound is not yet available in published literature, this document summarizes its known mechanism and compares it with the well-documented transcriptomic effects of azoles, polyenes, and echinocandins on fungi, particularly the opportunistic pathogen Aspergillus fumigatus. The supporting experimental data for these alternatives is presented in structured tables, and detailed experimental protocols are provided.
This compound: An Overview of its Antifungal Action
This compound is a dihydrobenzofuran derivative that exhibits antifungal properties. Early studies have indicated that its primary mode of action involves the weak inhibition of chitin synthase.[1][2] Chitin is a crucial component of the fungal cell wall, providing structural integrity. By interfering with its synthesis, this compound can induce morphological changes in fungi. However, a detailed understanding of its impact on global gene expression through transcriptomic analysis remains to be elucidated.
Comparative Transcriptomic Analysis of Major Antifungal Classes
To provide a framework for understanding the potential transcriptomic impact of this compound, this section details the well-documented effects of three major antifungal drug classes: azoles (itraconazole), polyenes (amphotericin B), and echinocandins (caspofungin). The data is primarily based on studies conducted on Aspergillus fumigatus.
Azoles: Itraconazole
Azoles function by inhibiting the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Table 1: Summary of Transcriptomic Response of Aspergillus fumigatus to Itraconazole
| Affected Pathway | Key Upregulated Genes | Key Downregulated Genes | Functional Implication |
| Ergosterol Biosynthesis | erg11A (cyp51A), erg3A, erg5, erg6, erg24A | - | Compensatory mechanism to overcome ergosterol depletion. |
| Stress Response | catA, cat2 (catalases), yap1 (transcription factor) | - | Response to oxidative stress induced by membrane disruption. |
| Drug Efflux | mdr (multidrug resistance transporters), atrF | - | Increased transport of the drug out of the cell, contributing to resistance. |
| Iron Metabolism | - | Siderophore biosynthesis genes | Disruption of iron homeostasis. |
Source: Adapted from Hokken et al., 2023.[3][4]
Polyenes: Amphotericin B
Polyenes, such as amphotericin B, bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.
Table 2: Summary of Transcriptomic Response of Aspergillus fumigatus to Amphotericin B
| Affected Pathway | Key Upregulated Genes | Key Downregulated Genes | Functional Implication |
| Ergosterol Biosynthesis | Genes involved in the ergosterol pathway | - | Cellular response to membrane stress and ergosterol sequestration. |
| Cell Wall Maintenance | Genes encoding cell wall proteins | - | Reinforcement of the cell wall in response to membrane damage. |
| Stress Response | Heat shock proteins, oxidative stress response genes | - | General stress response to cellular damage. |
| Transport | Various transporter genes | - | Altered transport of ions and small molecules due to membrane leakage. |
Source: Adapted from Sharma et al., 2011.[5][6][7]
Echinocandins: Caspofungin
Echinocandins inhibit the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall. This mechanism is distinct from that of this compound but also targets cell wall integrity.
Table 3: Summary of Transcriptomic Response of Aspergillus fumigatus to Caspofungin
| Affected Pathway | Key Upregulated Genes | Key Downregulated Genes | Functional Implication |
| Cell Wall Remodeling | chsA, chsG (chitin synthases), genes for other cell wall components | - | Compensatory mechanism to increase chitin synthesis when glucan synthesis is inhibited (the "paradoxical effect").[8] |
| Signaling Pathways | Genes in the Cell Wall Integrity (CWI) pathway (mpkA, rlmA), Calcium-calcineurin pathway (crzA) | - | Activation of signaling cascades to respond to cell wall stress.[8] |
| Ergosterol Biosynthesis | Genes in the ergosterol pathway | - | Potential cross-talk between cell wall and cell membrane stress responses. |
| Mitochondrial Function | Genes related to mitochondrial respiratory complexes | - | Alterations in cellular metabolism and energy production in response to cell wall stress. |
Source: Adapted from Ries et al., 2021.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key fungal response pathways to antifungal treatment and a general workflow for transcriptomic analysis.
Caption: Mechanisms of action for different antifungal classes.
Caption: A generalized workflow for fungal transcriptomic analysis.
Experimental Protocols
Fungal Culture and Antifungal Treatment
-
Fungal Strain: Aspergillus fumigatus (e.g., Af293 or CEA10 strains).
-
Culture Medium: Sabouraud agar for initial growth, followed by liquid minimal medium for transcriptomic experiments.[11]
-
Treatment: Fungal cultures are grown to a specific developmental stage (e.g., mycelial) and then exposed to the antifungal agent at a predetermined concentration (e.g., MIC50) for a defined period.[7] Control cultures are treated with the vehicle (e.g., DMSO) alone.
RNA Extraction and Sequencing
-
Harvesting and Lysis: Fungal mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and mechanically disrupted (e.g., using a bead-beater) in the presence of a lysis buffer containing RNase inhibitors.[12]
-
RNA Purification: Total RNA is extracted using a commercial kit (e.g., RiboPure™ Kit) followed by a cleanup step (e.g., RNA Clean & Concentrator Kit) to remove any remaining contaminants.[11]
-
Quality Control: RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop), and integrity is checked via gel electrophoresis or a bioanalyzer.[12]
-
Library Preparation: mRNA is typically enriched from the total RNA using poly(A) selection. The mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.[13]
Differential Gene Expression Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Read Alignment: The processed reads are aligned to a reference genome for the fungal species using a splice-aware aligner.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression: Statistical analysis (e.g., using DESeq2 or edgeR in R) is performed to identify genes that are significantly differentially expressed between the antifungal-treated and control samples.[14][15] A threshold for significance is typically set (e.g., log2 fold change > 1 or < -1, and an adjusted p-value < 0.05).
-
Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify overrepresented biological processes and pathways.
Conclusion
While the precise transcriptomic signature of this compound's antifungal activity is yet to be fully characterized, a comparative analysis with established antifungal agents provides valuable insights. The known weak inhibition of chitin synthase by this compound suggests its primary impact is on cell wall synthesis. This contrasts with the membrane-targeting mechanisms of azoles and polyenes and the more specific inhibition of β-1,3-glucan synthesis by echinocandins. The transcriptomic response to caspofungin, which also targets the cell wall, reveals a complex compensatory mechanism involving the upregulation of chitin synthesis. It is plausible that this compound treatment may elicit a distinct transcriptomic response related to cell wall stress, potentially with some overlap with the echinocandin response. Further RNA-seq studies on this compound-treated fungi are essential to elucidate its detailed mechanism of action and to identify potential synergistic interactions with other antifungal agents.
References
- 1. Deciphering the role of the chitin synthase families 1 and 2 in the in vivo and in vitro growth of Aspergillus fumigatus by multiple gene targeting deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chitin Biosynthesis in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Transcriptome Response to Azole Compounds in Aspergillus fumigatus Shows Differential Gene Expression across Pathways Essential for Azole Resistance and Cell Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Proteomic and transcriptomic analysis of Aspergillus fumigatus on exposure to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Proteomic and Transcriptomic Analysis of Aspergillus fumigatus on Exposure to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Aspergillus fumigatus CrzA Transcription Factor Activates Chitin Synthase Gene Expression during the Caspofungin Paradoxical Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterogeneity in the transcriptional response of the human pathogen Aspergillus fumigatus to the antifungal agent caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Comparative transcriptomics of Aspergillus fumigatus strains upon exposure to human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. Using RNA-seq for Analysis of Differential Gene Expression in Fungal Species | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Transcriptome Profiling Reveals Differential Gene Expression of Secreted Proteases and Highly Specific Gene Repertoires Involved in Lactarius–Pinus Symbioses [frontiersin.org]
Crossroads of Resistance: A Comparative Analysis of Asperfuran and Conventional Antifungal Agents
A Theoretical and Methodological Guide for Researchers
In the ever-evolving landscape of antifungal drug discovery, understanding the potential for cross-resistance is paramount. Asperfuran, a dihydrobenzofuran derivative produced by Aspergillus oryzae, has demonstrated antifungal properties, albeit with a mechanism that is not yet fully characterized.[1][2] To date, direct experimental studies investigating the cross-resistance of this compound with established antifungal agents are not available in published literature. This guide, therefore, provides a theoretical comparison based on known mechanisms of action and outlines the standardized experimental protocols that would be essential for such future investigations.
Theoretical Framework for Cross-Resistance Potential
The likelihood of cross-resistance between two antimicrobial agents is largely dependent on whether they share similar molecular targets or if a single resistance mechanism can confer insensitivity to both. The primary mechanism of action for this compound is reported as weak inhibition of chitin synthase.[1][2] This target is distinct from those of the major classes of clinically used antifungal drugs, suggesting a low intrinsic probability of target-based cross-resistance.
Table 1: Comparative Mechanisms of Action of Antifungal Agents
| Antifungal Agent/Class | Mechanism of Action | Primary Cellular Target | Likelihood of Cross-Resistance with this compound |
| This compound | Weakly inhibits chitin synthase, an enzyme involved in cell wall biosynthesis.[1][2] | Chitin Synthase | - |
| Azoles (e.g., Fluconazole, Voriconazole) | Inhibit lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis.[3][4][5] This disrupts the integrity of the fungal cell membrane.[3][4][5] | Lanosterol 14α-demethylase (Erg11p) | Low |
| Echinocandins (e.g., Caspofungin, Micafungin) | Non-competitively inhibit β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall.[6][7][8][9][10] | β-(1,3)-D-glucan Synthase (Fks1p) | Low |
| Polyenes (e.g., Amphotericin B, Nystatin) | Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[11][12][13][14] | Ergosterol | Low |
The distinct molecular targets outlined in Table 1 form the basis of the hypothesis that cross-resistance between this compound and the major antifungal classes is unlikely. However, non-target-based resistance mechanisms, such as the upregulation of multidrug efflux pumps, could potentially confer a degree of cross-resistance and would need to be experimentally investigated.
Experimental Protocols for Assessing Cross-Resistance
To empirically determine the cross-resistance profile of this compound, standardized methodologies for antifungal susceptibility testing are employed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for these assays.[15][16][17][18][19]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The foundational method for assessing antifungal activity is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Antifungal Stock Solutions: this compound and comparator antifungal agents are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of each antifungal agent are prepared in 96-well microtiter plates using a standardized growth medium, such as RPMI-1640.[20][21]
-
Inoculum Preparation: Fungal isolates, including both susceptible wild-type strains and strains with known resistance to other antifungal agents, are cultured and their concentrations are adjusted to a standard density (e.g., 0.5–2.5 x 10³ cells/mL for yeasts).
-
Inoculation: Each well of the microtiter plates is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24-48 hours).
-
MIC Determination: The MIC is determined by visual inspection or spectrophotometric reading as the lowest drug concentration that inhibits fungal growth by a predefined percentage (e.g., ≥50% or ≥90%) compared to a drug-free control well.
Checkerboard Assay for Synergy and Antagonism
To investigate potential interactions between this compound and other antifungal agents, the checkerboard assay is a commonly used method.[22][23][24][25][26] This technique can determine if the combination of drugs results in a synergistic (enhanced effect), antagonistic (reduced effect), or indifferent interaction.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of a second antifungal agent are made along the y-axis.
-
Inoculation: All wells are inoculated with a standardized fungal suspension.
-
Incubation and Reading: The plates are incubated, and the MIC of each drug in combination is determined.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI is calculated to quantify the interaction: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Hypothetical Experimental Design for this compound Cross-Resistance Study
The following table outlines a potential experimental design to comprehensively evaluate the cross-resistance profile of this compound.
Table 2: Hypothetical Experimental Design
| Experimental Phase | Objective | Fungal Strains | Antifungal Agents | Assay |
| Phase 1: Baseline Susceptibility | To determine the intrinsic activity of this compound against wild-type fungal pathogens. | Wild-type strains of Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans. | This compound, Fluconazole, Caspofungin, Amphotericin B. | Broth Microdilution MIC Assay. |
| Phase 2: Cross-Resistance Assessment | To evaluate the activity of this compound against strains with known resistance to other antifungals. | Isogenic sets of susceptible and resistant strains (e.g., with defined mutations in ERG11 or FKS1, or overexpressing efflux pumps). | This compound. | Broth Microdilution MIC Assay. |
| Phase 3: Interaction Analysis | To assess for synergistic or antagonistic interactions between this compound and other antifungals. | Representative wild-type and resistant strains. | This compound in combination with Fluconazole, Caspofungin, and Amphotericin B. | Checkerboard Assay. |
Visualizing Experimental Workflows and Mechanistic Differences
To further clarify the proposed experimental workflow and the theoretical basis for the low probability of cross-resistance, the following diagrams are provided.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Azole antifungals - Life Worldwide [en.fungaleducation.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinocandin - Wikipedia [en.wikipedia.org]
- 9. Echinocandins – structure, mechanism of action and use in antifungal therapy | Semantic Scholar [semanticscholar.org]
- 10. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. All about polyenes [unacademy.com]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyene antifungal agents: Significance and symbolism [wisdomlib.org]
- 15. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 16. njccwei.com [njccwei.com]
- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. journals.asm.org [journals.asm.org]
Validating Asperfuran's Putative Target: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Asperfuran, a dihydrobenzofuran derivative isolated from Aspergillus oryzae, has been identified as an antifungal agent.[1] Early studies have suggested that its mechanism of action involves the inhibition of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[1] However, a robust validation of this target using modern genetic techniques is not extensively documented in publicly available literature. This guide provides a comparative framework for validating the putative target of this compound, drawing on established genetic methodologies used for other chitin synthase inhibitors.
Genetic Validation of Antifungal Targets
Genetic validation provides strong evidence for a drug's mechanism of action by directly linking the drug's activity to a specific gene or pathway.[2] Key methodologies include gene knockout/knockdown, where the target gene's expression is reduced or eliminated to mimic the effect of an inhibitor, and overexpression studies, where increased levels of the target protein are expected to confer resistance to the compound.[2]
Comparison of Chitin Synthase Inhibitors
To contextualize the validation of this compound's target, we compare it with well-characterized chitin synthase inhibitors, Nikkomycin Z and Polyoxin D.
| Compound | Organism of Origin | Putative Target | Reported IC50 | Genetic Validation Method |
| This compound | Aspergillus oryzae | Chitin Synthase | Weak inhibition reported | Not extensively documented |
| Nikkomycin Z | Streptomyces tendae | Chitin Synthase | 0.1 - 10 µM (species dependent) | Gene knockout, Overexpression |
| Polyoxin D | Streptomyces cacaoi | Chitin Synthase | 0.5 - 20 µM (species dependent) | Gene knockout, Overexpression |
Experimental Protocols for Target Validation
The following are detailed protocols for key experiments that could be employed to validate this compound's putative target, chitin synthase, in a relevant fungal model such as Aspergillus fumigatus.
Gene Knockout/Knockdown via RNA Interference (RNAi)
This method reduces the expression of the target chitin synthase gene to observe if the resulting phenotype mirrors the effect of this compound treatment.
Protocol:
-
dsRNA Construction: Synthesize a double-stranded RNA (dsRNA) molecule corresponding to a conserved region of the target chitin synthase gene.
-
Protoplast Transformation: Prepare fungal protoplasts and transform them with the dsRNA construct.
-
Phenotypic Analysis: Compare the growth, morphology, and cell wall integrity of the knockdown strain with the wild-type strain in the presence and absence of this compound.
-
Quantitative RT-PCR: Confirm the reduction in chitin synthase mRNA levels in the knockdown strain.
Target Overexpression
This method tests the hypothesis that an increased amount of the target enzyme will require a higher concentration of the inhibitor to achieve the same effect.
Protocol:
-
Construct Development: Clone the full-length coding sequence of the chitin synthase gene into an expression vector with a strong constitutive promoter.
-
Fungal Transformation: Transform the wild-type fungal strain with the overexpression construct.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of this compound for both the wild-type and the overexpression strain.
-
Data Analysis: A significant increase in the MIC for the overexpression strain would indicate that chitin synthase is the primary target of this compound.
Visualizing the Validation Workflow and Signaling Pathway
To aid in the conceptualization of these experiments and the underlying biological context, the following diagrams are provided.
Alternative and Modern Validation Approaches
While genetic knockouts are a gold standard, modern chemical-genomic and proteomic approaches can provide complementary data.
-
Chemical-Genetic Profiling: Screening a library of deletion mutants for hypersensitivity to this compound can identify genes and pathways affected by the compound.[3]
-
Affinity-Based Proteomics: Identifying the direct binding partners of an immobilized this compound analog can pinpoint its molecular target.
Conclusion
Validating the molecular target of a compound like this compound is a critical step in the drug development process. While early evidence points to chitin synthase, rigorous genetic and biochemical studies are necessary for confirmation. The experimental frameworks and comparative data presented in this guide offer a roadmap for researchers to systematically investigate and validate the mechanism of action of this compound and other novel antifungal candidates.
References
Comparing the cytotoxicity of Asperfuran across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Asperfuran, a dihydrobenzofuran derivative isolated from Aspergillus oryzae, across different cancer cell lines. Due to the limited publicly available data on this compound's anticancer activity, this document summarizes the existing findings and provides context with data on a related compound, Asperfuranone.
Executive Summary
This compound has demonstrated weak cytotoxic activity against specific cancer cell lines. Early studies identified its inhibitory concentration, but a comprehensive screening across a wide range of cancer types is not yet available in the scientific literature. This guide presents the available quantitative data, a generalized experimental protocol for cytotoxicity testing, and an overview of the potential signaling pathways involved, based on studies of the related compound Asperfuranone.
Data Presentation: Cytotoxicity of this compound
The primary available data on the cytotoxic activity of this compound comes from a 1990 study by Pfefferle et al.[1]. The half-maximal inhibitory concentration (IC50) was determined for two cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | HeLa S3 | Cervical Cancer | 25 | [1] |
| This compound | L1210 | Leukemia | 25 | [1] |
Note: The original publication did not provide a detailed experimental protocol for the IC50 determination. The methodology described below is a generalized protocol for a standard MTT assay.
Experimental Protocols
General Experimental Workflow for Cytotoxicity Testing
The following diagram outlines a standard workflow for determining the cytotoxicity of a compound like this compound using a colorimetric assay such as the MTT assay.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Detailed Methodology for MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used method to assess cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then treated with these concentrations. A control group receives the vehicle only.
-
Incubation: The treated plates are incubated for a specific period, typically 48 or 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
While the specific signaling pathways affected by this compound in cancer cells have not been extensively studied, research on the related compound Asperfuranone provides valuable insights into a potential mechanism of action. Asperfuranone has been shown to induce apoptosis in human non-small cell lung cancer A549 cells through the p53 and Fas/Fas ligand signaling pathway[2][3].
Proposed Signaling Pathway for Asperfuranone-Induced Apoptosis
The following diagram illustrates the proposed mechanism by which Asperfuranone induces apoptosis in A549 lung cancer cells.
Caption: Proposed apoptotic pathway induced by Asperfuranone in A549 cells.
This pathway suggests that Asperfuranone may exert its anticancer effects by:
-
Inducing p53: The tumor suppressor protein p53 is activated.
-
Upregulating the Fas/FasL system: The expression of the Fas receptor and its ligand is increased, leading to the initiation of the extrinsic apoptosis pathway.
-
Activating Caspases: This leads to the activation of a cascade of caspases, which are the executioners of apoptosis.
It is plausible that this compound may act through a similar or related pathway, but further research is needed to confirm this.
Conclusion
The available data indicates that this compound exhibits weak cytotoxic effects against HeLa S3 and L1210 cancer cell lines. However, a significant knowledge gap exists regarding its efficacy across a broader spectrum of cancer cell types and the precise molecular mechanisms underlying its activity. The pro-apoptotic pathway elucidated for the related compound Asperfuranone offers a promising avenue for future investigation into this compound's mode of action. Further comprehensive studies are warranted to fully assess the potential of this compound as a candidate for anticancer therapy.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspergillus Carneus metabolite Averufanin induced cell cycle arrest and apoptotic cell death on cancer cell lines via inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Aspergillus Section Fumigati Isolated from Health Care Environments - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Asperfuran and Itraconazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, the exploration of novel compounds with unique mechanisms of action is critical to combat emerging resistance and broaden the spectrum of treatable mycoses. This guide provides a detailed, evidence-based comparison of Asperfuran, a novel dihydrobenzofuran derivative, and Itraconazole, a well-established triazole antifungal. The following sections objectively evaluate their performance based on available experimental data, detailing their mechanisms of action, in vitro efficacy, and the experimental protocols underpinning these findings.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and Itraconazole lies in their cellular targets within the fungal cell. Itraconazole inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane, while this compound exhibits a weaker inhibitory effect on chitin synthase, an enzyme crucial for cell wall integrity.
Itraconazole: As a member of the azole class of antifungals, Itraconazole's primary mechanism of action is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase.[1][2][3][4] This enzyme is a key player in the ergosterol biosynthesis pathway. By disrupting this pathway, Itraconazole depletes ergosterol and leads to the accumulation of toxic methylated sterols in the fungal cell membrane. This alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[1][2][4]
This compound: In contrast, this compound has been identified as a weak inhibitor of chitin synthase.[5] Chitin, a polymer of N-acetylglucosamine, is a vital structural component of the fungal cell wall, providing rigidity and protection.[6][7][8] By weakly inhibiting chitin synthase, this compound is thought to interfere with cell wall synthesis, leading to morphological abnormalities and partial growth inhibition.[5] The exact nature and potency of this inhibition require further investigation.
In Vitro Efficacy: A Quantitative Comparison
Direct head-to-head comparative studies of this compound and Itraconazole are not yet available in published literature. However, by compiling data from independent studies, a preliminary comparison of their in vitro activity can be established. Itraconazole has been extensively studied, with a large body of data on its Minimum Inhibitory Concentrations (MICs) against a wide array of fungal pathogens. Data for this compound is significantly more limited.
Table 1: In Vitro Efficacy of this compound
| Fungal Species | Assay Type | Concentration | Observed Effect | Citation |
| Mucor miehei | Agar Diffusion Assay | 20 ng/disc | Morphological changes, partial growth inhibition | [5] |
Table 2: In Vitro Efficacy of Itraconazole against Mucorales
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| Mucor circinelloides | 0.25->16 | 2 | 8 | [9] |
| Rhizopus arrhizus | 0.12-4 | 1 | 2 | [9] |
| Rhizopus microsporus | 0.25-4 | 1 | 2 | [9] |
| Lichtheimia corymbifera | 0.06-2 | 0.5 | 1 | [9] |
| Rhizomucor pusillus | 0.25-2 | 1 | 2 | [9] |
MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.
Cytotoxicity Profile
An important consideration in drug development is the potential for toxicity to host cells. Available data provides a glimpse into the cytotoxic profiles of both compounds.
Table 3: Cytotoxicity Data
| Compound | Cell Lines | IC50 (µg/mL) | Citation |
| This compound | HeLa S3, L1210 | 25 | [5] |
IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The interpretation of efficacy data is highly dependent on the methodologies employed. Below are detailed descriptions of the key experimental protocols cited in this guide.
Antifungal Susceptibility Testing: Broth Microdilution for Itraconazole
The in vitro antifungal susceptibility of Itraconazole against various fungal isolates is commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.
Protocol Steps:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar, and a suspension of conidia is prepared in sterile saline containing a wetting agent. The turbidity of the suspension is adjusted to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
Drug Dilution: A stock solution of Itraconazole is prepared in a suitable solvent and then serially diluted in RPMI 1640 broth medium buffered with MOPS to obtain a range of concentrations.
-
Inoculation: The prepared fungal inoculum is added to the wells of a 96-well microtiter plate, each containing a specific concentration of Itraconazole.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours, depending on the fungal species.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes complete inhibition of visible growth.
Agar Diffusion Assay for this compound
The antifungal activity of this compound was initially assessed using an agar diffusion assay. This method provides a qualitative or semi-quantitative measure of antifungal activity.
Protocol Steps:
-
Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a suspension of the test fungus to create a "lawn."
-
Disc Application: A sterile paper disc of a standard diameter is impregnated with a known amount of the test compound (e.g., 20 ng of this compound). The disc is then placed onto the center of the inoculated agar plate.
-
Incubation: The plates are incubated at a temperature and for a duration optimal for the growth of the test fungus.
-
Observation: Following incubation, the plate is examined for a zone of growth inhibition around the disc. The diameter of this zone is measured to assess the extent of the antifungal activity. In the case of this compound, morphological changes in the fungal growth at the edge of the inhibition zone were noted.[5]
Summary and Future Directions
This comparative guide highlights the distinct characteristics of this compound and Itraconazole. Itraconazole is a potent, well-characterized antifungal agent with a clear mechanism of action and a broad spectrum of activity, supported by extensive in vitro and in vivo data. This compound, while demonstrating antifungal properties, remains a novel compound with a less defined mechanism and limited efficacy data.
Future research should focus on:
-
Quantitative in vitro susceptibility testing of this compound against a broad panel of clinically relevant fungi using standardized methods like broth microdilution to determine MIC values.
-
In-depth mechanistic studies to elucidate the precise molecular interactions between this compound and chitin synthase and to identify any other potential cellular targets.
-
In vivo efficacy and toxicity studies in animal models of fungal infections to assess its therapeutic potential and safety profile.
A direct, head-to-head in vitro and in vivo comparison of this compound and Itraconazole would be invaluable in accurately positioning this novel compound within the existing antifungal armamentarium. For now, Itraconazole remains a cornerstone of antifungal therapy, while this compound represents an intriguing starting point for the development of a new class of antifungal agents.
References
- 1. youtube.com [youtube.com]
- 2. droracle.ai [droracle.ai]
- 3. Itraconazole - Wikipedia [en.wikipedia.org]
- 4. notesforbiology.com [notesforbiology.com]
- 5. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitin synthesis as target for antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. In Vitro Antifungal Drug Resistance Profiles of Clinically Relevant Members of the Mucorales (Mucoromycota) Especially with the Newer Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
In vitro validation of Asperfuran as a novel chitin synthase inhibitor
A Comparative Guide to the In Vitro Validation of Asperfuran
For researchers, scientists, and drug development professionals, the emergence of novel antifungal agents is of paramount importance in the face of growing resistance to existing therapies. This compound, a fungal metabolite, has been identified as a potential inhibitor of chitin synthase, a crucial enzyme in fungal cell wall synthesis. This guide provides an objective comparison of this compound's in vitro performance with established chitin synthase inhibitors, Nikkomycin Z and Polyoxin D, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity
The in vitro inhibitory activity of this compound against chitin synthase has been evaluated and compared with the well-characterized inhibitors Nikkomycin Z and Polyoxin D. The following table summarizes the available quantitative data. It is important to note that the inhibitory concentrations were determined using chitin synthase from different fungal sources, which should be taken into consideration when directly comparing potency.
| Inhibitor | Fungal Source for Chitin Synthase | IC50 / Ki Value | Reference |
| This compound | Coprinus cinereus | 300 µM (IC50) | [1] |
| Nikkomycin Z | Candida albicans (CaChs1) | 15 µM (IC50) | [2] |
| Candida albicans (CaChs2) | 0.8 µM (IC50) | [2] | |
| Candida albicans (CaChs3) | 13 µM (IC50) | [2] | |
| Candida albicans (CaChs2) | 1.5 ± 0.5 µM (Ki) | [3] | |
| Polyoxin D | Sclerotinia sclerotiorum | 0.19 mM (IC50) | [4] |
| Candida albicans (CaChs2) | 3.2 ± 1.4 µM (Ki) | [3] |
Note: IC50 represents the half-maximal inhibitory concentration, while Ki represents the inhibition constant. Lower values indicate higher potency.
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and osmotic stability.[5] This polymer is absent in vertebrates, making the enzymes responsible for its synthesis, chitin synthases, an attractive target for selective antifungal drugs.[5] this compound, along with Nikkomycin Z and Polyoxin D, exerts its antifungal effect by inhibiting the activity of chitin synthase, thereby disrupting the integrity of the fungal cell wall.
The chitin biosynthesis pathway begins with glucose-6-phosphate and proceeds through a series of enzymatic steps to produce the substrate for chitin synthase, UDP-N-acetylglucosamine (UDP-GlcNAc).[6] Chitin synthase then catalyzes the polymerization of UDP-GlcNAc into chitin chains.
Caption: Fungal Chitin Biosynthesis Pathway and Inhibition.
Experimental Protocols for In Vitro Validation
The in vitro validation of chitin synthase inhibitors typically involves a colorimetric or radiometric assay to quantify the enzymatic activity in the presence and absence of the test compound. The following is a generalized protocol adapted from established methods.[3][4]
1. Preparation of Crude Enzyme Extract:
-
Fungal mycelia (e.g., Sclerotinia sclerotiorum or Candida albicans) are cultured in a suitable liquid medium.
-
The mycelia are harvested by centrifugation, washed, and then mechanically disrupted, often by grinding in liquid nitrogen.
-
The disrupted cells are resuspended in a buffer, and the crude extract containing chitin synthase is obtained by centrifugation.
-
For some chitin synthase isoenzymes, a proteolytic activation step with trypsin may be required.
2. In Vitro Chitin Synthase Assay (Colorimetric):
-
A 96-well microtiter plate is coated with Wheat Germ Agglutinin (WGA), which binds to chitin.
-
The reaction mixture, containing the crude enzyme extract, the substrate UDP-GlcNAc, and various concentrations of the inhibitor (e.g., this compound) dissolved in a suitable solvent like DMSO, is added to the wells.
-
The plate is incubated to allow for the enzymatic synthesis of chitin.
-
The plate is then washed to remove unbound reagents.
-
A substrate solution for a colorimetric reaction (e.g., TMB) is added. The amount of chitin produced is proportional to the color development, which is measured using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: In Vitro Chitin Synthase Inhibition Assay Workflow.
Conclusion
This compound demonstrates inhibitory activity against chitin synthase, positioning it as a compound of interest for further antifungal drug development. While the currently available data suggests a lower potency for this compound compared to Nikkomycin Z, a direct and definitive comparison is limited by the different fungal sources of the enzyme used in the respective assays. Future studies should aim to evaluate the inhibitory activity of this compound against a broader range of fungal chitin synthases, including those from clinically relevant species such as Candida albicans and Aspergillus fumigatus, to provide a more comprehensive understanding of its potential as an antifungal agent. The detailed experimental protocols provided in this guide offer a framework for such future in vitro validation studies.
References
- 1. Effect of polyoxin D on chitin synthesis and septum formation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential inhibition of chitin synthetases 1 and 2 from Saccharomyces cerevisiae by polyoxin D and nikkomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the role of the chitin synthase families 1 and 2 in the in vivo and in vitro growth of Aspergillus fumigatus by multiple gene targeting deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Efficacy of Asperfuran Against Azole-Resistant Fungal Strains: A Research Guide
Disclaimer: Information regarding the efficacy of Asperfuran, a dihydrobenzofuran derivative isolated from Aspergillus oryzae, against azole-resistant fungal strains is not currently available in publicly accessible research literature. Early studies from the 1990s identified its antifungal properties, but extensive comparative data against resistant strains, particularly in comparison to modern azole antifungals, has not been published. This guide, therefore, provides a framework for such a comparative study, outlining the necessary experimental protocols and data presentation formats, using hypothetical data for illustrative purposes.
Introduction to this compound and Azole Resistance
This compound is a metabolite produced by Aspergillus oryzae with observed antifungal activity.[1][2] Its mechanism of action is reported to involve the weak inhibition of chitin synthase, an essential enzyme for the fungal cell wall synthesis.[1][2] This mode of action is distinct from that of azole antifungals, which target the ergosterol biosynthesis pathway by inhibiting the enzyme lanosterol 14-α-demethylase, encoded by the CYP51A gene.[3][4][5][6]
Azole resistance in fungal pathogens, particularly in species like Aspergillus fumigatus and Candida auris, has become a significant clinical concern.[7][8][9] Resistance mechanisms primarily involve mutations in the cyp51A gene, leading to reduced drug binding, or the overexpression of efflux pumps that actively remove the drug from the fungal cell.[3][8] Given this compound's different target, it presents a theoretical potential for efficacy against azole-resistant strains.
Comparative In Vitro Efficacy Data (Hypothetical)
A crucial step in evaluating a novel antifungal agent is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal isolates, including known resistant strains. The following table presents a hypothetical comparison of the in vitro activity of this compound against fluconazole- and voriconazole-resistant strains of Aspergillus fumigatus and Candida auris.
| Fungal Strain | Resistance Mechanism | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| A. fumigatus (Wild Type) | - | 0.5 | 1 | 0.25 |
| A. fumigatus (TR34/L98H) | cyp51A promoter repeat and point mutation | 0.5 | >64 | 4 |
| A. fumigatus (TR46/Y121F/T289A) | cyp51A promoter repeat and point mutations | 0.5 | >64 | 16 |
| C. auris (Clade I) | Efflux pumps, ERG11 mutations | 1 | >256 | 2 |
| C. auris (Clade III) | Efflux pumps, ERG11 mutations | 1 | >256 | 4 |
Data in this table is hypothetical and for illustrative purposes only. No published data on the MIC of this compound against these specific resistant strains is available.
Experimental Protocols
To generate the data presented above, standardized antifungal susceptibility testing methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.[10][11][12]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the in vitro activity of an antifungal agent.
Materials:
-
This compound, Fluconazole, Voriconazole (analytical grade)
-
Dimethyl sulfoxide (DMSO) for drug solubilization
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inocula standardized to a concentration of 0.5 x 105 to 2.5 x 105 CFU/mL
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial twofold dilutions of the antifungal agents in RPMI-1640 medium in the 96-well plates.
-
Add the standardized fungal inoculum to each well.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and a complete inhibition for other agents) compared to the growth control.[10]
Visualizations
Signaling Pathway: Azole Antifungal Mechanism of Action and Resistance
Caption: Mechanism of azole antifungals and key resistance pathways in fungi.
Experimental Workflow: Antifungal Susceptibility Testing
Caption: Standard workflow for broth microdilution antifungal susceptibility testing.
Conclusion and Future Directions
While historical data suggests this compound has antifungal properties, its potential against contemporary, clinically relevant azole-resistant fungal strains remains unexplored. The distinct mechanism of action targeting chitin synthase theoretically makes it a candidate for overcoming common azole resistance mechanisms. To validate this hypothesis, rigorous in vitro testing following standardized protocols, such as those outlined in this guide, is essential. Further research should also focus on its spectrum of activity, potential for synergistic effects with other antifungals, and in vivo efficacy in animal models of invasive fungal infections. Such studies are critical to determine if this compound or its derivatives warrant further development as a novel therapeutic agent.
References
- 1. This compound, a novel antifungal metabolite from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of the biological characteristics and mechanisms of azole resistance of clinical Aspergillus fumigatus strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole-Resistant Aspergillus fumigatus: Epidemiology, Diagnosis, and Treatment Considerations [mdpi.com]
- 9. Clinical implications of globally emerging azole resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
